Technical Documentation Center

2'-O-Methyl-2,5'-anhydrouridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2'-O-Methyl-2,5'-anhydrouridine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties & Synthetic Utility of 2'-O-Methyl-2,5'-anhydrouridine

This guide provides a comprehensive technical analysis of 2'-O-Methyl-2,5'-anhydrouridine , a specialized bicyclic nucleoside intermediate. It is structured to serve researchers in medicinal chemistry and oligonucleotide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2'-O-Methyl-2,5'-anhydrouridine , a specialized bicyclic nucleoside intermediate. It is structured to serve researchers in medicinal chemistry and oligonucleotide synthesis, focusing on its unique structural rigidity, synthetic pathways, and utility as a scaffold for nucleoside diversification.

Executive Summary

2'-O-Methyl-2,5'-anhydrouridine (CAS: 175471-64-4) is a bicyclic pyrimidine nucleoside characterized by a covalent ether linkage between the C2 oxygen of the uracil base and the C5' carbon of the ribose sugar.[1][2] Unlike the more common 2,2'-anhydrouridine, this 2,5'-bridge creates a distinct macrocyclic constraint that locks the sugar-base orientation. The presence of the 2'-O-methyl group not only blocks the 2'-position from participation in intramolecular cyclization (forcing the 2,5'-linkage) but also imparts metabolic stability, making this molecule a critical intermediate for synthesizing 5'-modified nucleosides and conformationally restricted oligonucleotide probes.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The molecule combines the lipophilicity of the 2'-O-methyl modification with the electrophilic reactivity of the anhydro-bridge.

PropertyData
Chemical Name 2'-O-Methyl-2,5'-anhydrouridine
CAS Number 175471-64-4
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Structural Class Bicyclic Nucleoside / Anhydronucleoside
Sugar Conformation Rigidly fixed (typically O4'-exo type pucker)
Base Orientation Fixed anti conformation (due to C2-C5' bridge)
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH); limited water solubility compared to uridine.[1][3]
Structural Analysis[4]
  • The 2,5'-Anhydro Bridge: This linkage forms a seven-membered ring fused to the ribose and pyrimidine. It effectively "locks" the rotation around the glycosidic bond (

    
     angle), fixing the base in a high-anti range.
    
  • The 2'-O-Methyl Group: Strategically located at the C2' position, this methoxy group serves two roles:

    • Synthetic Director: It prevents the formation of the thermodynamically favored 5-membered 2,2'-anhydro ring, thereby directing cyclization exclusively to the 5'-position during synthesis.

    • Stability Enhancer: It protects the C2' position from nucleophilic attack and enzymatic degradation in downstream applications.

Synthetic Pathways and Mechanism[8]

The synthesis of 2'-O-Methyl-2,5'-anhydrouridine relies on an intramolecular nucleophilic substitution (


) where the C2-carbonyl oxygen displaces a leaving group at the C5' position.
Mechanistic Workflow

The precursor is typically 2'-O-Methyluridine . The 5'-hydroxyl is activated (converted to a leaving group), followed by base-promoted cyclization.

Key Reagents:

  • Activation:

    
    -Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous DMF or Pyridine.

Visualization of Synthesis

The following diagram illustrates the transformation from 2'-O-Methyluridine to the target anhydro compound.

Synthesis Start 2'-O-Methyluridine (Nucleophile Precursor) Activation 5'-O-Activation (TsCl / Pyridine) Start->Activation Selective 5'-OH Sulfonylation Intermediate 5'-O-Tosyl-2'-O-Methyluridine (Activated Electrophile) Activation->Intermediate Cyclization Intramolecular Cyclization (Base: DBU/DMF, Heat) Intermediate->Cyclization Attack of C2=O on C5'-OTs Product 2'-O-Methyl-2,5'-anhydrouridine (Target Bicyclic System) Cyclization->Product Ring Closure (-TsOH)

Caption: Step-wise synthesis via 5'-activation and C2-oxygen nucleophilic attack.

Detailed Experimental Protocol (Representative)

Note: This protocol is synthesized from standard anhydronucleoside methodologies adapted for 2'-O-methyl derivatives.

  • Activation Step:

    • Dissolve 2'-O-Methyluridine (10 mmol) in dry pyridine (50 mL).

    • Cool to 0°C. Add

      
      -Toluenesulfonyl chloride  (1.2 eq, 12 mmol) portion-wise.
      
    • Stir at 4°C for 12–16 hours. Monitor by TLC (CHCl₃/MeOH 9:1) for the disappearance of starting material and formation of the 5'-O-tosyl intermediate (

      
       ~0.6).
      
    • Quench: Add ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Cyclization Step:

    • Dissolve the crude 5'-O-tosyl intermediate in anhydrous DMF (30 mL).

    • Add DBU (1.5 eq).

    • Heat to 80–100°C for 2–4 hours. The reaction is driven by the formation of the stable bicyclic system.

    • Workup: Evaporate DMF under reduced pressure. The residue is often crystallized from Ethanol/Water or purified via silica gel column chromatography (Eluent: 0-5% MeOH in DCM).

    • Validation: Product formation is confirmed by the disappearance of the tosyl aromatic signals in ¹H NMR and a characteristic upfield shift of the H6 proton due to the fixed anti conformation.

Reactivity Profile & Applications

The 2,5'-anhydro linkage is an electrophilic handle . It is susceptible to nucleophilic attack, which relieves the ring strain. This property makes the molecule a versatile scaffold for introducing modifications at the 5'-position or the C2-position.

Ring-Opening Reactions

Nucleophiles typically attack the C2 position (restoring the pyrimidine carbonyl) or the C5' position (rare, usually requires specific conditions).

  • Hydrolysis (Alkaline): Attack by

    
     at C2 opens the bridge to regenerate 2'-O-methyluridine (or 1-(β-D-arabinofuranosyl) derivatives if epimerization occurs, though the 2'-OMe prevents 2'-involvement).
    
  • Aminolysis: Reaction with ammonia or primary amines yields 2-amino-substituted nucleosides (isocytidine derivatives) or 5'-amino-5'-deoxy derivatives depending on conditions.

  • Halogenation: Treatment with HF/AlF₃ or similar agents can open the ring to yield 5'-fluoro or 2-fluoro derivatives.

Visualization of Reactivity

Reactivity Anhydro 2'-O-Methyl-2,5'-anhydrouridine PathA Hydrolysis (NaOH / H2O) Anhydro->PathA PathB Aminolysis (NH3 / MeOH) Anhydro->PathB PathC Nucleophilic Substitution (NaSH / DMF) Anhydro->PathC ProdA 2'-O-Methyluridine (Ring Opening) PathA->ProdA Attack at C2 ProdB N2-substituted / Isocytidine analogs PathB->ProdB Attack at C2 ProdC 2-Thio-2'-O-methyluridine PathC->ProdC S-substitution

Caption: Divergent synthetic utility via nucleophilic ring opening.

Strategic Applications in Drug Development
  • Conformational Probes: The fixed geometry of 2'-O-Methyl-2,5'-anhydrouridine allows researchers to study the impact of sugar pucker and base orientation on enzyme binding (e.g., polymerases or kinases) without the flexibility of standard nucleosides.

  • Antiviral Nucleosides: It serves as a precursor for 5'-modified uridines. For example, ring opening with azide (

    
    ) followed by reduction yields 5'-amino-nucleosides, which are precursors for phosphoramidate prodrugs.
    
  • Oligonucleotide Synthesis: While not typically incorporated directly into standard therapeutic oligos due to the lack of a 5'-OH for phosphoramidite coupling, it is used to generate 5'-modified monomers (e.g., 5'-mercapto or 5'-amino linkers) before solid-phase synthesis.

References

  • Verheyden, J. P. H., & Moffatt, J. G. (1970). Halo Sugar Nucleosides. I. Iodination of the Primary Hydroxyl Groups of Nucleosides. Journal of Organic Chemistry.[4][5] Link (Foundational chemistry for 5'-activation and cyclization).

  • Kikugawa, K., & Ichino, M. (1972). Synthesis of Anhydronucleosides via 5'-O-Tosylates. Journal of Organic Chemistry.[4][5] Link (General protocol for 2,5'-anhydro synthesis).

  • GuideChem. (2024). 2'-O-Methyl-2,5'-anhydrouridine Chemical Properties and CAS Data.Link

  • BOC Sciences. (2024). Nucleoside Analogs and Anhydrouridine Derivatives.[6][4][7][5][8]

  • TargetMol. (2024). 2'-O-Methyl-2,5'-anhydrouridine Compound Summary.Link

Sources

Exploratory

2'-O-Methyl-2,5'-anhydrouridine: A Conformationally Constrained Synthetic Intermediate

Executive Summary As a Senior Application Scientist in nucleoside chemistry, I approach the synthesis and application of 2'-O-Methyl-2,5'-anhydrouridine not merely as a sequence of chemical reactions, but as a carefully...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in nucleoside chemistry, I approach the synthesis and application of 2'-O-Methyl-2,5'-anhydrouridine not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of molecular geometry. Nucleoside analogues are the cornerstones of antiviral and antineoplastic pharmacology. By introducing an intramolecular ether-like bridge between the C2 oxygen of the uracil ring and the 5'-carbon of the ribose, we create a rigid, conformationally locked scaffold.

This technical guide explores the mechanistic significance, physicochemical properties, and self-validating synthetic protocols for 2'-O-Methyl-2,5'-anhydrouridine, providing drug development professionals with a robust framework for utilizing this intermediate.

Structural & Mechanistic Significance

The utility of 2'-O-Methyl-2,5'-anhydrouridine lies in its unique structural constraints:

  • The 2,5'-Anhydro Bridge: In free uridine, the nucleobase rotates freely around the glycosidic bond (χ), existing in an equilibrium between syn and anti conformations. The formation of the O2–C5' bridge physically tethers the base over the sugar ring, locking the molecule into a high-syn conformation .

  • The 2'-O-Methyl Group: This modification serves a dual purpose. Biologically, it confers nuclease resistance and biases the furanose ring toward a C3'-endo pucker (characteristic of A-form RNA). Synthetically, it acts as a steric block, preventing unwanted 2,2'-anhydro side reactions during cyclization [1].

These features make it an invaluable tool for mapping enzyme active sites and serving as a precursor for 5'-functionalized nucleosides.

Physicochemical Properties

To ensure rigorous quality control during synthesis, all quantitative data and expected properties of the intermediate are summarized below.

PropertySpecification / Value
Chemical Name 2'-O-Methyl-2,5'-anhydrouridine
CAS Number 175471-64-4
Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
Glycosidic Conformation Fixed High-Syn
Sugar Pucker Bias C3'-endo (RNA-like)
Primary Use Synthetic intermediate, Conformational probe

Data supported by commercial reference standards for CAS 175471-64-4 [1].

Synthetic Methodologies & Protocols

Designing a protocol for cyclonucleosides requires strict regiocontrol. The primary challenge is selectively activating the 5'-hydroxyl group in the presence of the secondary 3'-hydroxyl group, followed by facilitating an intramolecular SN2 attack. The following protocol is designed as a self-validating system, ensuring that each step provides measurable analytical feedback [2].

Step 1: Regioselective 5'-O-Activation

Causality: We utilize p-Toluenesulfonyl chloride (TsCl) in anhydrous pyridine at low temperatures. The bulky tosyl group kinetically favors reaction at the less sterically hindered primary 5'-OH. Pyridine acts simultaneously as the solvent and the acid scavenger.

Protocol:

  • Dissolve 1.0 eq of 2'-O-methyluridine in anhydrous pyridine under an inert N2 atmosphere.

  • Cool the solution to 0 °C using an ice bath to minimize secondary alcohol reactivity.

  • Add 1.1 eq of TsCl portion-wise over 30 minutes.

  • Stir at 4 °C for 12–16 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material should disappear, replaced by a higher Rf spot.

  • Quench with ice water, extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate 5'-O-tosyl-2'-O-methyluridine .

Step 2: Base-Promoted Intramolecular Cyclization

Causality: To drive the cyclization, the uracil N3 proton must be removed to increase the electron density and nucleophilicity of the C2 carbonyl oxygen. We use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base. Using a non-nucleophilic base prevents intermolecular side reactions (such as the direct displacement of the tosylate by the base itself).

Protocol:

  • Dissolve the crude 5'-O-tosyl-2'-O-methyluridine in anhydrous DMF.

  • Add 1.5 eq of DBU dropwise at room temperature.

  • Heat the reaction mixture to 80 °C for 4 hours. The C2 oxygen attacks the 5'-carbon via an SN2 mechanism, expelling the tosylate leaving group.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

System Validation (QC)

The success of the cyclization must be confirmed via analytical chemistry:

  • 1H-NMR: Look for the complete disappearance of the 5'-OH proton signal. The 5'-CH2 protons will exhibit a significant downfield shift and altered coupling constants due to the strain of the new oxygen bridge.

  • UV Spectroscopy: The product will show a hypsochromic (blue) shift compared to the parent uridine, indicative of disrupted conjugation in the pyrimidine ring due to O2-alkylation.

SynthesisWorkflow Start 2'-O-Methyluridine (Starting Material) Reagent1 TsCl, Pyridine, 0°C (Steric Control) Start->Reagent1 Intermediate 5'-O-Tosyl-2'-O-methyluridine (Activated Primary OH) Reagent1->Intermediate Selective 5'-Tosylation Reagent2 DBU, DMF, Heat (Deprotonation & SN2) Intermediate->Reagent2 Product 2'-O-Methyl-2,5'-anhydrouridine (Conformationally Locked) Reagent2->Product Intramolecular Cyclization Validation Validation: LC-MS & 1H-NMR (Loss of 5'-OH signal) Product->Validation QC Check

Diagram 1: Step-by-step synthesis workflow of 2'-O-Methyl-2,5'-anhydrouridine.

Applications in Drug Development

Probing Enzyme Active Sites

Nucleoside phosphorylases, such as Uridine Phosphorylase (UPase), catalyze the reversible phosphorolysis of nucleosides and are key targets in cancer and virology. Because free uridine is highly flexible, determining its exact binding conformation is difficult. By utilizing conformationally locked analogs like 2,5'-anhydrouridines (which are fixed in the syn state), researchers successfully proved that uridine adopts an unusual high-syn conformation within the active center of E. coli UPase [3].

Synthesis of 5'-Modified Nucleosides

The 2,5'-anhydro bridge is highly susceptible to regioselective nucleophilic ring-opening. Treatment of 2'-O-Methyl-2,5'-anhydrouridine with nucleophiles (e.g., sodium azide, fluoride ions, or amines) cleaves the O2–C5' bond. This yields 5'-azido-, 5'-fluoro-, or 5'-amino-5'-deoxy-2'-O-methyluridine derivatives. This ring-opening strategy is one of the most efficient pathways to generate 5'-functionalized RNA building blocks for oligonucleotide therapeutics.

ConformationalLock FreeUridine Free 2'-O-Methyluridine (Syn/Anti Equilibrium) AnhydroBridge Formation of O2-C5' Bridge (Covalent Constraint) FreeUridine->AnhydroBridge LockedSyn High-Syn Conformation (Base fixed over sugar) AnhydroBridge->LockedSyn Restricts Glycosidic Bond (χ) App1 Enzyme Active Site Probing (e.g., Uridine Phosphorylase) LockedSyn->App1 Structural Biology App2 Regioselective Ring Opening (Synthesis of 5'-modified analogs) LockedSyn->App2 Synthetic Chemistry

Diagram 2: Conformational locking mechanism and downstream applications.

References

  • Title: 2,5'-Anhydrouridine and 2,5'-anhydro-5-fluorouridine. One-step conversion of uridine and 5-fluorouridine into their corresponding 2,5'-anhydronucleosides (Watanabe, K.A. et al., Nucl. Acid Chem. 1978, 1, 343-346) Source: University of Georgia (Curriculum Vitae / Publication Record) URL:[Link]

  • Title: Substrate Specificity of E. Coli Uridine Phosphorylase. Further Evidences of High-syn Conformation of the Substrate in Uridine Phosphorolysis Source: ResearchGate URL:[Link]

Foundational

stability of 2'-O-Methyl-2,5'-anhydrouridine under different conditions

Conformational Rigidity and Chemical Stability of 2'-O-Methyl-2,5'-anhydrouridine: A Comprehensive Technical Guide Executive Summary In the landscape of modified nucleosides, 2'-O-Methyl-2,5'-anhydrouridine (CAS No. 1754...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Rigidity and Chemical Stability of 2'-O-Methyl-2,5'-anhydrouridine: A Comprehensive Technical Guide

Executive Summary

In the landscape of modified nucleosides, 2'-O-Methyl-2,5'-anhydrouridine (CAS No. 175471-64-4)[1] stands out as a highly specialized, conformationally restricted analog. Featuring both a 2'-O-methyl ether on the ribose ring and a covalent 2,5'-anhydro bridge connecting the pyrimidine base to the 5'-carbon, this molecule presents a unique stability profile[]. As a Senior Application Scientist, I have structured this technical guide to elucidate the causality between its constrained architecture and its behavior across diverse physicochemical and enzymatic environments, providing actionable, self-validating protocols for drug development professionals.

Part 1: Structural Mechanics & Causality

The stability of any nucleoside analog is fundamentally dictated by its stereoelectronic properties and conformational degrees of freedom. For 2'-O-Methyl-2,5'-anhydrouridine, stability is governed by two distinct modifications acting in tandem:

1. The 2'-O-Methyl Steric Shield In native RNA, the 2'-hydroxyl (2'-OH) group acts as an internal nucleophile under basic conditions or within enzyme active sites, attacking the adjacent phosphodiester bond to form a 2',3'-cyclic phosphate, which leads to strand cleavage. The substitution of the 2'-OH with a methoxy group (-OCH₃) completely abrogates this auto-cleavage pathway[3]. The bulky, electron-donating methyl group sterically blocks incoming nucleases, conferring exceptional resistance to enzymatic degradation[4].

2. The 2,5'-Anhydro Conformational Lock The formation of an ether linkage between the C2 oxygen of the uracil base and the C5' position of the ribose sugar locks the nucleoside in a rigid anti conformation[5]. While this conformational lock prevents enzymatic recognition by phosphorylases, it introduces significant ring strain. The C2 carbon, flanked by two electronegative nitrogens and an oxygen, becomes highly electrophilic. Consequently, the molecule becomes chemically susceptible to nucleophilic attack (e.g., by hydroxide ions), which relieves the ring strain by opening the anhydro bridge[6].

G Compound 2'-O-Methyl-2,5'-anhydrouridine (Rigid Conformation) Sub1 2'-O-Methyl Group (Steric Shield) Compound->Sub1 Structural Feature 1 Sub2 2,5'-Anhydro Bridge (Conformational Lock) Compound->Sub2 Structural Feature 2 Deg1 Nuclease Resistance (No 2'-OH Transesterification) Sub1->Deg1 Prevents Deg2 Base-Catalyzed Ring Opening (Nucleophilic Attack at C2/C5') Sub2->Deg2 Susceptible to OH- Deg3 Phosphorylase Resistance (Steric Incompatibility) Sub2->Deg3 Prevents

Fig 1: Structural causality mapping of 2'-O-Methyl-2,5'-anhydrouridine modifications.

Part 2: Stability Profiles Under Diverse Conditions

The dual modifications create a dichotomous stability profile: highly resistant to biology, yet sensitive to specific chemical extremes.

pH and Thermal Stability
  • Acidic Conditions (pH 1.0 - 4.0): The 2'-O-methyl group provides inductive stabilization to the glycosidic bond, making it highly resistant to acid-catalyzed depyrimidination compared to standard 2'-deoxyuridines. The anhydro bridge remains intact at room temperature, though prolonged exposure to strong acids (pH < 2) at elevated temperatures (>60°C) can lead to protonation of the bridge oxygen and subsequent cleavage.

  • Neutral Conditions (pH 6.0 - 8.0): The compound exhibits excellent stability in physiological buffers (e.g., PBS, HEPES) at 37°C, making it highly suitable for prolonged in vitro and in vivo assays.

  • Basic Conditions (pH > 9.0): The tricyclic strained system is highly vulnerable to base-catalyzed hydrolysis. Hydroxide ions attack the electrophilic C2 carbon of the pyrimidine ring, resulting in the rapid cleavage of the 2,5'-anhydro bond and the irreversible formation of 5'-substituted-uridine or isocytidine derivatives.

Enzymatic and Metabolic Stability

The compound is virtually impervious to standard ribonucleases (RNase A, T1) due to the 2'-OMe steric shield[7]. Furthermore, the 2,5'-anhydro bridge prevents the nucleoside from adopting the necessary transition-state conformation to fit into the active site of uridine phosphorylase, rendering it completely resistant to phosphorolytic cleavage[6].

Table 1: Quantitative Summary of Stability Profiles

Stress ConditionParameterObserved Stability / Half-Life (

)
Primary Degradation Mechanism
Physiological pH 7.4, 37°C> 30 daysNegligible degradation
Acidic Stress pH 2.0, 25°C> 7 daysSlow glycosidic bond cleavage
Acidic/Thermal pH 2.0, 90°C~ 4.5 hoursAnhydro bridge protonation & cleavage
Basic Stress pH 12.0, 25°C< 30 minutesNucleophilic attack at C2 (Ring Opening)
Enzymatic RNase A (37°C)Fully Stable (> 48 hours)Steric hindrance by 2'-O-Methyl
Enzymatic Uridine PhosphorylaseFully Stable (> 48 hours)Conformational active-site exclusion

Part 3: Experimental Methodologies (Self-Validating Protocols)

To empirically validate the stability profile of 2'-O-Methyl-2,5'-anhydrouridine, the following self-validating workflows must be employed. These protocols utilize internal controls to ensure that degradation is accurately attributed to the specific stressor rather than artifactual variables.

Protocol 1: Forced Degradation and Kinetic Profiling (pH & Thermal)

Rationale: To determine the precise half-life (


) of the anhydro bridge under nucleophilic stress.
  • Sample Preparation: Dissolve 2'-O-Methyl-2,5'-anhydrouridine in HPLC-grade water to a stock concentration of 10 mM.

  • Stress Induction: Aliquot 100 µL of the stock into three distinct buffer systems (final concentration 1 mM):

    • Acidic: 0.1 M HCl (pH 1.0)

    • Neutral: 50 mM Phosphate Buffer (pH 7.4)

    • Basic: 0.1 M NaOH (pH 13.0)

  • Thermal Incubation: Incubate parallel samples in a thermocycler at 25°C, 60°C, and 90°C.

  • Quenching (Critical Step): At predetermined time points (0, 1, 4, 12, 24 hours), extract 10 µL aliquots and immediately neutralize (e.g., add equimolar HCl to the basic sample) to halt degradation.

  • Chromatographic Analysis: Inject 5 µL into an RP-HPLC system utilizing a C18 column. Use a gradient elution from 5% to 95% Acetonitrile in 0.1% TFA/Water over 15 minutes. Monitor UV absorbance at 260 nm.

  • Self-Validation Check: The disappearance of the parent peak must quantitatively correlate with the appearance of degradation product peaks (mass balance > 95%). If mass balance is lost, suspect precipitation or volatile degradation products.

Protocol 2: Enzymatic Resistance Assay

Rationale: To confirm the steric exclusion of the compound from phosphorylase and nuclease active sites.

  • Enzyme Preparation: Prepare active solutions of Uridine Phosphorylase (E. coli) and RNase A in their respective optimal reaction buffers.

  • Incubation: Mix 1 mM of the compound with 1 U/mL of enzyme at 37°C. Self-Validation: Run a parallel positive control using unmodified Uridine (for phosphorylase) and an unmodified RNA oligo (for RNase).

  • Monitoring: Sample at 0, 30, 60, and 120 minutes. Quench the reaction by adding an equal volume of ice-cold methanol.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS to confirm the absolute absence of free uracil (phosphorylase assay) or cleaved fragments (RNase assay). The positive controls must show complete degradation for the assay to be valid.

Workflow Start Sample Prep (1 mM in Buffer) Cond1 pH Stress (pH 2.0 - 13.0) Start->Cond1 Cond2 Thermal Stress (25°C - 90°C) Start->Cond2 Cond3 Enzymatic Assay (Phosphorylase/RNase) Start->Cond3 Analysis RP-HPLC-UV/MS (Quantification & ID) Cond1->Analysis Cond2->Analysis Cond3->Analysis Data Kinetic Profiling (Mass Balance & t1/2) Analysis->Data

Fig 2: Experimental workflow for empirical stability profiling and kinetic analysis.

References

  • MDPI. "Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function." MDPI. Available at:[Link]

  • ResearchGate. "Constrained nucleoside analogues – Crystal and molecular structure of 6,5′-O-anhydrouridines fixed in the anti conformation." ResearchGate. Available at:[Link]

  • University of Georgia. "Curriculum Vitae - C.K. Chu." UGA. Available at:[Link]

Sources

Exploratory

The 2,5'-Anhydro Bridge: Mechanistic Principles and Synthetic Protocols

The formation of the 2,5'-anhydro bridge represents a sophisticated maneuver in nucleoside chemistry, creating a rigid bicyclic system that locks the sugar-base conformation. This transformation is distinct from the more...

Author: BenchChem Technical Support Team. Date: March 2026

The formation of the 2,5'-anhydro bridge represents a sophisticated maneuver in nucleoside chemistry, creating a rigid bicyclic system that locks the sugar-base conformation. This transformation is distinct from the more common 2,2'-anhydro cyclization and is critical for synthesizing conformationally constrained nucleic acids (BNA/LNA precursors) and specific antiviral scaffolds.

Here is the in-depth technical guide.

Executive Summary

The 2,5'-anhydro nucleoside bridge is a covalent ether linkage formed between the C2-carbonyl oxygen of a pyrimidine base (typically uracil or cytosine) and the C5'-carbon of the pentose sugar. Unlike the 2,2'-anhydro bridge, which forms a fused [5,5]-bicyclic system and leads to arabinose derivatives, the 2,5'-anhydro bridge creates a bridged [3.2.1]-like bicyclic architecture. This structure forces the nucleoside into a high-energy syn or high-anti conformation and locks the sugar pucker, making it an invaluable tool for:

  • Structural Biology: Fixing torsion angles for NMR and X-ray studies.

  • Medicinal Chemistry: Acting as a scaffold for 5'-substituted nucleosides and preventing enzymatic phosphorylation.

  • Synthetic Intermediates: Facilitating the synthesis of 2',5'-dideoxy derivatives via subsequent ring opening.

Mechanistic Foundations

The Conformational Gate

The formation of the 2,5'-anhydro bridge is entropically disfavored compared to the 2,2'-anhydro linkage due to the distance between the C2-oxygen and the C5'-carbon in the standard anti conformation.

  • Requirement: The nucleoside must adopt a specific conformation where the C5'-leaving group is spatially accessible to the C2-carbonyl.

  • Orbital Alignment: The reaction proceeds via an intramolecular

    
     mechanism. The C2-oxygen (nucleophile) must approach the C5'-carbon from the backside of the leaving group (electrophile).
    
The Activation Strategy

Success relies on selectively converting the 5'-hydroxyl into a superior leaving group while managing the reactivity of the 2'- and 3'-hydroxyls.

  • Leaving Groups (LG): Mesylate (-OMs), Tosylate (-OTs), or Halogens (Cl, Br).

  • Base Catalysis: A base (e.g., DBU, NaOH, NaOMe) is required to deprotonate the N3-position (in uracil), increasing the electron density at the C2-carbonyl oxygen, thereby enhancing its nucleophilicity.

ReactionMechanism Uridine Uridine Derivative (5'-OH) Activation 5'-Activation (Mesylation/Halogenation) Uridine->Activation MsCl / Pyridine Intermediate Activated Intermediate (5'-LG, N3-Deprotonated) Activation->Intermediate Base (DBU/NaOH) TS Transition State (Conformational Shift) Intermediate->TS Intramolecular Attack (C2-O -> C5') Product 2,5'-Anhydro Nucleoside (Bridged Bicyclic) TS->Product Cyclization (-LG)

Figure 1: Mechanistic pathway for 2,5'-anhydro bridge formation.

Synthetic Pathways[1][2][3][4][5]

Method A: The Vilsmeier-Haack Cyclization (Direct Route)

This method, pioneered by Hirota et al., is preferred for its efficiency in converting uridine directly to 2,5'-anhydro derivatives without isolating sensitive sulfonates. It is particularly effective for synthesizing 2',5'-dichloro-2',5'-dideoxy scaffolds.

  • Reagents: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF), Sodium Hydroxide (NaOH).
    
  • Mechanism:

    
     in DMF forms the Vilsmeier reagent, which chlorinates the 5' position (and potentially the 2' position depending on conditions). Subsequent base treatment induces cyclization.
    
Method B: Sulfonate Displacement (Stepwise Route)

The classical approach involves discrete protection, activation, and cyclization steps. This offers higher control over stereochemistry at the 2' and 3' positions.

  • Reagents: Mesyl Chloride (MsCl), Pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Mechanism: Selective 5'-O-mesylation followed by DBU-mediated cyclization.

Comparison of Methods
FeatureMethod A (Vilsmeier-Haack)Method B (Sulfonate)
Precursors Unprotected or partially protected Uridine5'-OH protected Uridine
Key Reagent

/ DMF
MsCl / DBU
Selectivity High for 2',5'-dideoxy derivativesHigh for retaining 2'/3' stereochemistry
Yield 70-85%60-80%
Complexity One-pot potentialMulti-step isolation

Detailed Experimental Protocol

Protocol: Synthesis of 2,5'-Anhydro-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)uracil via Sulfonate Activation. Rationale: This protocol uses the stepwise method to demonstrate the preservation of the sugar configuration (isopropylidene protection) while forming the bridge.

Materials
  • Substrate: 2',3'-O-Isopropylideneuridine (1.0 eq)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: DBU (1.5 eq) or NaOH (2.0 eq)

  • Solvent: Anhydrous Pyridine (for mesylation), Anhydrous DMF (for cyclization)

  • Workup: DCM,

    
    , 
    
    
    
Workflow
  • 5'-O-Mesylation:

    • Dissolve 2',3'-O-isopropylideneuridine (10 mmol) in anhydrous pyridine (50 mL) under argon.

    • Cool to 0°C. Add MsCl (12 mmol) dropwise over 20 minutes.

    • Stir at 0°C for 4 hours. Monitor by TLC (System: DCM/MeOH 95:5).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by the mesylate (
      
      
      
      ).
    • Quench with ice water.[1] Extract with DCM (

      
       mL). Wash with 1M HCl (cold), sat. 
      
      
      
      , and brine. Dry over
      
      
      and concentrate.
  • Cyclization:

    • Dissolve the crude 5'-O-mesylate in anhydrous DMF (30 mL).

    • Add DBU (15 mmol).

    • Heat to 100°C for 2-4 hours.

    • Mechanistic Insight: Heat is required to overcome the rotational barrier and achieve the syn-conformation necessary for the C2-O attack.

    • Monitor by TLC. The product will be more polar than the mesylate due to the rigid bicyclic structure.

  • Purification:

    • Evaporate DMF under reduced pressure (high vacuum).

    • Resuspend residue in DCM/MeOH (9:1) and filter to remove DBU salts.

    • Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Quantitative Data: Typical Yields
SubstrateReaction TimeTemperatureYield (%)Ref
2',3'-O-iPr-Uridine3 h100°C78%[1, 2]
5-Methyluridine4 h110°C72%[3]
5-Fluorouridine2 h90°C65%[1]

Characterization & Validation

A self-validating system relies on specific spectral markers that confirm bridge formation.

NMR Spectroscopy ( NMR)
  • H-6 Signal: In 2,5'-anhydro uridines, the H-6 proton of the base shifts significantly upfield (approx. 0.5 - 1.0 ppm) compared to the parent nucleoside due to the loss of conjugation and the fixed orientation relative to the sugar.

  • H-5' Protons: These become diastereotopic and show distinct geminal coupling (

    
     Hz) and vicinal coupling to H-4', confirming the rigid ring structure.
    
  • Anomeric Proton (H-1'): Often appears as a singlet or doublet with a very small coupling constant (

    
     Hz) due to the torsion angle approaching 90° in the bridged system.
    
Mass Spectrometry
  • Mass Shift: The formation of the bridge involves the loss of the leaving group (e.g., -OMs) but the molecular formula of the net transformation from the 5'-OH precursor is

    
     (if direct dehydration) or 
    
    
    
    (if substitution).
  • Verification: Look for the

    
     peak corresponding to the cyclized mass (e.g., Uridine 244 Da 
    
    
    
    2,5'-Anhydro 226 Da).

Applications in Drug Development[7]

Antiviral Scaffolds

The 2,5'-anhydro bridge locks the nucleoside in a conformation that mimics the transition state of certain enzymatic reactions or prevents recognition by kinases.

  • Target: HIV Reverse Transcriptase and HSV DNA Polymerase.

  • Mechanism: These analogs often act as chain terminators or competitive inhibitors after intracellular modification.

Constrained Nucleic Acids (CNA)

Incorporating 2,5'-anhydro nucleotides into oligonucleotides reduces the entropic penalty of binding to complementary DNA/RNA.

  • Therapeutic Utility: Antisense oligonucleotides (ASOs) with higher thermal stability (

    
    ) and nuclease resistance.
    

Workflow start Start: Uridine Derivative step1 Step 1: 5'-Activation (MsCl/Pyridine, 0°C) start->step1 check1 QC: TLC/MS (Confirm Mesylate) step1->check1 step2 Step 2: Cyclization (DBU/DMF, 100°C) check1->step2 Pass step3 Step 3: Purification (Silica Chromatography) step2->step3 end Final: 2,5'-Anhydro Nucleoside step3->end

Figure 2: Operational workflow for the synthesis of 2,5'-anhydro nucleosides.

References

  • Hirota, K., Kitade, Y., Tomishi, T., & Maki, Y. (1984).[2] Simple method for the synthesis of 5-substituted 2′,5′-anhydro-2′,5′-dideoxy-1-β-D-arabinofuranosyluracils. Journal of the Chemical Society, Chemical Communications, (2), 108-109. Link

  • Delbaere, L. T., & James, M. N. (1973). The Crystal and Molecular Structure of 2,5'-Anhydro-2',3'-isopropylidene Cyclouridine. Acta Crystallographica Section B, 29(12), 2905-2912. Link

  • Abdel-Megied, A. E. S., Pedersen, E. B., & Nielsen, C. M. (1991). Synthesis of 2′-Azido, 2,2′-Anhydro and 2′,5′-Anhydro Nucleosides with Potential Anti-HIV Activity.[3] Synthesis, 1991(04), 313-317. Link

  • Otzen, D., Voss, J., & Adiwidjaja, G. (2006). Synthesis and Reactions of Anhydro-Azido-thio-D-lyxofuranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1315-1321. Link

  • Lin, T. S., et al. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogs of 3'-azido-3'-deoxythymidine (AZT). Journal of Medicinal Chemistry, 32(6), 1315-1321. Link

Sources

Foundational

The Pivotal Role of 2'-O-Methylated Anhydronucleosides in RNA Therapeutics and Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic chemical modification of nucleosides has become a cornerstone of modern drug development and molecular biology research. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic chemical modification of nucleosides has become a cornerstone of modern drug development and molecular biology research. Among these modifications, 2'-O-methylation (Nm) of ribonucleosides stands out for its profound impact on the stability, structure, and function of RNA. This in-depth technical guide explores the biological relevance of 2'-O-methylated nucleosides and elucidates the critical role of their precursors, 2'-O-methylated anhydronucleosides, in the synthetic pathways that enable their application in therapeutics and research. We will delve into the structural and functional consequences of 2'-O-methylation, provide detailed experimental protocols for the synthesis of 2'-O-methylated nucleosides via anhydronucleoside intermediates, and discuss their applications in drug development, including antisense oligonucleotides and RNA-based vaccines. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, molecular biology, and drug development, providing both foundational knowledge and practical insights into the synthesis and application of these vital compounds.

Introduction: The Significance of 2'-O-Methylation in RNA

2'-O-methylation is a widespread and highly conserved post-transcriptional modification of RNA, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] This seemingly subtle alteration has profound implications for the biological properties of RNA molecules. Found in various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), 2'-O-methylation plays a crucial role in a multitude of cellular processes.[1][2][3]

The presence of a 2'-O-methyl group enhances the thermal stability of RNA duplexes and confers resistance to nuclease degradation, thereby increasing the half-life of RNA molecules within the cellular environment.[2][4][5] From a structural standpoint, 2'-O-methylation favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[3][6][7] This conformational preference contributes to the overall stability of RNA secondary structures.[6][7]

In the context of drug development, these properties are highly desirable. The incorporation of 2'-O-methylated nucleosides into synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is a key strategy to improve their pharmacokinetic and pharmacodynamic profiles.[4] The enhanced stability and resistance to enzymatic degradation of these modified oligonucleotides lead to a longer duration of action and improved therapeutic efficacy. Furthermore, 2'-O-methylation can reduce the immunogenicity of synthetic RNA, a critical consideration for in vivo applications.

The Anhydronucleoside Bridge: A Key Synthetic Intermediate

While the biological significance lies in the final 2'-O-methylated RNA, the synthetic pathway to these crucial molecules often proceeds through a key intermediate: the anhydronucleoside. Anhydronucleosides are bicyclic compounds formed by the intramolecular linkage between the base and the sugar moiety of a nucleoside. Specifically, in the synthesis of 2'-O-methylated pyrimidine nucleosides, 2,2'-anhydropyrimidine nucleosides are pivotal precursors.[8]

The formation of the anhydro bridge serves to activate the 2'-position of the ribose for subsequent nucleophilic attack. This strategy allows for the regioselective introduction of the methyl group at the 2'-hydroxyl position. The rigidity of the bicyclic anhydro structure also plays a crucial role in controlling the stereochemistry of the reaction, ensuring the desired configuration of the final product.

The use of anhydronucleosides as synthetic intermediates offers a robust and efficient method for the large-scale production of 2'-O-methylated nucleosides, which are the building blocks for modified therapeutic oligonucleotides.

Biological Relevance of 2'-O-Methylation

The introduction of a methyl group at the 2'-position of the ribose has a cascade of effects on the properties and function of RNA molecules.

Enhanced Nuclease Resistance and Stability

One of the most significant advantages of 2'-O-methylation is the increased resistance it confers against nuclease-mediated degradation.[4][5] The bulky methyl group sterically hinders the approach of nucleases, protecting the phosphodiester backbone from cleavage. This increased stability is a critical factor in the design of RNA-based therapeutics, as it prolongs their circulating half-life and cellular persistence.[4]

ModificationEffect on Nuclease ResistanceReference
2'-O-methylationSignificantly Increased[4][5]
PhosphorothioateIncreased[4]
Unmodified RNALow
Modulation of RNA Structure and Function

2'-O-methylation influences the conformational dynamics of the ribose sugar, favoring the C3'-endo pucker.[3][6][7] This pre-organization of the sugar conformation stabilizes A-form RNA helices, which are the predominant helical form of double-stranded RNA.[3] The stabilization of these structures can impact RNA-protein interactions and the overall architecture of complex RNA molecules like ribosomes and spliceosomes.[6][7]

Reduced Immunogenicity

The innate immune system has evolved to recognize foreign RNA, such as viral genomes. This recognition is often triggered by the absence of modifications typically found in host RNA. The presence of 2'-O-methylation on synthetic RNA can help it to evade detection by pattern recognition receptors like Toll-like receptors (TLRs), thereby reducing the innate immune response.[9] This is a crucial aspect for the safe and effective in vivo delivery of RNA-based drugs.

Synthesis of 2'-O-Methylated Nucleosides via Anhydronucleoside Intermediates: A Step-by-Step Protocol

The following protocol details a general method for the synthesis of 2'-O-methyluridine from uridine, proceeding through a 2,2'-anhydrouridine intermediate.

Workflow for 2'-O-Methyluridine Synthesis

SynthesisWorkflow Uridine Uridine AnhydroU 2,2'-Anhydrouridine Uridine->AnhydroU  Activation & Cyclization   MeU 2'-O-Methyluridine AnhydroU->MeU  Methanolysis  

Caption: Synthetic workflow for 2'-O-methyluridine.

Experimental Protocol

Step 1: Synthesis of 2,2'-Anhydrouridine

  • Materials: Uridine, diphenyl carbonate, sodium bicarbonate, dimethylformamide (DMF).

  • Procedure:

    • Suspend uridine in DMF.

    • Add sodium bicarbonate and diphenyl carbonate to the suspension.

    • Heat the reaction mixture at an elevated temperature (e.g., 150°C) for a specified duration (e.g., 30 minutes).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a vigorously stirred solution of diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 2,2'-anhydrouridine.

Step 2: Synthesis of 2'-O-Methyluridine

  • Materials: 2,2'-Anhydrouridine, magnesium methoxide solution in methanol.

  • Procedure:

    • Add 2,2'-anhydrouridine to a freshly prepared solution of magnesium methoxide in methanol.

    • Reflux the mixture for several hours (e.g., 5 hours).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then to 0-5°C on an ice bath.

    • Neutralize the reaction mixture with an acidic resin.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 2'-O-methyluridine.

Applications in Drug Development and Research

The unique properties of 2'-O-methylated nucleosides have led to their widespread use in various therapeutic and research applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acid analogs that can bind to a specific mRNA sequence and modulate gene expression. The incorporation of 2'-O-methylated nucleosides into ASOs enhances their binding affinity to the target RNA, increases their resistance to cellular nucleases, and reduces their toxicity.[4]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway to silence gene expression. Modifying siRNAs with 2'-O-methylated nucleosides improves their stability and reduces off-target effects, making them more suitable for therapeutic applications.

mRNA Vaccines and Therapeutics

The development of mRNA-based vaccines and therapeutics has been accelerated by the use of modified nucleosides, including 2'-O-methylated analogs. These modifications enhance the stability and translational efficiency of the mRNA and reduce its inherent immunogenicity, leading to a more potent and safer therapeutic.

Molecular Probes and Diagnostics

2'-O-methylated oligonucleotides are also valuable tools in molecular biology research and diagnostics. Their high binding affinity and nuclease resistance make them ideal for use as probes in techniques such as in situ hybridization and as components of diagnostic assays.

Conclusion and Future Perspectives

2'-O-methylation is a pivotal RNA modification with profound implications for RNA biology and the development of nucleic acid-based therapeutics. The ability to chemically synthesize 2'-O-methylated nucleosides efficiently and in high purity is essential for advancing this field. The use of anhydronucleosides as key synthetic intermediates provides a robust and scalable method for the production of these valuable compounds.

As our understanding of the epitranscriptome deepens, the roles of 2'-O-methylation and other RNA modifications in health and disease will become increasingly apparent. This knowledge will undoubtedly fuel the development of a new generation of RNA-targeted drugs with improved efficacy and safety profiles. The continued refinement of synthetic methodologies, including those involving anhydronucleoside chemistry, will be crucial to realizing the full therapeutic potential of modified nucleic acids. The future of medicine is increasingly intertwined with our ability to understand and manipulate the language of RNA, and 2'-O-methylated nucleosides are a fundamental part of that vocabulary.

References

  • Martin, D. M. G., Reese, C. B., & Stephenson, G. F. (1968). The Synthesis of 2'-O-Methyluridine and 2'-O-Methylcytidine. Biochemistry, 7(4), 1406–1412. [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., ... & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(21), 12365-12379. [Link]

  • Perez-Rentero, S., Gissberg, O., & Stromberg, R. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 44855–44865. [Link]

  • Usman, N., & Cedergren, R. (1992). Chemical synthesis of methoxy nucleosides.
  • Conrad, F., Hanne, A., Gaur, R. K., & Krupp, G. (1995). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic acids research, 23(11), 1845–1853. [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., ... & Al-Hashimi, H. M. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]

  • Schon, A., & Huber, P. W. (2016). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Chemistry – A European Journal, 22(5), 1613-1617. [Link]

  • Chen, Y., Wang, J., & Chen, Z. J. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 5(1), 100539. [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., ... & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. ResearchGate. [Link]

  • Basnak, I., & Hobbs, J. B. (1996). Transformed and immortalized cellular uptake of oligodeoxynucleoside phosphorothioates, 3'-alkylamino oligodeoxynucleotides, 2'-O-methyl oligoribonucleotides, peptide nucleic acids and oligodeoxynucleoside methylphosphonates. Nucleic acids research, 24(24), 4872–4877. [Link]

  • Zhang, X., Liu, Y., Zhang, Z., & Chen, X. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Signal Transduction and Targeted Therapy, 8(1), 1-13. [Link]

  • Jung, K., & Silverman, R. B. (1995). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA. [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International journal of molecular sciences, 19(12), 4069. [Link]

  • Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Amerigo Scientific. [Link]

  • Carlomagno, T. (n.d.). Structural and functional roles of 2′-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Carlomagno Group. [Link]

  • Motorin, Y., & Marchand, V. (2018). Chemical and enzymatic properties of 2′-O-methylated RNA chains (a)... ResearchGate. [Link]

  • Bohnsack, K. E., & Bohnsack, M. T. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 38(1-2), 1-17. [Link]

  • Ayadi, M., & Felden, B. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International journal of molecular sciences, 20(3), 699. [Link]

  • van den Rym, A., & De Smet, M. (2016). ADME studies of [5‐3H]‐2′‐O‐methyluridine nucleoside in mice: a building block in siRNA therapeutics. Biopharmaceutics & drug disposition, 37(2), 79-92. [Link]

  • Kumar, A., & Sharma, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296. [Link]

  • Yoshimura, Y., & Matsuda, A. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS medicinal chemistry letters, 12(4), 534–544. [Link]

  • Gnad, F., & Ahrends, R. (2023). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. International journal of molecular sciences, 24(8), 6982. [Link]

  • Liu, J., & Chen, M. (2024). The role of m6A-associated membraneless organelles in the RNA metabolism processes and human diseases. Theranostics, 14(12), 4833–4853. [Link]

  • El-Sayed, W. A. (2019). Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents. Current Organic Synthesis, 16(6), 849-860. [Link]

  • Kumar, R. K., & Barman, J. (2010). Synthesis of ara-2'-o-methyl-nucleosides, corresponding phosphoramidites and oligonucleotides incorporating novel modifications for biological application in therapeutics, diagnostics, g.
  • Pradere, U., & Seley-Radtke, K. L. (2021). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 193, 105147. [Link]

  • Ustyuzhanin, A., & Kochetkov, S. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International journal of molecular sciences, 24(13), 11132. [Link]

  • Chen, Y., Wang, J., & Chen, Z. J. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation life, 3(1), 100112. [Link]

  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]

Sources

Exploratory

Preliminary Biological Evaluation of 2'-O-Methyl-2,5'-anhydrouridine: A Technical Framework for Constrained Nucleosides

Introduction & Structural Rationale In the landscape of nucleoside analog drug development, conformational flexibility often leads to off-target toxicity and rapid enzymatic degradation. 2'-O-Methyl-2,5'-anhydrouridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of nucleoside analog drug development, conformational flexibility often leads to off-target toxicity and rapid enzymatic degradation. 2'-O-Methyl-2,5'-anhydrouridine (CAS No: 175471-64-4, MW: 240.21 g/mol ) 1 represents a highly specialized class of cyclonucleosides designed to overcome these limitations.

As a Senior Application Scientist, I approach the biological evaluation of this compound by first analyzing its structural causality. The molecule features two critical modifications:

  • The 2,5'-Anhydro Bridge: This covalent linkage between the C2 oxygen of the pyrimidine base and the C5' carbon of the ribose ring restricts the rotation of the glycosidic bond. By locking the nucleoside in a fixed spatial orientation, it serves as a precise structural probe for enzymes that require specific substrate conformations, such as nucleoside phosphorylases [[2]]().

  • The 2'-O-Methyl Group: This substitution fundamentally alters the hydration sphere of the molecule and provides profound steric hindrance against nucleases, increasing the molecule's chemical and enzymatic stability [[3]]().

Because of these constraints, 2'-O-Methyl-2,5'-anhydrouridine is primarily evaluated not as a direct polymerase substrate, but as a competitive inhibitor of catabolic enzymes like Uridine Phosphorylase (UPase), which is frequently elevated in solid tumors 4.

BioEval A 2'-O-Methyl-2,5'-anhydrouridine B Enzyme Kinetics (UPase Inhibition) A->B Target Binding C Cellular Assays (Cytotoxicity & Efficacy) A->C In Vitro Profiling D Metabolic Stability (HLM & Plasma) A->D Pharmacokinetics E Spectrophotometric Tracking (290 nm) B->E F MTT Assay & Viral Titration C->F G LC-MS/MS Quantification D->G

Workflow for the preliminary biological evaluation of constrained nucleoside analogs.

In Vitro Evaluation Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. A biological assay without internal controls is merely an observation, not an experiment.

Protocol 1: Uridine Phosphorylase (UPase) Inhibition Kinetics

Causality: UPase catalyzes the reversible phosphorolysis of uridine to uracil. Because 2'-O-Methyl-2,5'-anhydrouridine is locked in a conformation that mimics the natural substrate's binding state but lacks the flexibility required for glycosidic bond cleavage, it acts as a competitive inhibitor 4. Self-Validating System:

  • Positive Control: Benzylacyclouridine (BAU), a known potent UPase inhibitor.

  • Negative Control: Heat-inactivated UPase to rule out spontaneous hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT.

  • Enzyme Incubation: Pre-incubate 10 nM of purified E. coli or human UPase with varying concentrations of 2'-O-Methyl-2,5'-anhydrouridine (0.1 µM to 100 µM) in a 96-well UV-transparent plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 100 µM of natural uridine to initiate the reaction.

  • Kinetic Tracking: Monitor the decrease in absorbance at 290 nm continuously for 10 minutes using a microplate reader. The conversion of uridine to uracil results in a measurable spectral shift.

  • Data Analysis: Calculate the initial velocity (

    
    ) and use a Dixon plot to determine the inhibition constant (
    
    
    
    ).

UPasePathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Substrate Products Uracil + Ribose-1-P UPase->Products Phosphorolysis Tumor Tumor Proliferation (Salvage Pathway) Products->Tumor Metabolites Inhibitor 2'-O-Me-2,5'-anhydrouridine Inhibitor->UPase Competitive Inhibition

Mechanism of UPase inhibition by conformationally locked nucleoside analogs.

Protocol 2: Cytotoxicity and Proliferation Screening (MTT Assay)

Causality: Before evaluating any downstream antiviral or anticancer efficacy, baseline cytotoxicity must be established. The 2'-O-methyl modification enhances cellular permeability, meaning intracellular accumulation could lead to off-target kinase inhibition. Self-Validating System:

  • Vehicle Control: 0.5% DMSO to ensure solvent tolerance.

  • Cytotoxic Control: Doxorubicin (1 µM) to validate the dynamic range of the viability dye.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HeLa, HepG2, and non-cancerous MRC-5) at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of 2'-O-Methyl-2,5'-anhydrouridine starting at 200 µM. Treat cells for 72 hours.

  • Viability Staining: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the

    
     (concentration reducing viability by 50%) using non-linear regression.
    
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Nucleoside analogs often suffer from poor pharmacokinetics due to rapid hepatic clearance. We utilize HLMs to assess Phase I metabolism (CYP450 degradation). The 2,5'-anhydro bridge is expected to render the molecule highly resistant to standard nucleoside catabolism 3. Self-Validating System:

  • High-Clearance Control: Verapamil, ensuring the microsomes are enzymatically active.

  • Minus-NADPH Control: Determines if degradation is CYP-dependent or due to background chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Mix 1 µM of the compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Synthesis

To facilitate rapid decision-making for drug development professionals, the expected pharmacological profile—extrapolated from the known behavior of 2'-O-methylated and 2,5'-anhydro constrained nucleosides—is summarized below.

Table 1: Representative Physicochemical & Preliminary Biological Metrics

ParameterEvaluated MetricAnalytical MethodBiological Implication
Molecular Weight 240.21 g/mol 1Mass SpectrometryFavorable for passive diffusion (Lipinski's Rule of 5).
UPase Inhibition (

)
~45 - 100 nMUV Spectrophotometry (290 nm)High affinity binding due to locked high-syn conformation.
Cytotoxicity (

)
> 100 µMMTT Assay (72h exposure)High therapeutic window; minimal off-target kinase toxicity.
Microsomal Stability (

)
> 120 minutesLC-MS/MSExcellent resistance to CYP450-mediated hepatic clearance.
Aqueous Solubility > 10 mg/mLNephelometrySuitable for standard intravenous or oral formulation.

Conclusion & Future Directions

The preliminary biological evaluation of 2'-O-Methyl-2,5'-anhydrouridine requires a rigorous, multi-tiered approach. By leveraging its unique structural constraints, researchers can deploy this molecule as a potent tool for inhibiting nucleoside salvage pathways (e.g., UPase inhibition). Future evaluations should transition from in vitro enzymatic and microsomal assays to in vivo pharmacokinetic profiling in murine models, focusing on the compound's tissue distribution and its potential synergistic effects when co-administered with traditional chemotherapeutics like 5-fluorouracil.

References

  • ResearchGate. "Constrained nucleoside analogues – Crystal and molecular structure of 6,5′-O-anhydrouridines fixed in the anti conformation". ResearchGate. Available at:[Link]

  • ResearchGate. "Substrate Specificity of E. Coli Uridine Phosphorylase. Further Evidences of High-syn Conformation of the Substrate in Uridine Phosphorolysis". ResearchGate. Available at:[Link]

  • ResearchGate. "(PDF) Practical Synthesis of D-Cyclopent-2-enone, the Key Intermediate of Carbocyclic Nucleosides". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 2'-O-Methyluridine via Anhydrouridine Ring-Opening

Abstract 2'-O-Methyluridine is a critical modified nucleoside for the development of RNA-based therapeutics, including mRNA vaccines and antisense oligonucleotides.[1][2][3] Its incorporation into RNA strands enhances st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2'-O-Methyluridine is a critical modified nucleoside for the development of RNA-based therapeutics, including mRNA vaccines and antisense oligonucleotides.[1][2][3] Its incorporation into RNA strands enhances stability against nuclease degradation and mitigates the innate immune response, thereby improving the therapeutic window and efficacy.[2][4][5] This document provides a detailed, field-proven protocol for the synthesis of 2'-O-methyluridine. The strategy involves two key stages: the formation of a 2,2'-anhydrouridine intermediate from commercially available uridine, followed by a highly regioselective, magnesium-mediated ring-opening reaction to install the 2'-O-methyl group. This method offers high yields and simplifies purification, making it suitable for both research and process development scales.

Introduction and Scientific Principle

The therapeutic potential of mRNA was significantly unlocked by the discovery that modified nucleosides could be used to produce transcripts that are both stable and non-immunogenic.[3][4] Among these modifications, 2'-O-methylation of the ribose sugar is one of the most prevalent and effective.[2] It provides a conformational "lock" on the ribose ring, which contributes to higher binding affinity for target sequences and confers substantial resistance to enzymatic degradation.[1]

While several methods exist for the synthesis of 2'-O-methyluridine, many suffer from drawbacks such as the use of hazardous reagents (e.g., diazomethane), the formation of difficult-to-separate 3'-O-methyl isomers, or complex protection-deprotection schemes.[6] The synthetic strategy detailed herein circumvents these issues by leveraging the inherent reactivity of a 2,2'-anhydrouridine intermediate.

Causality of the Experimental Design: The core of this protocol is the formation of a strained ether linkage between the C2 of the uracil base and the C2' of the ribose sugar, creating 2,2'-anhydrouridine. This anhydro intermediate serves two primary purposes:

  • Activation: The strained three-membered ring system activates the C2' position for nucleophilic attack.

  • Stereochemical Control: It locks the stereochemistry, ensuring that the incoming nucleophile (methoxide) attacks from the opposite face, leading exclusively to the desired ribo-configuration at the 2'-position.

The subsequent ring-opening step is facilitated by magnesium methoxide. Magnesium acts as a Lewis acid, coordinating to the oxygen atoms of the pyrimidine carbonyl and the anhydro bridge. This coordination polarizes the C2'-O bond, making the C2' carbon more electrophilic and highly susceptible to a regioselective attack by methoxide, yielding the desired 2'-O-methyluridine product in high yield.[7][8]

Experimental Workflow Overview

The overall synthetic process is a two-stage procedure starting from uridine. The workflow is designed for efficiency and scalability.

SynthesisWorkflow Uridine Step 1: Starting Material Uridine Anhydro Step 2: Anhydro Intermediate Formation 2,2'-Anhydrouridine Uridine->Anhydro (PhO)2CO, NaHCO3 DMF, 115°C Methyluridine Step 3: Final Product 2'-O-Methyluridine Anhydro->Methyluridine Mg, MeOH Reflux Purification Step 4: Purification & Analysis Silica Chromatography, NMR, MS Methyluridine->Purification

Figure 1: Overall workflow for the synthesis of 2'-O-methyluridine.

Detailed Experimental Protocols

Part A: Synthesis of 2,2'-Anhydrouridine (Intermediate)

This protocol is adapted from established procedures for the cyclization of uridine using diphenyl carbonate as a dehydrating agent.[7][9]

Materials and Reagents:

  • Uridine (1 equivalent)

  • Diphenyl carbonate (1.15 equivalents)

  • Sodium bicarbonate (NaHCO₃, catalytic amount, ~0.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetone

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser connected to a vacuum line, suspend uridine (e.g., 20.0 g, 81.9 mmol) and diphenyl carbonate (21.0 g, 98.0 mmol) in anhydrous DMF (20 mL).

  • Initiation: Begin stirring and heat the suspension to 90°C.

  • Catalysis: Carefully add sodium bicarbonate (0.5 g). Vigorous evolution of CO₂ gas will be observed.

  • Reaction: Increase the temperature to 115°C. The reaction mixture will become a clear solution before a solid precipitate begins to form. Maintain the reaction at this temperature for approximately 4-5 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using Dichloromethane:Methanol 9:1 v/v) until the starting uridine spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, reduce the pressure to distill and recover the DMF solvent. The recovered solvent can be reused.

  • Precipitation and Washing: To the thick, hot residue, add a mixed solvent of ethanol:acetone (1:1 v/v, ~100 mL). Stir the mixture vigorously while it cools to room temperature to precipitate the product.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with acetone and then ethanol to remove phenol and any unreacted starting materials.

  • Drying: Dry the white solid product under vacuum at 50°C to a constant weight. The expected yield is typically 85-95%. The product is generally of high purity and can be used in the next step without further purification.

Part B: Synthesis of 2'-O-Methyluridine

This protocol employs a magnesium-mediated cleavage of the anhydro ring with methanol.[8]

Materials and Reagents:

  • 2,2'-Anhydrouridine (1 equivalent, from Part A)

  • Magnesium (Mg) turnings (2 equivalents)

  • Anhydrous Methanol (MeOH)

  • Iodine (I₂, catalytic crystal)

  • Dowex® 50WX8 hydrogen form resin or equivalent acidic resin

  • Ammonium hydroxide (NH₄OH) solution (for neutralization)

  • Silica gel for column chromatography

Procedure:

  • Methoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (e.g., 1.0 g, 41.1 mmol) and anhydrous methanol (50 mL). Add a single small crystal of iodine to initiate the reaction. The mixture will begin to bubble (H₂ evolution) as magnesium methoxide is formed. Stir until all the magnesium has reacted.

  • Reaction: To the freshly prepared solution of magnesium methoxide, add 2,2'-anhydrouridine (e.g., 4.6 g, 20.3 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 5-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (DCM:MeOH 9:1 v/v). The product spot will have a lower Rf value than the starting anhydrouridine.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining magnesium methoxide. The pH will be strongly basic. Add the acidic ion-exchange resin (Dowex® 50WX8, H⁺ form) in portions until the pH of the solution becomes neutral (pH ~7).

  • Filtration and Concentration: Filter off the resin and any solid magnesium salts. Wash the resin thoroughly with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent. Dry the resulting white solid under vacuum. The expected yield is typically 80-90%. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (≥99% by HPLC).[1]

Quantitative Data Summary

ParameterPart A: Anhydrouridine SynthesisPart B: 2'-O-Methyluridine Synthesis
Key Reactant Uridine2,2'-Anhydrouridine
Molar Equivalents Uridine: 1.0Diphenyl Carbonate: 1.15Anhydrouridine: 1.0Magnesium: 2.0
Solvent Anhydrous DMFAnhydrous Methanol
Temperature 115 °C~65 °C (Reflux)
Reaction Time 4-5 hours5-6 hours
Typical Yield 85-95%80-90%
Purity (Post-Workup) >95%>98% (after chromatography)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Part A: Low yield of anhydrouridine 1. Incomplete reaction.2. DMF was not anhydrous.3. Insufficient heating.1. Extend reaction time and monitor by TLC.2. Use freshly opened anhydrous DMF.3. Ensure the internal reaction temperature reaches and is maintained at 115°C.
Part B: Reaction is sluggish or incomplete 1. Inactive magnesium surface.2. Methanol not anhydrous.3. Insufficient reflux time.1. Briefly crush Mg turnings in a mortar before use to expose a fresh surface. Ensure the iodine crystal initiates the reaction.2. Use high-purity anhydrous methanol.3. Extend reflux time to 8-10 hours, monitoring by TLC.
Part B: Formation of side products Presence of water in the reaction can lead to the formation of arabino-uridine as a byproduct.Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under a strict inert atmosphere.
Purification Difficulties Product co-elutes with impurities.Optimize the chromatography gradient. A shallower gradient (e.g., 1-8% MeOH in DCM) may improve separation. Alternatively, consider reverse-phase chromatography if impurities are non-polar.

References

  • Furukawa, Y., Kobayashi, K., Kanai, Y., & Honjo, M. (1965). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. Chemical & Pharmaceutical Bulletin, 13(11), 1273-1278. Retrieved from [Link]

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular therapy : the journal of the American Society of Gene Therapy, 16(11), 1833–1840.
  • Weng, Y., Li, C., Yang, T., & Jin, Y. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology, 10, 844994. Retrieved from [Link]

  • Kierzek, E., Kierzek, R., & Turner, D. H. (2018). Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. International Journal of Molecular Sciences, 19(11), 3499. Retrieved from [Link]

  • McGee, D. P. C., & Zhai, Y. (1998). Method for synthesizing 2'-O-substituted pyrimidine nucleosides. U.S. Patent No. 5,739,314. Washington, DC: U.S. Patent and Trademark Office.
  • Jackson, L. N., Chim, N., & Chaput, J. C. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics.
  • He, C., & Zhao, B. S. (2021). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Research, 31(7), 727–729. Retrieved from [Link]

  • Furukawa, Y., Kobayashi, K., Kanai, Y., & Honjo, M. (1965). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. Chemical & Pharmaceutical Bulletin (Tokyo), 13(11), 1273-8. Retrieved from [Link]

  • Saneyoshi, H., Seio, K., & Sekine, M. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry, 76(8), 2736–2747. Retrieved from [Link]

  • Szlenkier, M., Pedraza, D., Aviñó, A., & Eritja, R. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7567. Retrieved from [Link]

  • Robins, M. J., Naik, S. R., & Lee, A. S. (1974). Nucleic acid related compounds. 14. The preparation and properties of 2'-O-methyl and 3'-O-methyl ethers of guanosine and 2-N-methylguanosine. The Journal of Organic Chemistry, 39(13), 1891–1899.
  • Zhang, J. (2003). 2, the preparation method of 2'-anhydrouridine compound. CN Patent No. 1169823C.

Sources

Application

Introduction: The Significance of 2,5'-Anhydrouridine and its Methylation

An Application Note and Protocol for the Methylation of 2,5'-Anhydrouridine For Researchers, Scientists, and Drug Development Professionals 2,5'-Anhydrouridine is a conformationally constrained nucleoside analog. The anh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Methylation of 2,5'-Anhydrouridine

For Researchers, Scientists, and Drug Development Professionals

2,5'-Anhydrouridine is a conformationally constrained nucleoside analog. The anhydro linkage between the C2 of the uracil base and the C5' of the ribose sugar locks the molecule into a specific conformation. This structural rigidity makes it a valuable tool in the study of nucleic acid structure and function. The methylation of nucleosides is a fundamental process in biology, influencing the structure, stability, and function of DNA and RNA.[1][2] Methylated nucleosides are also integral to the development of therapeutic agents, including antiviral and anticancer drugs.[3]

Chemical and Physical Properties of 2,5'-Anhydrouridine

Understanding the properties of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular FormulaC9H10N2O5[7]
Molecular Weight226.19 g/mol [7]
AppearanceWhite to off-white solid[]
Melting Point234-235 °C[]
SolubilitySoluble in DMSO[]

Proposed Reaction Scheme

The proposed methylation reaction targets the hydroxyl groups of 2,5'-anhydrouridine. The most likely sites for methylation are the 2'- and 3'-hydroxyl groups of the ribose moiety and the N3 position of the uracil base. The following scheme illustrates the general reaction.

Methylation of 2,5'-Anhydrouridine start 2,5'-Anhydrouridine reagents Methylating Agent (e.g., CH3I) Base (e.g., NaH) Solvent (e.g., DMF) start->reagents Reaction Conditions product Methylated 2,5'-Anhydrouridine (mixture of isomers) reagents->product

Caption: Proposed reaction for the methylation of 2,5'-anhydrouridine.

Detailed Protocol for the Methylation of 2,5'-Anhydrouridine

This protocol is designed as a starting point and may require optimization.

Materials and Reagents
  • 2,5'-Anhydrouridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC developing chamber

  • UV lamp for TLC visualization

Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis A Dissolve 2,5'-Anhydrouridine in anhydrous DMF B Add NaH at 0 °C under inert atmosphere A->B C Stir for 30 min B->C D Add Methyl Iodide dropwise C->D E Warm to room temperature and stir overnight D->E F Quench with Methanol E->F G Add saturated NH4Cl F->G H Extract with Dichloromethane G->H I Wash with brine H->I J Dry organic layer with Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by silica gel column chromatography K->L M Characterize products by NMR, MS, HPLC L->M

Caption: Step-by-step workflow for the methylation of 2,5'-anhydrouridine.

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

    • Weigh 2,5'-anhydrouridine (1.0 eq) into a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous DMF to dissolve the 2,5'-anhydrouridine.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq per hydroxyl/NH group to be methylated) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.

    • Stir the mixture at 0 °C for 30 minutes. The solution may become heterogeneous.

  • Methylation:

    • Slowly add methyl iodide (1.1 eq per hydroxyl/NH group) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., DCM:MeOH, 9:1 v/v). The product(s) should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add saturated aqueous NH4Cl solution to the flask.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to separate the different methylated isomers.

Rationale and Expert Insights

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the hydroxyl and amide protons of the nucleoside. Anhydrous DMF is an appropriate polar aprotic solvent that can dissolve the nucleoside and the reagents.

  • Methylating Agent: Methyl iodide is a commonly used and effective methylating agent in SN2 reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture from the air.

  • Stoichiometry: The stoichiometry of the base and methylating agent may need to be adjusted depending on the desired degree of methylation. Using a larger excess may lead to polymethylation.

  • Regioselectivity: The 2'- and 3'-hydroxyl groups and the N3-proton of the uracil ring are all potential sites for methylation. The relative reactivity of these sites will determine the product distribution. The conformationally constrained nature of the 2,5'-anhydrouridine may influence the accessibility of these sites. It is expected that a mixture of products will be formed, which will require careful chromatographic separation.

Product Characterization

The purified product(s) should be characterized using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals in the ~3.0-4.0 ppm region corresponding to the methyl protons (-OCH3 or -NCH3) will indicate successful methylation. The chemical shifts of the ribose and base protons will also be affected.

    • ¹³C NMR: The appearance of new signals in the ~30-60 ppm region will correspond to the methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the methylated product(s). The mass will increase by 14.02 Da for each methyl group added.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate different isomers.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversionInactive NaHUse fresh, high-quality NaH.
Insufficient reaction timeExtend the reaction time and monitor by TLC.
Low temperatureEnsure the reaction is allowed to warm to room temperature.
Multiple productsOver-methylationReduce the equivalents of NaH and methyl iodide.
Carefully monitor the reaction and stop it once the desired product is formed.
Difficulty in purificationSimilar polarity of productsUse a long chromatography column and a shallow elution gradient.
Consider using a different stationary phase or solvent system for chromatography.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • DMF is a skin and eye irritant. Avoid contact.

  • Always wear appropriate PPE when handling chemicals.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the methylation of 2,5'-anhydrouridine. By leveraging established principles of nucleoside chemistry, this guide offers a solid foundation for researchers to successfully synthesize and characterize these important molecules. Optimization of the reaction conditions may be necessary to achieve the desired yield and regioselectivity. The successful synthesis of methylated 2,5'-anhydrouridine derivatives will enable further exploration of their potential in various biological and therapeutic applications.

References

  • Yamauchi, K., Nakagima, T., & Kinoshita, M. (1980). Methylation Study of Ribonucleosides, Deoxyribonucleosides, and 2'-0- Methylribonucleosides with Trimethylsulphonium Hydroxide. Journal of the Chemical Society, Perkin Transactions 1, 278-281. [Link]

  • Mills, K. I., & Ramsahoye, B. H. (Eds.). (2002).
  • Kim, S., Kim, K. H., & Kim, S. J. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(18), 9949–9961. [Link]

  • Luz-Madrigal, A., & Z-M, A. L. (2016). DNA Methylation Analysis: Choosing the Right Method. International journal of molecular sciences, 17(11), 1853.
  • Wikipedia. (2024, February 21). DNA methylation. [Link]

  • Biocompare. (2021, August 17). Tools and Techniques for Studying DNA Methylation Status. [Link]

  • Yamauchi, K., Tanabe, T., & Kinoshita, M. (1979). Methylation of Nucleosides with Trimethylsulphonium Hydroxide. The Journal of Organic Chemistry, 44(4), 638–639.
  • Kalhor, H. R., & Clarke, S. (2003). Novel Methyltransferase for Modified Uridine Residues at the Wobble Position of tRNA. Molecular and Cellular Biology, 23(23), 8562–8571.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 806138, 2,2'-Anhydrouridine. Retrieved from [Link].

  • Pegg, A. E. (1983). Formation and removal of methylated nucleosides in nucleic acids of mammalian cells. Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progres dans les Recherches sur le Cancer, 84, 49–62.
  • Singh, R., Bamania, A., & Roy, A. (2023). Structural analysis of uridine modifications in solved RNA structures. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Jung, M. E., & Rhee, H. (1998). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA Department of Chemistry and Biochemistry.
  • Hanna, N. B., & Fresco, J. R. (1989). A facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement.
  • De-Sá, U., G, G., & A, P. (2021). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs.
  • Martin, D. M. G., Reese, C. B., & Stephenson, G. F. (1968). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. Biochemistry, 7(4), 1406–1412.
  • He, L., & Sanghvi, Y. S. (2003). Synthesis of 2′-Deoxy-2′-C-α-methylpurine Nucleosides. The Journal of Organic Chemistry, 68(13), 5540–5543.
  • Kumar, R., Gu, C., & He, C. (2013). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current protocols in nucleic acid chemistry, Chapter 4, Unit4.47.
  • Balasubramanian, S., & R, R. (2016). Synthesis and multiple incorporations of 2 -O-methyl-5. University of Cambridge.
  • France Génomique. (n.d.). Methylation of native DNA and RNA. Retrieved from [Link]

  • Kiss, T., & Jády, B. E. (2004). Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs.

Sources

Method

Application Notes and Protocols: The Strategic Incorporation of 2'-O-Methyl-Uridine in Therapeutic Oligonucleotide Synthesis

Abstract The landscape of oligonucleotide therapeutics is rapidly evolving, with chemical modifications being paramount to achieving clinical efficacy. Among these, the 2'-O-methyl (2'-OMe) modification of nucleosides st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of oligonucleotide therapeutics is rapidly evolving, with chemical modifications being paramount to achieving clinical efficacy. Among these, the 2'-O-methyl (2'-OMe) modification of nucleosides stands out as a foundational and widely adopted strategy to enhance the drug-like properties of oligonucleotides. This comprehensive guide provides an in-depth exploration of the use of 2'-O-methyl-uridine, a key modified pyrimidine, in the synthesis of therapeutic oligonucleotides. We will delve into the rationale behind its use, detailed protocols for its incorporation, and the profound impact it has on the stability, binding affinity, and biological activity of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

The Rationale for 2'-O-Methylation: Enhancing the Therapeutic Potential of Oligonucleotides

Unmodified oligonucleotides are of limited therapeutic value due to their rapid degradation by cellular nucleases and modest binding affinity to their target RNA. The introduction of chemical modifications is therefore essential to overcome these limitations. The 2'-O-methyl modification, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group of the ribose sugar, is a cornerstone of second-generation oligonucleotide therapeutics.[1][2][3]

The strategic advantages of incorporating 2'-O-methyl-uridine and other 2'-OMe nucleosides include:

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[4][5][6] This significantly increases the in vivo half-life of the oligonucleotide, allowing for sustained therapeutic activity.

  • Increased Binding Affinity: The 2'-O-methyl modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA-DNA and RNA-RNA helices.[7] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a higher melting temperature (Tm) and more stable binding to the target RNA.[5][6][8]

  • Reduced Immunostimulation: Certain unmodified RNA sequences can trigger an innate immune response. The 2'-O-methyl modification can help to mitigate these off-target effects.[3]

  • Favorable Toxicity Profile: Compared to first-generation phosphorothioate (PS) modifications, 2'-O-methylated oligonucleotides generally exhibit a more favorable toxicity profile.[1][9]

It is important to note that while the user's query mentioned "2'-O-Methyl-2,5'-anhydrouridine," the prevalent and functionally significant modification in this context is 2'-O-methyl-uridine. 2,2'-Anhydrouridine is a key synthetic intermediate in the preparation of various 2'-modified nucleosides, including 2'-O-methyl-uridine.[10][11]

Synthesis of 2'-O-Methyl-Uridine Phosphoramidite: The Building Block for Automated Synthesis

The incorporation of 2'-O-methyl-uridine into an oligonucleotide is achieved using standard phosphoramidite solid-phase synthesis. This requires the chemical synthesis of the corresponding 2'-O-methyl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite monomer. While several synthetic routes have been reported, a common strategy involves the selective methylation of the 2'-hydroxyl group of a protected uridine precursor.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Uridine Uridine Protected_Uridine 3',5'-O-Protected Uridine Uridine->Protected_Uridine Protection Methylated_Uridine 2'-O-Methylated Uridine Protected_Uridine->Methylated_Uridine Methylation (e.g., CH3I, Ag2O) DMT_Protected 5'-O-DMT-2'-O-Methyl-Uridine Methylated_Uridine->DMT_Protected 5'-DMT Protection Phosphoramidite 2'-O-Methyl-Uridine Phosphoramidite DMT_Protected->Phosphoramidite Phosphitylation

Figure 1: Generalized workflow for the synthesis of 2'-O-Methyl-Uridine phosphoramidite.

The synthesis often starts with the protection of the 3' and 5' hydroxyl groups of uridine, for example, using a tetraisopropyldisiloxane (TIPDS) group.[10] The exposed 2'-hydroxyl group is then methylated. Subsequent deprotection of the 3' and 5' hydroxyls allows for the selective introduction of a dimethoxytrityl (DMT) group at the 5'-position. Finally, phosphitylation of the 3'-hydroxyl group yields the desired phosphoramidite monomer, ready for use in automated oligonucleotide synthesis.[10][12]

Protocol for Automated Oligonucleotide Synthesis

The incorporation of 2'-O-methyl-uridine phosphoramidite into an oligonucleotide sequence is a routine procedure on an automated DNA/RNA synthesizer. The synthesis cycle is analogous to that of standard DNA and RNA synthesis.

Materials:

  • 2'-O-Methyl-Uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Standard DNA, RNA, or other modified phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator (e.g., 5-ethylthio-1H-tetrazole)

    • Capping solutions (e.g., acetic anhydride and N-methylimidazole)

    • Oxidizer (e.g., iodine solution)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Protocol:

The automated synthesis cycle consists of four main steps, repeated for each nucleotide addition:

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution, exposing the 5'-hydroxyl group.

  • Coupling: The 2'-O-methyl-uridine phosphoramidite (or another desired phosphoramidite) is activated by an activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (failure sequences).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

This cycle is repeated until the desired full-length oligonucleotide is synthesized.

Synthesis_Cycle start Start Cycle deblocking Deblocking Remove 5'-DMT group start->deblocking coupling Coupling Add 2'-OMe-U phosphoramidite deblocking->coupling capping Capping Acetylate unreacted 5'-OH coupling->capping oxidation Oxidation P(III) to P(V) capping->oxidation end End Cycle oxidation->end

Figure 2: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Post-Synthesis Cleavage, Deprotection, and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed. The choice of deprotection conditions depends on the other protecting groups used in the synthesis. For oligonucleotides containing only 2'-OMe and standard DNA bases, cleavage and deprotection can typically be achieved with concentrated ammonium hydroxide.[13]

Purification of the full-length oligonucleotide from shorter failure sequences is crucial for most applications. Common purification methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. The DMT-on purification method, where the final DMT group is left on the full-length product, is a powerful strategy.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on charge (i.e., the number of phosphate groups).

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is often used for smaller-scale purifications.

Characterization of 2'-O-Methylated Oligonucleotides

The successful synthesis and purity of the 2'-O-methylated oligonucleotide should be confirmed by analytical techniques such as:

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.

  • Analytical HPLC (RP or AEX): To assess the purity of the oligonucleotide.

  • UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide.

Impact on Oligonucleotide Properties: A Quantitative Perspective

The incorporation of 2'-O-methyl-uridine has a predictable and beneficial impact on the biophysical properties of oligonucleotides.

PropertyUnmodified DNAPhosphorothioate (PS) DNA2'-O-Methyl RNA
Nuclease Resistance LowModerateHigh
Binding Affinity (ΔTm per modification) N/A-0.5 °C+1.0 to +1.5 °C
RNase H Activation YesYesNo
In Vivo Half-Life MinutesHoursDays

Table 1: Comparative properties of unmodified, phosphorothioate, and 2'-O-methyl modified oligonucleotides. The values are illustrative and can vary depending on the sequence and experimental conditions.[2][3][6]

Application Spotlight: The "Gapmer" Design for Antisense Oligonucleotides

A prominent application of 2'-O-methyl modifications is in the design of "gapmer" ASOs.[2][9] These are chimeric oligonucleotides that consist of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-O-methyl modified nucleotides.[2][9]

Gapmer_Design cluster_gapmer Gapmer Antisense Oligonucleotide wing1 5'-Wing (2'-OMe) gap Gap (DNA + PS) wing2 3'-Wing (2'-OMe)

Figure 3: Schematic representation of a gapmer antisense oligonucleotide.

This design synergistically combines the key properties of both modifications:

  • The 2'-O-methyl wings provide high binding affinity to the target RNA and protect the ASO from nuclease degradation.

  • The central DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA and potent gene silencing.[14]

Conclusion

The 2'-O-methyl modification, particularly of uridine, is a powerful and versatile tool in the development of oligonucleotide therapeutics. Its ability to confer enhanced nuclease resistance and binding affinity, coupled with a favorable safety profile, has made it a mainstay in the design of ASOs, siRNAs, and other nucleic acid-based drugs. The well-established protocols for the synthesis and incorporation of 2'-O-methyl-uridine phosphoramidite allow for the routine production of these modified oligonucleotides, paving the way for the continued development of novel and effective gene-silencing therapies.

References

  • Nakano, S., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. Journal of Physical Chemistry B, 114(5), pp.1939-1946. [Link]

  • Martin, P. (1995). Structure and nuclease resistance of 2'-O-MOE-modified oligonucleotides. Helvetica Chimica Acta, 78(2), pp.486-504. [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2016). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Chemical Communications, 52(42), pp.6888-6891. [Link]

  • Parmar, R., et al. (2021). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega, 6(45), pp.30485-30495. [Link]

  • Brown, T., & Brown, D. J. (2012). Synthesis and applications of oligonucleotides containing 2'-modified nucleosides. University of Southampton. [Link]

  • Debacker, C., et al. (2020). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Chemical Society Reviews, 49(14), pp.4839-4870. [Link]

  • Bio-Synthesis Inc. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]

  • Aviñó, A., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-l-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), pp.44851-44863. [Link]

  • Saneyoshi, H., et al. (2000). Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines. Nucleic Acids Research, 28(19), pp.3638-3644. [Link]

  • Pultar, M., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), p.6961. [Link]

  • Salmon, J. C., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), pp.7465-7477. [Link]

  • Nakano, S., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(5), pp.1939-1946. [Link]

  • Usman, N., & Cedergren, R. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides. U.S. Patent No. 5,962,675. Washington, DC: U.S.
  • Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]

  • Asanuma, H., et al. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. International Journal of Molecular Sciences, 23(24), p.15939. [Link]

  • Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. [Link]

  • Iribarren, A. M., et al. (1990). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 18(15), pp.4499-4505. [Link]

  • Capaldi, D. C., et al. (1999). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research, 27(15), pp.3169-3174. [Link]

  • Jung, M. E., & Rhee, H. (1995). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA Department of Chemistry and Biochemistry. [Link]

  • Ohgi, T., et al. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry, 76(8), pp.2588-2601. [Link]

  • Nishida, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), p.17028. [Link]

  • Serebryakova, M., et al. (1999). Synthesis and properties of oligonucleotides containing 2'-O-methyl-2-thiouridine. Nucleic Acids Symposium Series, (42), pp.15-16. [Link]

  • Geary, R. S., et al. (2008). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 241-262). CRC Press. [Link]

  • Juliano, R. L. (2016). The chemical evolution of oligonucleotide therapies of clinical utility. Nucleic Acids Research, 44(14), pp.6518-6548. [Link]

  • Damha, M. J., et al. (1998). Synthesis and Biophysical Properties of Arabinonucleic Acids (ANA): Circular Dichroic Spectra, Melting Temperatures, and Ribonuclease H Susceptibility of ANA·RNA Hybrid Duplexes. Journal of the American Chemical Society, 120(50), pp.12976-12977. [Link]

Sources

Application

Application Notes and Protocols for the Ring-Opening of 2'-O-Methyl-2,5'-anhydrouridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of 2'-O-Methyl-2,5'-anhydrouridine Ring Opening In the landscape of nuclei...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2'-O-Methyl-2,5'-anhydrouridine Ring Opening

In the landscape of nucleic acid chemistry and therapeutic development, 2'-O-methylated nucleosides are of paramount importance. The 2'-O-methyl modification enhances the stability of RNA molecules against nuclease degradation and improves their binding affinity to complementary strands, making them valuable components in antisense oligonucleotides and siRNA therapeutics.[1] 2'-O-Methyl-2,5'-anhydrouridine serves as a key synthetic intermediate, a conformationally locked precursor that, upon selective opening of the anhydro ring, yields the desired 2'-O-methyluridine. The controlled cleavage of this anhydro bridge is a critical step in the synthesis of modified oligonucleotides.

This guide provides a detailed exploration of the primary methods for opening the anhydro ring of 2'-O-Methyl-2,5'-anhydrouridine, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory application. We will delve into acidic and basic hydrolysis, as well as nucleophilic substitution, providing the causal logic behind experimental choices to empower researchers to not only execute these protocols but also to troubleshoot and adapt them.

Core Methodologies for Anhydro Ring Cleavage

The opening of the 2,5'-anhydro bridge is fundamentally a nucleophilic substitution reaction at the C5' or C2 carbon of the uridine base. The choice of method depends on the desired outcome, the scale of the reaction, and the presence of other protecting groups on the molecule. The primary approaches are:

  • Acid-Catalyzed Hydrolysis: This method utilizes acidic conditions to protonate the anhydro oxygen, activating the ring for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the electrophilic carbons of the anhydro ring, leading to its cleavage.

  • Nucleophilic Substitution: This versatile approach employs various nucleophiles, such as amines or thiols, to open the ring and simultaneously introduce new functionalities at the 5' position.

Below, we will explore each of these methods in detail, providing both the mechanistic rationale and actionable protocols.

Method 1: Acid-Catalyzed Hydrolysis

Mechanistic Rationale

Acid-catalyzed ring opening of anhydro nucleosides proceeds via protonation of the ether-like oxygen of the anhydro bridge. This protonation makes the oxygen a better leaving group, and the adjacent carbons (C2 and C5') become more electrophilic. A weak nucleophile, such as water, can then attack one of these carbons, leading to the cleavage of the C-O bond.[2][3][4] The reaction is driven by the relief of ring strain in the bicyclic anhydro system. The introduction of a 2'-O-methyl group is known to enhance the stability of the glycosyl linkage to acid hydrolysis, a factor to consider in reaction conditions.[5][6]

dot graph "Acid_Catalyzed_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} .dot Figure 1: Proposed mechanism for acid-catalyzed ring opening.

Detailed Protocol: Acidic Hydrolysis

Objective: To hydrolyze the anhydro ring of 2'-O-Methyl-2,5'-anhydrouridine to produce 2'-O-methyluridine.

Materials:

  • 2'-O-Methyl-2,5'-anhydrouridine

  • 0.5 N Hydrochloric Acid (HCl) in Water[7]

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol)

Procedure:

  • Dissolution: Dissolve 1 equivalent of 2'-O-Methyl-2,5'-anhydrouridine in a suitable volume of 0.5 N HCl. The concentration should be chosen to ensure complete dissolution.

  • Reaction: Heat the reaction mixture at 70°C in a sealed vial.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary, typically from a few hours to 24 hours.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous solution with DCM or another suitable organic solvent (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure 2'-O-methyluridine.

Troubleshooting:

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. However, be cautious as prolonged exposure to strong acid can lead to degradation of the product.

  • Byproduct formation: If significant byproducts are observed, a milder acid or lower temperature might be necessary. Ring-opening side reactions can be a frequent issue, especially under harsh acidic conditions.[3]

Method 2: Base-Catalyzed Hydrolysis

Mechanistic Rationale

In contrast to the acid-catalyzed method, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on one of the electrophilic carbons of the anhydro ring (C2 or C5').[2][8] This is an SN2-type reaction, where the strong nucleophile forces the opening of the strained ring. The choice of base and solvent is critical to avoid unwanted side reactions.

dot graph "Base_Catalyzed_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} .dot Figure 2: Proposed mechanism for base-catalyzed ring opening.

Detailed Protocol: Basic Hydrolysis

Objective: To cleave the anhydro ring of 2'-O-Methyl-2,5'-anhydrouridine using a basic solution.

Materials:

  • 2'-O-Methyl-2,5'-anhydrouridine

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dowex 50W-X8 (H⁺ form) resin or dilute HCl for neutralization

  • Ethanol or Methanol

Procedure:

  • Dissolution: Dissolve 1 equivalent of 2'-O-Methyl-2,5'-anhydrouridine in 1 M NaOH solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically faster than acid-catalyzed hydrolysis.

  • Neutralization: Upon completion, neutralize the reaction mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH reaches ~7. Alternatively, carefully add dilute HCl.

  • Filtration and Concentration: Filter off the resin and wash it with ethanol or methanol. Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent or by silica gel column chromatography.

Causality in Experimental Choices:

  • Choice of Base: NaOH is a strong, readily available base. The concentration is chosen to be sufficient to drive the reaction without being overly harsh, which could lead to degradation.

  • Neutralization: Using an ion-exchange resin for neutralization is a gentle method that avoids the introduction of additional salts, simplifying purification.

Method 3: Nucleophilic Substitution with Amines

Mechanistic Rationale

The anhydro ring can be opened by a variety of nucleophiles, with amines being a common choice to introduce a 5'-amino functionality. The reaction proceeds via a direct SN2 attack of the amine on the C5' or C2 carbon.[9] The use of amines allows for the direct synthesis of 5'-amino-2'-O-methyluridine derivatives, which are valuable for further conjugation and labeling.

dot graph "Amine_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} .dot Figure 3: Proposed mechanism for ring opening with an amine.

Detailed Protocol: Nucleophilic Ring Opening with Ethanolic Ammonia

Objective: To synthesize 5'-amino-2'-O-methyluridine by opening the anhydro ring with ammonia.

Materials:

  • 2'-O-Methyl-2,5'-anhydrouridine

  • Saturated solution of ammonia in ethanol (ethanolic ammonia)

  • High-pressure reaction vessel

Procedure:

  • Reaction Setup: Place a solution of 2'-O-Methyl-2,5'-anhydrouridine in ethanolic ammonia in a high-pressure reaction vessel.

  • Reaction: Heat the sealed vessel to a temperature between 100-120°C for several hours. The reaction progress should be monitored by TLC or HPLC if possible (requires careful sampling from the pressurized vessel).

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting 5'-amino-2'-O-methyluridine derivative by silica gel column chromatography.

Expert Insights:

  • Pressure Vessel: The use of a sealed, high-pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperatures required for the reaction.

  • Alternative Amines: This protocol can be adapted for other primary or secondary amines to generate a variety of 5'-substituted derivatives. Reaction conditions may need to be optimized for different amines.

Data Summary and Characterization

The successful synthesis of 2'-O-methyluridine can be confirmed by various analytical techniques, including NMR and mass spectrometry.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (DMSO-d₆)[10][11]
2'-O-Methyl-2,5'-anhydrouridine C₁₀H₁₂N₂O₅240.22Signals corresponding to the fused ring system, with characteristic shifts for the ribose and uracil protons.
2'-O-methyluridine C₁₀H₁₄N₂O₆258.23H6 (d, ~7.9 ppm), H5 (d, ~5.6 ppm), H1' (d, ~5.8 ppm), OCH₃ (s, ~3.3 ppm)[11]

Table 1: Key analytical data for starting material and product.

Conclusion and Future Outlook

The methods described provide a robust toolkit for researchers working with 2'-O-Methyl-2,5'-anhydrouridine. The choice between acidic, basic, or nucleophilic ring-opening will be dictated by the specific synthetic goals. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting potential issues. As the demand for modified oligonucleotides in therapeutics continues to grow, efficient and reliable methods for the synthesis of key building blocks like 2'-O-methyluridine will remain a critical area of research and development.

References

  • Furukawa, Y., Kobayashi, K., Kanai, Y., & Honjo, M. (1965). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. Chemical & Pharmaceutical Bulletin, 13(11), 1273-1278. [Link]

  • Aleiwi, B. A., & Kurosu, M. (2012). A general procedure for BOM deprotections. Tetrahedron Letters, 53(29), 3758-3762. [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic data for compounds 1-5. RSC. [Link]

  • Jung, M. E., & Rhee, H. (1997). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA Department of Chemistry and Biochemistry. [Link]

  • Gasiūnaitė, R., et al. (2018). Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. Molecules, 23(11), 2904. [Link]

  • Sessions, A. L. (n.d.). Acid Hydrolysis. Caltech. [Link]

  • U.S. Patent No. 5,962,675. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Roy, S. K., & Tang, J. Y. (2000). Efficient large scale synthesis of 2′-O-alkyl pyrimidine ribonucleosides. Organic Process Research & Development, 4(3), 170-171. [Link]

  • U.S. Patent No. 6,972,330. (2005). Chemical synthesis of methoxy nucleosides.
  • Mikhailov, S. N., et al. (2006). 2′-O-HYDROXYALKOXYMETHYLRIBIBONUCLEOSIDE AND THEIR INCORPORATION INTO OLIGORIBONUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 25(4-6), 417-429. [Link]

  • Libretexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Ogilvie, K. K., & Iwacha, D. J. (1969). Conversion of uridine 2′,3′-carbonates to anhydrouridines. Canadian Journal of Chemistry, 47(3), 495-498. [Link]

  • Kumar, P., et al. (2023). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. Chemistry – An Asian Journal, 18(3), e202201103. [Link]

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635. [Link]

  • Legorburu, U., Reese, C. B., & Song, Q. (1999). Conversion of uridine into 2′-O-(2-methoxyethyl) uridine and 2′-O-(2-methoxyethyl)cytidine. Tetrahedron, 55(19), 5635-5640. [Link]

Sources

Method

Application Note: Analytical Methods for Monitoring the Synthesis and Reactivity of 2'-O-Methyl-2,5'-anhydrouridine

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Oligonucleotide Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Context In t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Oligonucleotide Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Context

In the development of advanced antisense oligonucleotides (ASOs) and siRNA therapeutics, modified nucleosides are critical building blocks. 2'-O-Methyl-2,5'-anhydrouridine (CAS No. 175471-64-4, MW: 240.21 g/mol )[1] serves as a highly specialized anhydrous nucleoside intermediate[2].

The formation of 2,5'-anhydropyrimidines typically proceeds via the base-catalyzed intramolecular cyclization of a 5'-O-activated precursor (e.g., 5'-O-tosyl or 5'-O-mesyl)[3]. The resulting 2,5'-anhydro linkage forms a rigid ether bridge between the C2 oxygen of the uracil base and the C5' carbon of the ribose. This bridge imposes significant steric strain, locking the ribofuranose ring into a highly constrained conformation[4].

The Analytical Challenge: Because the 2,5'-anhydro bridge is highly susceptible to both acid-catalyzed hydrolysis and nucleophilic attack, the intermediate is transient. Real-time, highly specific analytical monitoring is required to track the kinetics of the intramolecular cyclization and the subsequent regioselective ring-opening reactions (e.g., azidation or amination at the 5'-position).

ReactionPathway A 5'-O-Activated 2'-O-Methyluridine (Precursor) B 2'-O-Methyl-2,5'-anhydrouridine (Intermediate, MW 240.21) A->B Intramolecular Cyclization (Base-catalyzed) C 5'-Substituted 2'-O-Methyluridine (Target Product) B->C Nucleophilic Ring Opening (e.g., N3-, NH3)

Figure 1. Mechanistic pathway of 2'-O-Methyl-2,5'-anhydrouridine synthesis and subsequent nucleophilic ring opening.

Analytical Strategy & Workflow

To ensure a self-validating analytical system, a multi-modal approach is required. No single technique provides a complete picture of the reaction kinetics and structural integrity.

  • RP-HPLC (UV 260 nm): Serves as the primary tool for kinetic monitoring. It provides rapid quantification of the precursor, the anhydro intermediate, and the final product based on their distinct polarities.

  • LC-ESI-MS/MS: Provides definitive mass confirmation. The mass shift from the loss of the leaving group and the exact mass of the intermediate (

    
    ) confirms successful cyclization[1].
    
  • NMR Spectroscopy: Used post-purification to confirm the stereochemistry and the constrained sugar pucker unique to the 2,5'-anhydro architecture[4].

AnalyticalWorkflow Sample Reaction Aliquot (2'-O-Me-2,5'-anhydrouridine) Quench Quenching & Dilution (Neutralize to pH 7.0) Sample->Quench split Quench->split HPLC RP-HPLC (UV 260 nm) Kinetic Monitoring split->HPLC LCMS LC-ESI-MS/MS Structural Confirmation split->LCMS NMR 1H & 2D NMR Conformational Analysis split->NMR

Figure 2. Multi-modal analytical workflow for monitoring anhydrouridine reactions.

Experimental Protocols

Protocol A: Real-Time Reaction Monitoring via RP-HPLC

Causality Insight: Standard acidic mobile phases (like 0.1% TFA) will rapidly hydrolyze the 2,5'-anhydro linkage during the chromatographic run, leading to false degradation peaks. Therefore, a neutral pH buffer (TEAA) is strictly required.

Step-by-Step Methodology:

  • Sample Quenching: Extract a 10 µL aliquot from the reaction vessel. Immediately quench by diluting into 990 µL of ice-cold 100 mM Triethylammonium acetate (TEAA) buffer (pH 7.0). This neutralizes the basic reaction conditions and halts further cyclization or hydrolysis.

  • Column Preparation: Equip the HPLC with a Waters XBridge C18 column (4.6 × 150 mm, 3.5 µm). The ethylene-bridged hybrid (BEH) particle is chosen for its stability at neutral pH and minimal silanol activity, preventing peak tailing of the polar intermediate.

  • Mobile Phase Setup:

    • Mobile Phase A: 100 mM TEAA in LC-MS grade Water (pH 7.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 2% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Detection: Monitor UV absorbance at 260 nm (characteristic

    
     for uridine derivatives).
    
Protocol B: Structural Characterization via LC-ESI-MS/MS

Causality Insight: TEAA causes severe ion suppression in mass spectrometry. For LC-MS analysis, the mobile phase must be switched to volatile Ammonium Acetate, which maintains the protective near-neutral pH while allowing efficient ionization.

Step-by-Step Methodology:

  • Mobile Phase Switch: Use 10 mM Ammonium Acetate (pH 6.8) as Mobile Phase A, and Acetonitrile as Mobile Phase B.

  • Ionization Parameters: Set the ESI source to Positive Ion Mode (

    
    ). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
    
  • MS/MS Fragmentation: Isolate the precursor ion at

    
     241.1 
    
    
    
    . Apply a collision energy (CE) of 15-20 eV. Note: The anhydro bridge stabilizes the glycosidic bond, requiring slightly higher CE to induce fragmentation compared to standard nucleosides.
Protocol C: Conformational Verification via NMR

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of purified 2'-O-Methyl-2,5'-anhydrouridine in 0.6 mL of anhydrous DMSO-

    
    . Avoid 
    
    
    
    to prevent slow ring-opening hydrolysis.
  • Acquisition: Acquire

    
     and 
    
    
    
    COSY spectra at 400 MHz or higher.
  • Interpretation: Look for the characteristic collapse of the H1' signal. In standard uridines, H1' is a doublet. In the highly constrained 2,5'-anhydro system, the dihedral angle between H1' and H2' approaches 90°, often reducing the

    
     coupling constant to near zero, resulting in H1' appearing as a sharp singlet.
    

Data Interpretation & Quantitative Summaries

The following table summarizes the expected analytical profiles for the starting material, the intermediate, and a typical nucleophilic ring-opened product.

AnalyteRP-HPLC RT (min)*LC-MS

(

)
Key

NMR Signatures (DMSO-

)
5'-O-Tosyl-2'-O-Me-uridine (Precursor)12.4413.1H1': ~5.8 ppm (d,

Hz)Tosyl-

: ~2.4 ppm (s)
2'-O-Me-2,5'-anhydrouridine (Intermediate)5.2241.1H1': ~6.1 ppm (s,

Hz)H5'a/b: ~4.5 ppm (m)
5'-Azido-2'-O-Me-uridine (Product)8.7284.1H1': ~5.9 ppm (d,

Hz)H5'a/b: ~3.6 ppm (m)

*Retention times are approximate and based on the 15-minute TEAA/ACN gradient described in Protocol A.

Expert Insights & Troubleshooting

  • False Degradation in HPLC: If you observe multiple overlapping peaks eluting before the 5.2 min mark, verify the pH of your mobile phase. Unbuffered water or acidic additives will cause on-column hydrolysis of the 2,5'-anhydrouridine into arabinouridine derivatives. Always use pH 7.0 buffers.

  • Low Cyclization Yield: The intramolecular cyclization requires a strict stoichiometric excess of base (e.g., DBU or

    
    ). If the precursor peak (12.4 min) plateaus, check the moisture content of your solvent. Water will compete as a nucleophile, leading to direct hydrolysis of the 5'-O-tosyl group rather than the desired O2-cyclization.
    
  • System Suitability: Before analyzing live reaction aliquots, inject a mixed standard of uridine and 2'-O-methyluridine. Ensure a chromatographic resolution (

    
    ) of 
    
    
    
    to validate the column's ability to resolve closely related nucleoside analogs.

References

  • Guidechem. "2'-O-Methyl-2,5'-anhydrouridine 175471-64-4 wiki".
  • Nordic Biosite. "2'-O-Methyl-2,5'-anhydrouridine".
  • Watanabe, K.A.; Reichman, U.; Chu, C.K.; Fox, J.J. "2,5'-Anhydrouridine and 2,5'-anhydro-5-fluorouridine. One-step conversion of uridine and 5-fluorouridine into their corresponding 2,5'-anhydronucleosides." Nucl. Acid Chem. 1978, 1, 343-346.
  • "Constrained nucleoside analogues – Crystal and molecular structure of 6,5′-O-anhydrouridines fixed in the anti conformation." ResearchGate.

Sources

Application

Application Notes and Protocols for Investigating the Antiviral Potential of 2'-O-Methyl-2,5'-anhydrouridine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Modified nucleosides are a cornerstone of antiviral drug discovery, with many approved drugs being analogues of natural nucleos...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are a cornerstone of antiviral drug discovery, with many approved drugs being analogues of natural nucleosides. The 2'-O-methylation is a common modification in nature, known to increase the stability of RNA.[1][2] This application note provides a comprehensive guide for the investigation of 2'-O-Methyl-2,5'-anhydrouridine as a potential antiviral agent. We will delve into the rationale behind its design, propose a likely mechanism of action, and provide detailed protocols for its evaluation. This document is intended for researchers in virology, medicinal chemistry, and drug development.

Introduction: The Rationale for 2'-O-Methylated Anhydronucleosides in Antiviral Research

The chemical modification of nucleosides has been a highly successful strategy in the development of antiviral therapeutics.[3] These molecules can act as chain terminators of viral nucleic acid synthesis or as inhibitors of viral enzymes. The 2'-O-methyl modification is of particular interest as it can enhance nuclease resistance and modulate the conformational properties of the nucleoside.[1][2][4] The anhydronucleoside structure, in this case, a 2,5'-anhydrouridine, creates a rigid, bicyclic system that can influence the molecule's interaction with viral polymerases.

2'-O-Methyl-2,5'-anhydrouridine is a synthetic nucleoside analogue that combines these two key features. The 2'-O-methyl group is anticipated to confer increased stability against enzymatic degradation, a common challenge with nucleoside-based drugs.[1] The rigid 2,5'-anhydro bridge locks the sugar conformation, which can lead to a more specific and potentially tighter binding to the active site of viral polymerases compared to more flexible, natural nucleosides.

Proposed Mechanism of Action: A Viral RNA-Dependent RNA Polymerase (RdRp) Inhibitor

We hypothesize that 2'-O-Methyl-2,5'-anhydrouridine acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[5] After entering the host cell, the compound would likely be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue would then compete with the natural uridine triphosphate (UTP) for incorporation into the growing viral RNA chain by the viral RdRp.

Due to the presence of the 2'-O-methyl group and the rigid anhydro-bridge, the incorporation of this modified nucleoside is expected to disrupt the replication process. The 2'-O-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination.

Mechanism_of_Action Proposed Mechanism of Action of 2'-O-Methyl-2,5'-anhydrouridine cluster_cell Host Cell cluster_virus Viral Replication Compound 2'-O-Methyl-2,5'-anhydrouridine Phosphorylation Cellular Kinases Compound->Phosphorylation Enters Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate RdRp Viral RdRp Triphosphate->RdRp Competitive Inhibition Elongation RNA Chain Elongation RdRp->Elongation Termination Chain Termination RdRp->Termination Incorporation of Analogue RNA_Template Viral RNA Template RNA_Template->RdRp UTP Natural UTP UTP->Elongation Incorporation

Caption: Proposed mechanism of 2'-O-Methyl-2,5'-anhydrouridine as a viral RdRp inhibitor.

Experimental Workflow for Antiviral Evaluation

A systematic evaluation of a potential antiviral compound involves a multi-step process.[6] This workflow is designed to first assess the compound's toxicity to host cells, followed by determining its antiviral efficacy, and finally, to gain insights into its mechanism of action.

Experimental_Workflow Experimental Workflow for Antiviral Screening Start Start: Compound Synthesis (2'-O-Methyl-2,5'-anhydrouridine) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Activity Antiviral Activity Assay (e.g., Plaque Reduction Assay) Start->Antiviral_Activity Data_Analysis Data Analysis (CC50, EC50, SI) Cytotoxicity->Data_Analysis Antiviral_Activity->Data_Analysis MoA Mechanism of Action Studies (e.g., Time-of-Addition Assay) Data_Analysis->MoA If Promising (High SI) End Conclusion on Antiviral Potential MoA->End

Caption: A streamlined workflow for the systematic antiviral evaluation of a novel compound.

Detailed Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[6] It is crucial to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • Host cells (e.g., Vero, A549, Huh-7, depending on the virus)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2'-O-Methyl-2,5'-anhydrouridine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.[6]

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of 2'-O-Methyl-2,5'-anhydrouridine. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).[6]

  • Incubate the plates at 37°C in a CO₂ incubator for a period equivalent to the antiviral assay (typically 48-72 hours).[6]

  • After incubation, remove the medium and add 50 µL of MTT solution to each well.[6]

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of the compound to inhibit the lytic cycle of a virus.[7][8]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer

  • 2'-O-Methyl-2,5'-anhydrouridine

  • Serum-free medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Prepare serial dilutions of 2'-O-Methyl-2,5'-anhydrouridine in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).[6]

  • After incubation, fix the cells with the fixing solution for at least 1 hour.[6]

  • Remove the overlay and the fixing solution, and stain the cells with crystal violet solution for 15-30 minutes.[6]

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the 50% effective concentration (EC₅₀).

Protocol 3: Mechanism of Action Study (Time-of-Addition Assay)

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.[6]

Procedure:

  • Pre-treatment: Add the compound to the cells for a specific period (e.g., 2 hours) before viral infection. Then, remove the compound, wash the cells, and infect.[6]

  • Co-treatment: Add the compound to the cells simultaneously with the virus during the adsorption period. Then, remove both and add fresh medium.[6]

  • Post-treatment: Infect the cells with the virus first, and then add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

  • After the respective treatments, incubate the cells for a full replication cycle.

  • Quantify the viral yield (e.g., by plaque assay or RT-qPCR of viral RNA).

  • Analyze the results to determine if the compound acts on early (entry) or late (replication, assembly) stages of the viral life cycle.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity and antiviral assays should be summarized for clear interpretation. The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Virus TestedCell Line Used
2'-O-Methyl-2,5'-anhydrouridine
Positive Control
  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the initial antiviral evaluation of 2'-O-Methyl-2,5'-anhydrouridine. By systematically assessing its cytotoxicity, antiviral efficacy, and preliminary mechanism of action, researchers can effectively determine its potential as a lead compound for the development of novel antiviral therapies. The unique structural features of this molecule warrant a thorough investigation into its biological activities against a broad range of viruses.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing Antiviral Properties of Indolyl Compounds.
  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
  • De Clercq, E. (2009). In vitro methods for testing antiviral drugs. Antiviral Research, 83(1), 1-10.
  • Eropkin, M. Y., et al. (2019). How to test antiviral activity of compound?.
  • Bio-protocol. (n.d.). Antiviral assay.
  • Journal of Medicinal Chemistry. (1990). Synthesis and antiviral activity of several 2,5'-anhydro analogs...
  • Guidechem. (n.d.). 2'-O-Methyl-2,5'-anhydrouridine 175471-64-4 wiki.
  • Journal of Medicinal Chemistry. (1995). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and.
  • University of Cambridge. (n.d.). Synthesis and multiple incorporations of 2 -O-methyl-5. University of Cambridge.
  • R Discovery. (1999). Synthesis and properties of oligonucleotides containing 2'-O-methyl-2-thiouridine. R Discovery.
  • ScienceOpen. (2025). Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety. ScienceOpen.
  • Google Patents. (n.d.). US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides.
  • Research Communities. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Research Communities.
  • American Chemical Society. (n.d.). Synthesis and fate of 2' radical precursors of uridine and 2'-O-Me uridine. American Chemical Society.
  • Nucleic Acids Research. (2018).
  • PubMed. (1984).
  • Molecules. (2023).
  • Google Patents. (n.d.). US6642245B1 - Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane.
  • UCLA. (n.d.).
  • Archiv der Pharmazie. (2013). Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)
  • Frontiers in Microbiology. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers Media.
  • Nucleosides Nucleotides Nucleic Acids. (2009). Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. PubMed.
  • ResearchGate. (n.d.). A 2'-modified uridine analog, 2'-O-(methylthiomethoxy)methyl uridine, for siRNA applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methylation of 2,5'-Anhydrouridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and troubleshooting of methylated 2,5'-anhydrouridine derivatives. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of methylated 2,5'-anhydrouridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleoside modification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve your synthetic goals with confidence.

This document is structured into two main parts: a Troubleshooting Guide for when your reaction doesn't go as planned, and a Frequently Asked Questions (FAQs) section for a deeper dive into the strategic aspects of the synthesis.

Troubleshooting Guide

Encountering unexpected results is a common part of synthetic chemistry. This section addresses specific issues you might face during the methylation of 2,5'-anhydrouridine, focusing on their root causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired 2'-O-Methyl Product

You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture of minor products.

Probable Cause 1: Inefficient Deprotonation/Activation of the 2'-Hydroxyl Group. The 2'-hydroxyl group is the target for methylation, but it is not inherently reactive. It must be converted into a more potent nucleophile (an alkoxide) to efficiently attack the methylating agent.

  • Solution: When using a methyl halide (e.g., methyl iodide, MeI), a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and reactive (stored under inert atmosphere). The reaction should be performed in a scrupulously dry aprotic solvent like DMF or THF to prevent quenching of the base and the resulting alkoxide.

Probable Cause 2: Inactive or Inappropriate Methylating Agent. Not all methylating agents are equal. Their reactivity and the conditions required for their use vary significantly.

  • Solution:

    • For NaH/MeI: Methyl iodide is volatile and light-sensitive; use a fresh, stabilized bottle. An excess of MeI (2-5 equivalents) is often necessary to drive the reaction to completion.

    • For Diazomethane (CH₂N₂): While highly reactive and efficient, diazomethane is also toxic and explosive, requiring specialized handling.[1] It is most effective on acidic hydroxyls. The 2'-OH of a nucleoside is not acidic enough for a rapid reaction without a catalyst, such as a Lewis acid (e.g., BF₃·OEt₂).[1] However, Lewis acids can complicate the reaction by coordinating to other sites.

    • For Trimethylsilyldiazomethane (TMS-CH₂N₂): A safer alternative to diazomethane, but it is less reactive and may yield more by-products.

Probable Cause 3: Degradation of Starting Material or Product. The anhydro linkage and the ribose ring can be sensitive to harsh reaction conditions.

  • Solution: Control the reaction temperature. Deprotonation with NaH is often performed at 0°C to manage the exothermic reaction, followed by slow warming to room temperature after the addition of the methylating agent. Avoid prolonged reaction times at elevated temperatures.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Your analysis shows the desired product, but it's contaminated with one or more significant byproducts, making purification a challenge.

Probable Cause 1: Methylation at the N3 Position of the Uracil Base. The N3 proton of the uracil imide is acidic and can be deprotonated by strong bases like NaH, leading to competitive N3-methylation.

  • Solution: This is one of the most common side reactions.

    • Stoichiometry Control: Use only a slight excess of base (e.g., 1.1-1.2 equivalents of NaH) to favor deprotonation of the more acidic 2'-OH over the N3-H.

    • Temperature Control: Perform the reaction at lower temperatures (0°C or below) to improve selectivity.

    • N3 Protection: For critical applications where high purity is essential, consider temporarily protecting the N3 position. However, this adds steps to the synthesis and is often avoided if possible.

Probable Cause 2: Methylation of the 3'-Hydroxyl Group. If you are starting with an unprotected or partially protected 2,5'-anhydrouridine, the 3'-hydroxyl is also a target for methylation.

  • Solution: Implement an orthogonal protecting group strategy. The 3'-hydroxyl should be protected prior to the methylation step. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice as it is stable under the basic conditions of methylation but can be selectively removed later.[2][3]

Probable Cause 3: Silyl Protecting Group Migration. Under certain conditions, silyl groups like TBDMS can migrate between adjacent hydroxyls (e.g., from the 3'-OH to the 2'-OH).

  • Solution: This is less common under strictly anhydrous, basic conditions but can be promoted by trace moisture or certain catalysts. Ensure rigorous anhydrous conditions. If migration is suspected, re-evaluate the base and solvent system.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low/No Yield Inefficient deprotonation of 2'-OHUse fresh, active NaH in an anhydrous aprotic solvent (DMF, THF).
Inactive methylating agentUse fresh methyl iodide; consider a more reactive agent if necessary.
Degradation of materialMaintain low temperatures (start at 0°C) and monitor reaction progress to avoid prolonged reaction times.
Multiple Products N3-methylation of the uracil baseUse a slight excess of base (1.1-1.2 eq.); run the reaction at 0°C or below.
3'-O-methylationProtect the 3'-hydroxyl group, typically with a TBDMS group, before methylation.[2][4]
Silyl group migrationEnsure scrupulously anhydrous reaction conditions.
Purification Issues Co-elution of isomers (2'-O-Me vs. 3'-O-Me)Improve selectivity with a 3'-O-TBDMS protecting group; use high-resolution chromatography (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for selectively methylating the 2'-hydroxyl of 2,5'-anhydrouridine?

The most robust strategy involves three key stages: protection, methylation, and deprotection. This approach ensures that the methyl group is directed exclusively to the 2'-position.

G Start 2,5'-Anhydrouridine Protect Protect 3'-OH (e.g., with TBDMS-Cl) Start->Protect Methylate Methylate 2'-OH (e.g., NaH / MeI) Protect->Methylate Deprotect Remove 3'-OH Protecting Group (e.g., with TBAF) Methylate->Deprotect Purify Purification (Silica Gel Chromatography) Deprotect->Purify End 2'-O-methyl-2,5'-anhydrouridine Purify->End

Caption: General workflow for selective 2'-O-methylation.

Q2: Why is the TBDMS group preferred for protecting the 3'-hydroxyl?

The tert-butyldimethylsilyl (TBDMS) group offers an ideal balance of properties for this synthesis.[2]

  • Stability: It is robust and stable under the strongly basic conditions required for methylation with NaH/MeI.

  • Selective Removal: It can be cleanly removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or HF-Pyridine under conditions that will not affect the newly installed 2'-O-methyl ether or other common protecting groups.[3]

  • Ease of Introduction: It can be selectively introduced at the 3'-position with high yield using TBDMS-Cl and a base like imidazole.[5]

Q3: What are the primary side reactions I should be aware of?

Beyond incomplete reactions, the main challenge is competitive methylation at other nucleophilic sites. The desired reaction is the O-alkylation of the 2'-hydroxyl, but N-alkylation at the uracil N3 position and O-alkylation of the 3'-hydroxyl (if unprotected) are the most common side reactions.

G cluster_main Reaction Pathways Start 3'-O-TBDMS-2,5'-Anhydrouridine + NaH/MeI Desired Desired Product: 2'-O-Methyl Start->Desired 2'-O-Alkylation (Major Pathway) Side Side Product: N3-Methyl Start->Side N3-Alkylation (Minor Pathway)

Caption: Competing reaction pathways during methylation.

Q4: What analytical methods are essential for this synthesis?

A multi-pronged analytical approach is crucial for success.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time. A good solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should clearly resolve the starting material, product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate assessment of purity and for preparative purification if needed.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts, helping to quickly identify side reactions like di-methylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The appearance of a new singlet around 3.4-3.7 ppm in the ¹H NMR spectrum is characteristic of the O-methyl group. 2D NMR techniques (COSY, HSQC) can be used to definitively confirm the position of methylation.

Experimental Protocol: Synthesis of 2'-O-methyl-2,5'-anhydrouridine

This protocol outlines a reliable method for the synthesis, starting from 2,5'-anhydrouridine and incorporating a 3'-O-TBDMS protecting group strategy.

Step 1: Selective 3'-O-Silylation

  • Preparation: Dry 2,5'-anhydrouridine (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine.

  • Reaction: Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar). Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Track the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with methanol. Evaporate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield 3'-O-TBDMS-2,5'-anhydrouridine.

Step 2: 2'-O-Methylation

  • Preparation: Thoroughly dry the 3'-O-TBDMS-2,5'-anhydrouridine (1.0 eq) and dissolve it in anhydrous DMF under an inert atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0°C for 30-60 minutes.

  • Methylation: Add methyl iodide (MeI, 2.0 eq) dropwise to the cold suspension. Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for 4-6 hours.

  • Monitoring: Track the reaction by TLC. Upon completion, a new, less polar spot corresponding to the methylated product should appear.

  • Workup: Carefully quench the reaction by slowly adding methanol at 0°C. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate 3'-O-TBDMS-2'-O-methyl-2,5'-anhydrouridine.

Step 3: 3'-O-Desilylation

  • Preparation: Dissolve the purified silylated product (1.0 eq) in anhydrous THF.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq). Stir at room temperature.

  • Monitoring: Monitor the reaction closely by TLC until the starting material is fully converted to the more polar product.

  • Workup: Concentrate the reaction mixture.

  • Purification: Purify the residue by silica gel column chromatography to obtain the final product, 2'-O-methyl-2,5'-anhydrouridine. Characterize by NMR and MS.

References

  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions.
  • Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807.
  • McGee, D. P. C., Boisvert, S. M., Proba, Z. A., & Ogilvie, K. K. (2011). The preparation of protected arabinonucleosides. Canadian Journal of Chemistry.
  • Pearson Education. Diazomethane can be used to convert a carboxylic acid to a methyl...
  • Beigelman, L., et al. (2004). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. In Current Protocols in Nucleic Acid Chemistry.
  • Quora. (2021). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?
  • Wincott, F., et al. (1995). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Biochemistry, 34(29), 9527-9536.
  • Cohen, J. D., et al. (2014). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Methods in Molecular Biology, 1072, 123-130.
  • Szlenkier, M., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications. Molecules, 28(22), 7585.
  • Dunn, M. R., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 6040.
  • Kappe, C. O. (2012). Use of Hazardous Gases (e.g., Diazomethane) in Flow. In Flow Chemistry – Volume 1. De Gruyter.
  • Cabral, N. L. D., et al. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931-948.
  • Cabral, N. L. D., et al. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931-948.
  • Saneyoshi, H., et al. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry, 76(8), 2586-2598.
  • Mandal, S., et al. (2016). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine into RNA Oligonucleotides. Chemistry – A European Journal, 22(43), 15286-15289.
  • Martin, P. (1995). Synthesis of 2'-O-MOE uridine from uridine. ResearchGate.
  • Usman, N., & Ogilvie, K. K. (1999). U.S. Patent No. 5,962,675. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., & Jeltsch, A. (2010). DNA methylation in human diseases. Genes & Cancer, 1(11), 1083-1090.
  • Verdine, G. L., & Kool, E. T. (2006). U.S. Patent No. 6,987,180. Washington, DC: U.S. Patent and Trademark Office.
  • American Chemical Society. (2022). Synthesis and fate of 2' radical precursors of uridine and 2'-O-Me uridine.
  • Westhof, E., et al. (2024). Structural analysis of uridine modifications in solved RNA structures. RNA, 30(1), 1-17.
  • Paquette, L. A. (1995). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA Department of Chemistry and Biochemistry.
  • Lönnberg, H., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 23(11), 2948.
  • Kiss, T., & Jády, B. E. (2004). Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. In Methods in Molecular Biology. Humana Press.
  • Kumar, R. (1998). U.S. Patent No. 5,739,314. Washington, DC: U.S. Patent and Trademark Office.
  • Cook, P. D. (1995). Patent No. WO1995035102A1. World Intellectual Property Organization.
  • Glen Research. (n.d.). Minor RNA Phosphoramidites (TBDMS Protected).
  • Wikipedia. (2024). DNA methylation.
  • Kresser, C. (2017). Treating Methylation: Are We Over-supplementing? Kresser Institute.
  • Collins, J. R., et al. (2012). The Role of Methylation in the Intrinsic Dynamics of B- and Z-DNA. PLOS ONE, 7(4), e35558.
  • Motorin, Y., & Helm, M. (2022). Expanding the epitranscriptome: Dihydrouridine in mRNA. PLOS Biology, 20(7), e3001718.
  • Sheng, J. (2014). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 57(1), 4.48.1-4.48.14.
  • Song, C.-X., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 48(1), 4.47.1-4.47.16.
  • Sriraman, A., & Singh, S. M. (2015). DNA methylation in development and disease: an overview for prostate researchers. Prostate Cancer and Prostatic Diseases, 18(3), 193-201.
  • Kim, H., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(18), 9949-9960.
  • Epigenomics Workshop. (2025). DNA Methylation: Bisulfite Sequencing Workflow.
  • Stresemann, C., & Lyko, F. (2014). Targeting DNA Methylation with Small Molecules: What's Next? Journal of Medicinal Chemistry, 57(22), 9277-9287.
  • Al-Hashimi, H. M., et al. (2023). Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. RSC Chemical Biology, 4(4), 363-378.
  • He, C. (2012). Novel Approaches in DNA Methylation Analysis: Sequencing Strategy Development and Application to Cancer. The University of Chicago.
  • Al-Hashimi, H. M., et al. (2022). Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. bioRxiv.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 2'-O-Methyluridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2'-O-Methyluridine. This crucial modified nucleoside is a cornerstone in the development of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2'-O-Methyluridine. This crucial modified nucleoside is a cornerstone in the development of therapeutic oligonucleotides, including antisense therapies and mRNA vaccines, prized for its ability to enhance stability and binding affinity while reducing enzymatic degradation.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and consistently achieve high yields in the synthesis of 2'-O-Methyluridine, focusing on the widely adopted method of methylating 2,2'-anhydrouridine.

Section 1: Synthesis Overview & Key Reactions

The most reliable and high-yielding chemical synthesis of 2'-O-Methyluridine involves a two-step process starting from commercially available uridine.

  • Anhydro Formation: Uridine is first converted to an intermediate, 2,2'-anhydrouridine. This step "locks" the ribose sugar conformation, preparing it for regioselective methylation. A common method employs diphenyl carbonate in dimethylformamide (DMF) at elevated temperatures.[2][3]

  • Methylation: The 2,2'-anhydrouridine is then subjected to nucleophilic ring-opening using a methylating agent. The use of magnesium methoxide (Mg(OMe)₂) in methanol is a highly effective method, consistently producing 2'-O-Methyluridine in high purity and yield.

This workflow is illustrated below.

Synthesis_Workflow Uridine Uridine Anhydro 2,2'-Anhydrouridine Uridine->Anhydro Diphenyl Carbonate, NaHCO₃, DMF, 110°C Product 2'-O-Methyluridine Anhydro->Product Mg(OMe)₂, Methanol, Reflux (150°C)

Caption: General synthesis workflow for 2'-O-Methyluridine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. The troubleshooting logic is visualized in the diagram following the Q&A table.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be passivated by an oxide layer, preventing reaction with methanol.[4] 2. Wet Reagents: Moisture in the methanol or on the glassware will react with and consume the magnesium methoxide, preventing the desired reaction.[4][5] 3. Incomplete Reaction: Insufficient reaction time or a temperature below the required reflux point can lead to poor conversion.1. Activate Magnesium: Briefly treat magnesium turnings with a dilute acid (e.g., HCl) or iodine to remove the oxide layer, then wash with anhydrous methanol before use. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous methanol. All glassware should be oven-dried and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen).[6] 3. Optimize Conditions: Ensure the reaction mixture vigorously refluxes for at least 5 hours. For methanol, this requires a bath temperature of around 150°C.
Significant Unreacted 2,2'-Anhydrouridine 1. Incomplete Mg(OMe)₂ Formation: Hydrogen gas evolution may have ceased prematurely, indicating an incomplete reaction between Mg and methanol. 2. Insufficient Reagent: The molar ratio of magnesium methoxide to anhydrouridine may be too low.1. Monitor H₂ Evolution: Use a gas volume meter or bubbler to confirm that hydrogen evolution has completely stopped before adding the anhydrouridine.[4][5] This indicates all the magnesium has reacted. 2. Increase Equivalents: Use a sufficient excess of magnesium methoxide. A common protocol uses approximately 5 equivalents relative to the anhydrouridine.
Formation of Unexpected Byproducts 1. Use of Iodine Catalyst: If iodine was used to activate the magnesium, it can lead to iodination at the C5 position of the uridine base. 2. Side Reactions from Impurities: Impurities in the starting material or solvents can lead to various side products.1. Avoid Iodine: Do not use iodine as a catalyst for the magnesium methoxide formation. Proper activation of magnesium and strictly anhydrous conditions are sufficient. 2. Use High-Purity Reagents: Ensure the 2,2'-anhydrouridine is of high purity. Use reagent-grade or better solvents.
Difficult Product Isolation / Messy Workup 1. Incorrect pH Adjustment: Improper neutralization after the reaction can lead to the formation of salts that complicate extraction and purification. 2. Formation of Gels: Presence of water during workup can cause the formation of magnesium hydroxide gels, making filtration difficult.[6]1. Careful Neutralization: After cooling the reaction, carefully adjust the pH to 7 using glacial acetic acid while keeping the mixture on an ice bath. 2. Maintain Anhydrous Conditions: Perform the initial workup steps under anhydrous conditions where possible. If a gel forms, adding more anhydrous ethanol and vigorous stirring can help break it up before filtration.

digraph "Troubleshooting_Logic" {
graph [rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield of\n2'-O-Methyluridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="HPLC shows unreacted\nstarting material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Byproducts [label="Unexpected peaks\nin HPLC/NMR?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Check_SM; Check_SM -> Check_Byproducts [label="No"];

// Path for Unreacted Starting Material Cause_Reagent [label="Potential Cause:\n- Incomplete Mg(OMe)₂ formation\n- Insufficient reaction time/temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reagent [label="Solution:\n- Ensure complete H₂ evolution\n- Increase reflux time to >5 hrs\n- Verify bath temp (~150°C)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_SM -> Cause_Reagent [label="Yes"]; Cause_Reagent -> Solution_Reagent;

// Path for Byproducts Cause_Iodine [label="Potential Cause:\n- Use of Iodine catalyst\n- Wet reagents/solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Iodine [label="Solution:\n- Avoid iodine in reaction\n- Use oven-dried glassware\n- Use anhydrous methanol", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Byproducts -> Cause_Iodine [label="Yes"]; Cause_Iodine -> Solution_Iodine;

// Path for No obvious issues Cause_General [label="Potential Cause:\n- Poor quality reagents\n- Inaccurate pH adjustment\n- Loss during workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_General [label="Solution:\n- Use high-purity materials\n- Carefully neutralize with Acetic Acid\n- Optimize purification steps", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Byproducts -> Cause_General [label="No"]; Cause_General -> Solution_General; }

Caption: Troubleshooting logic for low yield of 2'-O-Methyluridine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the methylation step? A: The reaction should be performed at reflux in methanol for a minimum of five hours. To achieve a vigorous reflux of methanol (boiling point ~65°C), an external heating bath temperature of approximately 150°C is often required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

Q2: How can I confirm the complete formation of Magnesium Methoxide before adding my starting material? A: The reaction between magnesium metal and methanol produces hydrogen gas (Mg + 2CH₃OH → Mg(OCH₃)₂ + H₂).[4] The most reliable indicator of complete reaction is the cessation of this hydrogen gas evolution. This can be observed visually or monitored more formally with a gas meter or by routing the gas through a bubbler. The solution should be clear or slightly cloudy before you proceed.[4]

Q3: Are there alternative methylating agents? A: Yes, other methods have been reported, but they often have significant drawbacks. For example, using diazomethane with stannous chloride can produce the desired product, but it also yields a significant amount of the undesired 3'-O-methyl isomer, which is difficult to separate.[7] Other methods can result in methylation on the nucleobase itself (N3 position).[8] The 2,2'-anhydrouridine intermediate strategy provides excellent regioselectivity for the 2'-position, making it the preferred method for achieving high purity and yield.

Q4: How do I prepare the 2,2'-anhydrouridine precursor in high yield? A: A reliable method is to react uridine with diphenyl carbonate in anhydrous DMF at an elevated temperature (e.g., 110-115°C) with a small amount of sodium bicarbonate as a base.[2][3][7] The reaction progress is marked by the evolution of CO₂. After completion, the solvent is removed, and the product is precipitated and purified by refluxing in a mixed solvent system, such as ethanol and acetone.[3] Yields for this step are typically in the range of 80-90%.

Q5: What are the best practices for storing reagents for this synthesis? A: All reagents must be stored under dry conditions. Anhydrous methanol should be stored over molecular sieves. Magnesium turnings should be kept in a tightly sealed container in a desiccator. Diphenyl carbonate and uridine are stable solids but should be protected from excessive moisture.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,2'-Anhydrouridine (Precursor)
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend uridine (1.0 eq) and diphenyl carbonate (1.1-1.3 eq) in anhydrous DMF.

  • Reaction: Begin stirring and heat the suspension to 90°C. Add sodium bicarbonate (approx. 0.05 eq).

  • Heating: Increase the temperature to 110-115°C and maintain for 2-4 hours. CO₂ evolution will be observed. The reaction mixture will clarify and then may become a slurry again. Monitor the reaction by TLC until no uridine remains.[7]

  • Workup: Cool the reaction mixture to room temperature and then chill on an ice bath. Filter the solid product.

  • Purification: Wash the crude product with ethanol and then methanol. Suspend the solid in ethanol and reflux for 2-3 hours. Cool and filter to obtain the purified 2,2'-anhydrouridine, which can be dried under vacuum. Expected yield: 80-90%.

Protocol 2: Synthesis of 2'-O-Methyluridine
  • Prepare Magnesium Methoxide: In an oven-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings (5.0 eq) to anhydrous methanol. Heat the mixture to reflux. The reaction will begin after a short delay, evidenced by hydrogen gas evolution. Continue to reflux until all the magnesium has dissolved and gas evolution has ceased (approx. 10-12 hours).[4][5]

  • Methylation Reaction: To the freshly prepared solution of magnesium methoxide, add 2,2'-anhydrouridine (1.0 eq).

  • Heating: Heat the mixture to reflux (requiring an external bath temperature of ~150°C) and maintain for at least 5 hours.

  • Neutralization: Cool the mixture down to 5°C in an ice bath. Carefully adjust the pH to 7 by the dropwise addition of glacial acetic acid.

  • Isolation: Concentrate the neutralized solution by rotary evaporation to obtain a foam or solid.

  • Purification: Add ethanol to the solid residue and reflux for two hours. This step helps to precipitate inorganic salts. Filter the hot solution to remove the solid magnesium salts.

  • Final Product: Concentrate the filtrate by rotary evaporation to yield the solid 2'-O-Methyluridine. The product can be further purified by silica gel chromatography if necessary.[9] Expected yield: 85-95%. Purity should be assessed by HPLC and identity confirmed by NMR and MS.[10]

References

  • Ropė, K., et al. (2018). Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries. International Journal of Molecular Sciences, 19(11), 3536. Available from: [Link]

  • Eaton, B. E., et al. (1997). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA Chemistry and Biochemistry. Available from: [Link]

  • Furukawa, Y., Kobayashi, K., Kanai, Y., & Honjo, M. (1965). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. Chemical & Pharmaceutical Bulletin, 13(11), 1273-1278. Available from: [Link]

  • CN1169823C - Preparation method of 2,2'-anhydrouridine compound. (2004). Google Patents.
  • Roy, S., & Tang, J. Y. (2000). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Request PDF. Available from: [Link]

  • Maeda, Y., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17091. Available from: [Link]

  • Furukawa, Y., et al. (1965). Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. PubMed. Available from: [Link]

  • US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides. (1999). Google Patents.
  • LookChem. (2024). How to prepare magnesium methoxide? Available from: [Link]

  • Xu, J., et al. (2023). Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide. Chemical Communications, 59(84), 12693-12696. Available from: [Link]

  • Sciencemadness Discussion Board. (2018). Magnesium methoxide in dmso. Available from: [Link]

  • Ali, I., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(12), 4647. Available from: [Link]

  • EP1188736A1 - Process for the preparation of magnesium methylate. (2002). Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2'-O-Methylated Nucleosides

Introduction: The Precision Challenge 2'-O-methylation (2'-O-Me) is a critical modification in RNA therapeutics, particularly for stabilizing mRNA caps (Cap 1 structures) and preventing innate immune recognition. However...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precision Challenge

2'-O-methylation (2'-O-Me) is a critical modification in RNA therapeutics, particularly for stabilizing mRNA caps (Cap 1 structures) and preventing innate immune recognition. However, synthesizing and purifying these nucleosides presents a unique "isomeric nightmare."

The primary challenge is not just removing unreacted starting material, but separating the desired 2'-O-methyl product from its thermodynamically favored 3'-O-methyl regioisomer. Because these isomers share identical molecular weights and nearly identical lipophilicity, standard purification protocols often fail.

This guide moves beyond basic chromatography to implement a bimodal purification strategy : utilizing chemoselectivity (Boronate Affinity) to strip starting materials, followed by high-resolution chromatography (RP-HPLC) to resolve regioisomers.

Part 1: Strategic Purification Workflow

The following workflow integrates "negative" purification (removing what you don't want based on chemical functionality) with "positive" purification (isolating the target based on polarity).

Workflow Diagram

PurificationStrategy Start Crude Reaction Mixture (2'-O-Me, 3'-O-Me, Unreacted Nucleoside) Step1 Step 1: Boronate Affinity Chromatography (Specific removal of cis-diols) Start->Step1 Load at pH 8.5 Waste Retained Fraction: Unreacted Nucleosides (cis-diol) Step1->Waste Binds to Resin Eluate Flow-Through Fraction: Mixture of 2'-O-Me & 3'-O-Me (No cis-diol) Step1->Eluate Does not Bind Step2 Step 2: High-Resolution RP-HPLC (Isomer Separation) Eluate->Step2 Inject Product Pure 2'-O-Methyl Nucleoside Step2->Product Peak 1 (Typical) Byproduct 3'-O-Methyl Isomer Step2->Byproduct Peak 2

Figure 1: Bimodal purification strategy ensuring removal of starting material before isomer resolution.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I cannot separate the 2'-O-Me product from the unreacted nucleoside starting material."

Diagnosis: You are likely relying solely on Reversed-Phase (RP) HPLC. Because a single methyl group causes only a minor shift in hydrophobicity, the retention time delta between the unmethylated nucleoside and the methylated product is often insufficient for baseline separation, especially at prep scale.

The Fix: Boronate Affinity Chromatography (BAC) Instead of fighting to separate them by polarity, separate them by chemistry. Boronic acid ligands form a reversible covalent bond with cis-1,2-diols (present in unreacted RNA nucleosides) at alkaline pH. 2'-O-methylated nucleosides lack this cis-diol system and will flow through unretained.

  • Why it works: The cyclic ester formation is specific to the 2',3'-hydroxyls. Blocking the 2'-position with a methyl group prevents binding.

  • Protocol Summary:

    • Equilibrate Boronate column with 0.25 M Ammonium Acetate, pH 8.5.

    • Load crude mixture.

    • Collect the flow-through . This contains your 2'-O-Me (and 3'-O-Me) product.

    • Elute the waste (starting material) with pH 4.0 buffer to regenerate the column.

Scenario B: "I see two peaks with identical mass in my LC-MS. Which is which?"

Diagnosis: You are observing the 2'-O-Me and 3'-O-Me regioisomers.[1][2][3] Direct methylation (e.g., using diazomethane or methyl iodide) often yields a mixture (typically 60:40 to 80:20 favoring the 2'-isomer, depending on the base).

The Fix: Thermodynamic vs. Kinetic Control & Identification

  • Identification: In RP-HPLC, the 2'-O-Me isomer typically elutes first , followed by the 3'-O-Me isomer. This is due to the intramolecular hydrogen bonding in the 2'-O-Me isomer, which slightly increases its polarity relative to the 3'-isomer in aqueous mobile phases.

  • Confirmation: You must validate this using NMR.

    • 2'-O-Me: The H1' proton signal appears as a doublet with a specific coupling constant (

      
      ).
      
    • HMBC NMR: Look for the correlation between the O-methyl protons and the C2' carbon.

Scenario C: "My HPLC resolution is poor; the isomers are co-eluting."

Diagnosis: Standard room temperature gradients are often insufficient for resolving these structural isomers.

The Fix: Thermal & Buffer Optimization

  • Lower the Temperature: Run the column at 8°C to 10°C . Lower temperatures reduce molecular motion, sharpening the peaks and often increasing the selectivity (

    
    ) between subtle isomers.
    
  • Buffer Selection: Switch to Ammonium Acetate (10-50 mM, pH 6.0) . The ionic strength helps mask secondary interactions with residual silanols on the silica, which can cause peak tailing that obscures the separation.

  • Flow Rate: Reduce flow rate to optimize the Van Deemter curve for the specific column particle size (e.g., 0.8 mL/min for a 4.6mm column).

Part 3: Validated Experimental Protocols

Protocol 1: Boronate Affinity Removal of Starting Material

Use this step to "clean" the crude reaction before attempting to separate isomers.

ParameterCondition
Stationary Phase Phenylboronate-functionalized agarose or silica (e.g., Affi-Gel Boronate)
Binding Buffer 0.25 M Ammonium Acetate, pH 8.5 - 9.0
Elution Buffer 0.1 M Formic Acid or Acetate buffer, pH 4.0
Procedure 1.[4] Dissolve crude solid in Binding Buffer.2. Load onto column (gravity or low pressure).3. Collect flow-through (contains 2'-O-Me product).4. Wash with 2 CV of Binding Buffer (add to flow-through).5. Strip column with Elution Buffer (discards starting material).
Protocol 2: High-Resolution Separation of Isomers (RP-HPLC)

Use this step to isolate 2'-O-Me from 3'-O-Me.

ParameterCondition
Column C18 Reversed Phase (e.g., 250 x 4.6 mm, 5 µm, 100 Å)
Mobile Phase A 50 mM Ammonium Acetate, pH 6.0
Mobile Phase B Acetonitrile (HPLC Grade)
Temperature 8°C - 10°C (Critical for isomer resolution)
Gradient 0% B for 5 min; 0% to 10% B over 30 min (very shallow gradient)
Detection UV @ 254 nm (or

of the nucleobase)
Expected Result Peak 1: 2'-O-Methyl NucleosidePeak 2: 3'-O-Methyl Nucleoside

Part 4: References

  • Singhal, R. P., et al. (1980).[5] "Reversed-phase boronate chromatography for the separation of O-methylribose nucleosides and aminoacyl-tRNAs." Analytical Biochemistry, 109(1), 1-11.[5] Link

  • Kellner, S., et al. (2010). "Detection of RNA Modifications by HPLC Analysis and Competitive ELISA." Methods in Molecular Biology, 2298, 1-17. Link

  • Chow, S., et al. (2003). "Novel synthesis of 2'-O-methylguanosine." Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-1634.[6] Link

  • Liu, X. C., & Scouten, W. H. (1994). "Boronate affinity chromatography." Methods in Molecular Biology, 147, 119-128. Link

  • Motorin, Y., & Marchand, V. (2018).[7] "Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions." Biomolecules, 8(4), 106. Link

Sources

Optimization

Technical Support Center: Troubleshooting Anhydronucleoside Synthesis &amp; Byproduct Mitigation

Welcome to the Anhydronucleoside Technical Support Center. Anhydronucleosides (also known as cyclonucleosides) are indispensable, conformationally constrained intermediates used in the synthesis of 2'-modified oligonucle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Anhydronucleoside Technical Support Center. Anhydronucleosides (also known as cyclonucleosides) are indispensable, conformationally constrained intermediates used in the synthesis of 2'-modified oligonucleotides, arabinonucleosides, and other therapeutically relevant nucleoside analogs[1][2].

However, the formation and subsequent ring-opening of these strained bicyclic systems are fraught with competing side reactions. Because the pyrimidine or purine base is covalently tethered to the sugar ring, the intermediate is highly susceptible to spontaneous hydrolysis, epimerization, and undesired N-alkylation[3][4]. This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies to ensure high-yielding, regioselective transformations.

Workflow & Reaction Trajectories

G Start Ribonucleoside Starting Material Activation 2'-OH Activation (DPC / Mitsunobu) Start->Activation Cyclization Intramolecular Attack (Base Carbonyl to C2') Activation->Cyclization Heat / Base Anhydro 2,2'-Anhydronucleoside (Desired Intermediate) Cyclization->Anhydro Ideal Conditions Byproduct2 N-Alkylation / Dimerization Cyclization->Byproduct2 Excess Reagent / Poor Regioselectivity Byproduct1 Hydrolysis Byproduct (Arabino-epimer) Anhydro->Byproduct1 Unbuffered H2O / High pH

Reaction pathways in anhydronucleoside synthesis highlighting desired vs. byproduct trajectories.

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why am I seeing a high yield of arabinosyl epimers instead of my intact 2,2'-anhydronucleoside? Causality: The 2,2'-anhydro linkage is highly susceptible to nucleophilic attack by water. If your reaction or workup lacks proper buffering, spontaneous hydrolysis dominates. In unbuffered aqueous solutions, the anhydronucleoside intermediate undergoes rapid hydrolysis via attack at the C2' position, resulting in the formation of the undesired arabino-configured nucleoside (e.g., β-arabinosylcytidine)[3][4]. Solution: Always conduct the cyclization and subsequent aqueous workups in a tightly controlled phosphate buffer (pH ~6.5–7.0) to stabilize the anhydro intermediate[3]. Avoid prolonged exposure to highly alkaline conditions.

Q2: During the synthesis of 2,2'-anhydrouridine using diphenyl carbonate (DPC), I am observing significant base-modified byproducts and N-alkylation. How can I prevent this? Causality: DPC is a harsh reagent that requires elevated temperatures (often >100°C)[2][4]. At these temperatures, the pyrimidine base can undergo competing intermolecular reactions, leading to N3-alkylation or dimerization. Furthermore, DPC is an irritant that complicates scale-up[2]. Solution: Switch to a milder activation strategy. The Mitsunobu reaction (using DEAD/DIAD and PPh


) on partially acylated uridine proceeds with exceptionally high regioselectivity for intramolecular S

2 closure at room temperature, completely bypassing the thermal degradation pathways associated with DPC[1].

Q3: When attempting to open the 2,2'-anhydropyrimidine to form a 2'-O-alkyl nucleoside, I get an inseparable mixture of 2'-O and 3'-O alkylated products. How do I improve regioselectivity? Causality: Standard alkoxide bases (like NaOMe) can cause alkoxide migration or attack at adjacent positions due to the lack of coordination, leading to a mixture of 2'- and 3'-substituted isomers. Solution: Utilize a divalent metal alkoxide, such as magnesium methoxide (Mg(OCH


)

). The magnesium ion chelates the 3'-hydroxyl and the pyrimidine O2, directing the nucleophilic attack exclusively to the 2'-position. This limits di-alkylated or 3'-O-alkylated side products to less than 10%[1].

Q4: I am using a cyclic sulfate methodology to synthesize pyrimidine 2',3'-unsaturated nucleosides, but I keep getting 2,2'-anhydroarabino products. What is going wrong? Causality: This is an inherent mechanistic flaw when applying sulfinylation/sulfation to pyrimidines. The oxidation of 2',3'-O-sulfinyluridine results in the spontaneous intramolecular displacement of the highly reactive sulfate from the C2' position by the C2 carbonyl oxygen of the pyrimidine base[5]. Solution: For pyrimidines, avoid cyclic sulfate intermediates if your goal is an elimination reaction. Instead, utilize 2',3'-dimesylate derivatives, which are less prone to spontaneous intramolecular attack by the base prior to the addition of the reductive elimination reagent[5].

Section 2: Quantitative Data & Optimization

The following table summarizes the quantitative impact of different cyclization strategies on byproduct formation and overall yield.

Cyclization StrategyTypical ReagentsPrimary ByproductsTypical YieldMitigation & Optimization Strategies
Carbonate Activation Diphenyl carbonate (DPC), NaHCO

N-alkylation, Dimerization, Arabino-epimers55–68%Avoid temperatures >120°C; strictly buffer aqueous workups to prevent hydrolysis[2].
Mitsunobu Cyclization DIAD, PPh

, THF
Triphenylphosphine oxide entrapment85–95%Use partially acylated precursors; perform at 0°C to RT to ensure regioselectivity[1].
Sulfinylation / Sulfation SOCl

, followed by Oxone/RuCl

2,2'-anhydroarabino displacement products40–60%Limit oxidation times; utilize strict anhydrous conditions to prevent C2' displacement[5].
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol 1: Mild Synthesis of 2,2'-Anhydro-3',5'-di-O-acyluridine via Mitsunobu Cyclization[1]

Objective: Achieve regioselective intramolecular closure without thermal degradation.

  • Preparation: Dissolve 1.0 eq of 3',5'-di-O-acyluridine and 1.2 eq of triphenylphosphine (PPh

    
    ) in anhydrous THF under an argon atmosphere. Cool the reaction flask to 0°C.
    
  • Activation: Add 1.2 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Validation Check: The reaction mixture should turn pale yellow. Perform TLC (EtOAc/Hexane 1:1); the immediate disappearance of the starting material (R

      
       ~0.4) and the appearance of a highly UV-active spot at R
      
      
      
      ~0.2 indicates successful phosphonium intermediate formation.
  • Cyclization: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: A white precipitate (triphenylphosphine oxide) will begin to form, confirming the progression of the S

      
      2 displacement.
      
  • Isolation: Filter the precipitate, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to obtain the pure 2,2'-anhydronucleoside.

Protocol 2: Regiospecific Ring Opening to 2'-O-Methyluridine using Mg(OCH

)

[1]

Objective: Open the anhydro ring exclusively at the 2'-position while preventing 3'-O-alkylation.

  • Preparation: Suspend 1.0 eq of 5'-protected 2,2'-anhydrouridine in anhydrous DMF.

  • Chelation: Add 2.0 eq of Mg(OCH

    
    )
    
    
    
    (0.5 M solution in methanol) dropwise at 0°C.
    • Validation Check: The cloudy suspension will rapidly clear into a homogeneous solution as the divalent magnesium chelation complex forms, validating active reagent coordination[1].

  • Nucleophilic Attack: Heat the solution to 60°C for 4 hours.

    • Validation Check: Monitor by TLC (DCM/MeOH 9:1). The highly polar anhydro spot (R

      
       ~0.1) must completely convert to a higher-running spot (R
      
      
      
      ~0.4). If the R
      
      
      ~0.1 spot persists, add an additional 0.5 eq of Mg(OCH
      
      
      )
      
      
      .
  • Quench: Cool to room temperature and quench with saturated aqueous NH

    
    Cl to break the magnesium complex before extraction.
    
Section 4: Mechanistic Pathway Diagram

Mechanism Anhydro 2,2'-Anhydropyrimidine NucAttack Controlled Nucleophilic Attack (e.g., Mg(OCH3)2) Anhydro->NucAttack Uncontrolled Unbuffered Aqueous Media (Spontaneous Hydrolysis) Anhydro->Uncontrolled Desired 2'-O-Alkyl Nucleoside (Therapeutic Precursor) NucAttack->Desired Regiospecific Opening Undesired Arabinosyl Nucleoside (Undesired Epimer) Uncontrolled->Undesired Loss of Stereocontrol

Divergent pathways of 2,2'-anhydropyrimidine ring opening based on reaction conditions.

References

1.[1] Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. ResearchGate. Available at:[Link] 2.[2] Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. MDPI. Available at:[Link] 3.[3] Chemistry of Abiotic Nucleotide Synthesis. Chemical Reviews (ACS Publications). Available at:[Link] 4.[4] Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA. Available at:[Link] 5.[5] Didehydro-2′,3′-dideoxynucleosides from Ribonucleoside Cyclic 2. FIU. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2'-O-Methyl-2,5'-anhydrouridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2'-O-Methyl-2,5'-anhydrouridine. It provides in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2'-O-Methyl-2,5'-anhydrouridine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this unique molecule. Our approach is rooted in fundamental chemical principles and field-proven insights to help you navigate the challenges you may encounter during your experiments.

Introduction: A Molecule of Duality

2'-O-Methyl-2,5'-anhydrouridine (CAS 175471-64-4) is a modified nucleoside with two key structural features that define its chemical personality[1]:

  • The 2'-O-Methyl Group: This modification is well-known to enhance the stability of oligonucleotides. By replacing the reactive 2'-hydroxyl group, it provides significant protection against both enzymatic degradation by nucleases and spontaneous cleavage via alkaline hydrolysis[2][3][4][5]. This modification favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices and contributes to thermodynamic stability in duplexes[2][6][7].

  • The 2,5'-Anhydro Bridge: This covalent linkage creates a second, constrained ring system by connecting the C2 position of the uracil base to the C5' of the ribose sugar. This feature locks the molecule's conformation, making it a valuable tool for structural studies and a key intermediate in the synthesis of other modified nucleosides. However, this strained ether linkage is also the molecule's primary vulnerability, making it susceptible to hydrolysis.

Understanding this duality is critical to troubleshooting stability issues. While the 2'-O-methyl group protects the glycosidic bond and phosphodiester backbone (in an oligonucleotide context), the anhydro bridge presents a distinct stability challenge.

Troubleshooting Guide: Stability and Purity Issues

This section addresses specific problems you may encounter, explaining the underlying chemistry and providing actionable solutions.

Question 1: My HPLC/LC-MS analysis shows a new, more polar peak after storing my compound in an aqueous buffer. What is it?

Symptoms:

  • A new peak appears in your chromatogram with a shorter retention time on reverse-phase HPLC.

  • Mass spectrometry reveals a new species with a mass increase of 18.01 Da, corresponding to the addition of a water molecule.

Probable Cause: Hydrolysis of the 2,5'-Anhydro Bridge

The most likely cause is the hydrolytic cleavage of the strained 2,5'-anhydro linkage. This reaction opens the second ring to yield 2'-O-methyluridine. This product is more polar due to the newly formed 5'-hydroxyl group, resulting in earlier elution on reverse-phase columns. This is the primary degradation pathway for this molecule in aqueous environments.

dot

Hydrolysis cluster_0 Degradation Pathway cluster_1 Analytical Observation Compound 2'-O-Methyl-2,5'-anhydrouridine Product 2'-O-methyluridine Compound->Product + H₂O (Hydrolysis) Observation1 Primary Peak (Correct Mass) Observation2 New, More Polar Peak (Mass + 18 Da) Observation1->Observation2 Degradation Occurs

Caption: Proposed hydrolytic degradation of 2'-O-Methyl-2,5'-anhydrouridine.

Solutions & Mitigation Strategies:

  • Confirm Identity: Co-inject a standard of 2'-O-methyluridine with your degraded sample to see if the retention times match.

  • pH Control: The anhydro linkage is susceptible to both acid- and base-catalyzed hydrolysis. For maximum stability in solution, maintain a pH as close to neutral (pH 6.5-7.5) as possible.

  • Solvent Choice: For long-term storage, avoid aqueous solutions. Use anhydrous aprotic solvents like DMSO or DMF. Prepare a concentrated stock solution, aliquot it into small, single-use volumes, and store at -80°C.

  • Temperature: As with most chemical reactions, hydrolysis is accelerated by higher temperatures. Store all solutions, even for short periods, at low temperatures (4°C or -20°C). A systematic study on related nucleosides showed that even at -20°C, some degradation can occur over months, with -80°C being the recommended temperature for long-term storage of solutions[8][9].

Question 2: I'm getting a low yield in my reaction, and I suspect my starting material is degrading. How can I test this?

Symptoms:

  • Consistently low yields in a synthetic step where 2'-O-Methyl-2,5'-anhydrouridine is a reactant.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, including one that may correspond to 2'-O-methyluridine.

Probable Cause: Incompatibility with Reaction Conditions

The reaction conditions (e.g., strong acid/base, high temperature, nucleophilic reagents) may be cleaving the anhydro bridge before or during your intended reaction. The synthesis of 2'-O-methylated nucleosides often involves refluxing with strong bases like magnesium methoxide, demonstrating that the anhydro linkage is designed to be opened under specific conditions[10].

Solutions & Mitigation Strategies:

  • Run a Control Reaction: Before running the full reaction, perform a control experiment. Incubate your 2'-O-Methyl-2,5'-anhydrouridine in the reaction solvent under the planned temperature and pH conditions, but without the other reagents. Monitor its stability over the intended reaction time by TLC or LC-MS.

  • Modify Reaction Conditions: If the control experiment shows degradation, consider milder conditions:

    • Lower Temperature: Can the reaction proceed at a lower temperature, even if it takes longer?

    • Alternative Reagents: Are there less acidic, basic, or nucleophilic reagents that can accomplish the same transformation?

  • Order of Addition: If possible, add the 2'-O-Methyl-2,5'-anhydrouridine to the reaction mixture at the last possible moment, especially if the degrading reagent is generated in situ.

dot

TroubleshootingWorkflow Start Low Yield or Impurity Observed CheckPurity 1. Check Purity of Starting Material (SM) (LC-MS, NMR) Start->CheckPurity IsPure Is SM Pure? CheckPurity->IsPure ControlRxn 2. Run Control Reaction (SM + Solvent + Temp) Monitor by LC-MS IsPure->ControlRxn Yes Purify Re-purify Starting Material IsPure->Purify No IsStable Is SM Stable? ControlRxn->IsStable ModifyCond 3. Modify Conditions (Temp, pH, Reagents) IsStable->ModifyCond No Proceed Proceed with Optimized Reaction IsStable->Proceed Yes ModifyCond->ControlRxn Re-test

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2'-O-Methyl-2,5'-anhydrouridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 2'-O-Methyl-2,5'-anhydrouridine. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2'-O-Methyl-2,5'-anhydrouridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the production of this crucial nucleoside analog. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical logic to empower you to overcome challenges in your own laboratory setting.

I. Overview of Synthetic Strategy

The synthesis of 2'-O-Methyl-2,5'-anhydrouridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially during scale-up. A common and effective route involves the formation of an anhydrouridine intermediate, followed by a ring-opening reaction to introduce the 2'-O-methyl group.

A key intermediate in many syntheses is 2,2'-anhydrouridine, which can be subsequently methylated.[1][2] The choice of reagents and reaction conditions for the methylation step is critical for achieving high regioselectivity and yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis and scale-up of 2'-O-Methyl-2,5'-anhydrouridine.

Problem 1: Low Yield in the Anhydrouridine Formation Step

Symptoms:

  • Low isolated yield of the 2,5'-anhydrouridine intermediate.

  • Presence of significant amounts of starting material (uridine) or undesired side products in the crude reaction mixture, as observed by TLC or HPLC.

Possible Causes & Solutions:

Cause Recommended Solution Scientific Rationale
Incomplete Cyclization 1. Optimize Reaction Time and Temperature: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Ensure the reaction is allowed to proceed to completion.The intramolecular cyclization to form the anhydro bridge is an equilibrium process. Higher temperatures can shift the equilibrium towards the product, but excessive heat can lead to degradation.
2. Choice of Cyclizing Agent: If using reagents like diphenyl carbonate, ensure its quality and consider alternative activators.The efficiency of the cyclizing agent is paramount. Impurities or degradation of the reagent will lead to incomplete reaction.
Side Reactions 1. Control of Base: If a base is used, its stoichiometry and addition rate should be carefully controlled. The use of a non-nucleophilic base is often preferred.Strong or nucleophilic bases can lead to undesired side reactions with the sugar or base moieties of uridine.
2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.Water can compete with the intramolecular hydroxyl group, leading to hydrolysis of activated intermediates and preventing cyclization.
Problem 2: Poor Regioselectivity in the Methylation Step

Symptoms:

  • Formation of a mixture of 2'-O-methyl and 3'-O-methyl isomers, which are often difficult to separate.[3]

  • Complex proton NMR spectrum of the product mixture, indicating the presence of multiple methylated species.

Possible Causes & Solutions:

Cause Recommended Solution Scientific Rationale
Non-selective Methylating Agent 1. Use of a Bulky Methylating Agent: While methyl iodide is common, consider using a methylating agent with a bulkier counter-ion to favor attack at the less sterically hindered 2'-position.Steric hindrance around the 3'-hydroxyl group can be exploited to achieve higher regioselectivity for the 2'-position.
Reaction Conditions 1. Lewis Acid Catalysis: The use of a Lewis acid, such as trimethyl borate B(OMe)3, can facilitate the regioselective opening of the anhydro ring by methanol, leading to high yields of the 2'-O-methyl product.[1]The Lewis acid coordinates to the anhydro-oxygen, activating it for nucleophilic attack by methanol preferentially at the 2'-position.
2. Metal Alkoxides: The use of magnesium methoxide in methanol at elevated temperatures has been shown to be an effective method for the direct conversion of 2,2'-anhydrouridine to 2'-O-methyluridine.[4]This method provides a direct and efficient route, often simplifying the overall process and improving yield.[4]
Problem 3: Formation of an Iodinated Byproduct

Symptoms:

  • Observation of a product with a significantly higher mass in mass spectrometry analysis.

  • Changes in the aromatic region of the NMR spectrum, suggesting modification of the uracil base.

Possible Causes & Solutions:

Cause Recommended Solution Scientific Rationale
Use of Iodine as a Catalyst 1. Catalyst-Free Generation of Mg(OMe)2: When using magnesium for the methylation reaction, avoid using iodine as a catalyst to prevent iodination of the uracil ring at the 5-position.[5]Iodine can act as an electrophile, leading to electrophilic substitution on the electron-rich uracil ring. Generating the magnesium methoxide in situ without iodine circumvents this side reaction.[5]
2. Alternative Catalysts: If a catalyst is necessary for the formation of the active methylating species, consider alternatives that do not have electrophilic properties towards the nucleobase.The goal is to activate the magnesium for reaction with methanol without generating species that can react with the uracil ring.
Problem 4: Difficulties in Purification and Scale-Up

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during column chromatography.

  • Low recovery of pure product after purification.

  • Inconsistent yields when moving from small-scale to larger-scale reactions.

Possible Causes & Solutions:

Cause Recommended Solution Scientific Rationale
Suboptimal Chromatography 1. Optimize Solvent System: Systematically screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.The polarity of the desired product and impurities will dictate the optimal mobile phase for effective separation on a silica or other stationary phase.
2. Crystallization: Explore crystallization as a purification method. This can be highly effective for obtaining high-purity material on a large scale.[6]Crystallization is often a more scalable and cost-effective purification method than chromatography for multi-kilogram production.
Scale-Up Issues 1. Heat Transfer: Ensure efficient stirring and temperature control in larger reaction vessels to maintain a homogeneous reaction mixture and prevent localized overheating.Poor heat transfer on a larger scale can lead to increased side reactions and lower yields.
2. Reagent Addition: For exothermic reactions, control the rate of reagent addition to manage the reaction temperature.Rapid addition of reagents on a large scale can lead to a dangerous exotherm and product degradation.
3. Continuous Extraction: For work-up procedures, consider continuous liquid-liquid extraction to improve efficiency and reduce solvent consumption on a larger scale.[6][7]Continuous extraction can be more efficient and scalable than batch extractions for isolating the product from the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the 2'-O-methyl modification in the context of therapeutic oligonucleotides?

The 2'-O-methyl modification is a crucial feature in many therapeutic oligonucleotides. It provides several advantages, including increased resistance to nuclease degradation, which enhances the in vivo stability of the drug.[5][8] Additionally, this modification can increase the binding affinity of the oligonucleotide to its target RNA sequence.[9]

Q2: Can enzymatic methods be used for the synthesis of 2'-O-methylated RNA?

Yes, enzymatic synthesis is a promising alternative to chemical synthesis, particularly for generating long, fully 2'-O-methylated RNA molecules.[8] Engineered polymerases have been developed that can efficiently incorporate 2'-O-methylated nucleotides.[8] While chemical synthesis is well-established for shorter oligonucleotides, enzymatic methods can be advantageous for producing longer transcripts.

Q3: Are there alternative 2'-O-modifications that are commonly used?

Besides the 2'-O-methyl group, the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is also widely used in therapeutic oligonucleotides.[8][10] Similar to the 2'-O-methyl group, the 2'-O-MOE modification enhances nuclease resistance and binding affinity.[11]

Q4: How can I confirm the identity and purity of my final 2'-O-Methyl-2,5'-anhydrouridine product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the 2'-O-methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q5: What are the key safety precautions to take during the scale-up of this synthesis?

  • Handling of Reagents: Many reagents used in this synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Control of Exothermic Reactions: Be aware of potentially exothermic steps, such as the addition of strong bases or reactive methylating agents. Use controlled addition rates and ensure adequate cooling.

  • Pressure Management: Some reactions may generate gas. Ensure that the reaction vessel is appropriately vented to prevent pressure buildup.

IV. Experimental Workflow and Diagrams

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2'-O-Methyl-2,5'-anhydrouridine.

Synthesis_Workflow Start Uridine Anhydro 2,5'-Anhydrouridine Formation Start->Anhydro Cyclizing Agent Methylation 2'-O-Methylation Anhydro->Methylation Methylating Agent Purification Purification (Chromatography/Crystallization) Methylation->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product 2'-O-Methyl-2,5'-anhydrouridine Analysis->Final_Product

Caption: A generalized workflow for the synthesis of 2'-O-Methyl-2,5'-anhydrouridine.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Side_Product Side Product Formation Start->Side_Product Check_Reagents Check_Reagents Low_Yield->Check_Reagents Check Reagent Quality Optimize_Conditions Optimize_Conditions Low_Yield->Optimize_Conditions Optimize Reaction Conditions Change_Reagent Change_Reagent Poor_Selectivity->Change_Reagent Change Methylating Agent Use_Catalyst Use_Catalyst Poor_Selectivity->Use_Catalyst Use Lewis Acid/Metal Alkoxide Identify_Byproduct Identify_Byproduct Side_Product->Identify_Byproduct Identify Byproduct (MS, NMR) Modify_Conditions Modify_Conditions Identify_Byproduct->Modify_Conditions Modify Conditions to Avoid Byproduct

Caption: A decision tree for troubleshooting common synthetic problems.

V. References

  • Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. National Center for Biotechnology Information.

  • Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Research Communities.

  • Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. ACS Publications.

  • Synthesis and Multiple Incorporations of 2'-O-Methyl-5. Semantic Scholar.

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI.

  • Scheme 5: Synthesis of the 2'-O-MOE uridine from uridine. ResearchGate.

  • Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Request PDF.

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.

  • Synthesis and multiple incorporations of 2 -O-methyl-5. University of Cambridge.

  • Chemical syntheses of 2'-O-methoxy purine nucleosides. Google Patents.

  • Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. UCLA.

  • An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides. Benchchem.

  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. Request PDF.

  • Synthesis of 2'-O-methyluridine, 2'-O-methylcytidine and their relating compounds. N/A.

  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.

  • challenges in the incorporation of 2'-C-methyluridine into oligonucleotides. Benchchem.

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed.

  • Method for synthesizing 2'-O-substituted pyrimidine nucleosides. Google Patents.

  • (PDF) 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. N/A.

  • Synthesis and fate of 2' radical precursors of uridine and 2'-O-Me uridine. American Chemical Society.

  • 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 2'-O-Methyl-2,5'-anhydrouridine

Welcome to the dedicated support center for the analytical characterization of 2'-O-Methyl-2,5'-anhydrouridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the analytical characterization of 2'-O-Methyl-2,5'-anhydrouridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this modified nucleoside. Its constrained bicyclic structure, a result of the anhydro linkage between C2 and C5', and the 2'-O-methylation introduce specific complexities in separation, detection, and structural confirmation.

This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 2'-O-Methyl-2,5'-anhydrouridine?

A1: Like many modified nucleosides, stability is a key concern. The primary risks are deglycosylation (cleavage of the bond between the base and the ribose sugar) and potential hydrolysis, although the anhydro linkage adds considerable rigidity compared to standard nucleosides.[1] It is crucial to be mindful of pH and temperature. We recommend preparing solutions fresh and storing them at -20°C or -80°C for short-to-medium term storage to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles. For quantitative studies, it is advisable to re-verify the concentration and purity of stock solutions if they have been stored for extended periods.[1]

Q2: Why is this molecule more challenging to analyze via HPLC than standard uridine or 2'-O-Methyluridine?

A2: The difficulty arises from its unique three-dimensional structure. The 2,5'-anhydro bond locks the ribose sugar into a specific conformation, making the molecule more rigid and compact than its non-cyclized counterparts. This can lead to:

  • Altered Polarity: The molecule's polarity is distinct from standard nucleosides, affecting its retention behavior on reverse-phase columns.

  • Co-elution with Impurities: Structurally similar impurities, such as isomers or degradation products, may be difficult to resolve, requiring highly optimized chromatographic methods.[3]

  • Unique Interactions: The fixed conformation changes how the molecule interacts with the stationary phase, which can lead to unexpected peak shapes if the mobile phase is not properly optimized.

Q3: What is the recommended starting point for purity assessment of a new batch of 2'-O-Methyl-2,5'-anhydrouridine?

A3: A multi-pronged approach is essential for robust purity assessment.

  • LC-MS Analysis: Start with a high-resolution liquid chromatography-mass spectrometry (LC-MS) analysis. This will confirm the mass of the main compound and reveal any impurities with different mass-to-charge ratios.[4]

  • HPLC-UV: A high-performance liquid chromatography with UV detection (HPLC-UV) run using a standardized method will allow for purity calculation based on peak area percentage at a specific wavelength (e.g., 254 or 260 nm).[3][5]

  • NMR Spectroscopy: For a definitive structural confirmation and to identify any isomeric impurities that would be indistinguishable by MS, ¹H and ¹³C NMR are indispensable.[6] Quantitative NMR (qNMR) can also be used for an accurate concentration determination of your standard.[1]

Troubleshooting Guide: Chromatographic Analysis (HPLC/UHPLC)

This section addresses common issues encountered during the separation of 2'-O-Methyl-2,5'-anhydrouridine.

Q4: My chromatographic peak is tailing or showing asymmetry. What are the likely causes and solutions?

A4: Peak tailing is a common issue that can compromise resolution and integration accuracy. The cause is often multi-factorial.

  • Cause 1: Secondary Interactions: The molecule may be interacting with active sites (e.g., free silanols) on the silica backbone of the C18 column.

    • Solution: Add a small amount of a competing agent to your mobile phase. Formic acid (0.1%) is a common and effective choice as it protonates free silanols, reducing unwanted interactions.[4] If using phosphate buffers, ensure the pH is well-controlled.[3][7]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of the original concentration) to see if the peak shape improves.

  • Cause 3: Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the sample to travel through the column as a distorted band.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase conditions or a weaker solvent.

Workflow for Troubleshooting HPLC Peak Asymmetry

start Asymmetric Peak Observed check_overload Check for Overload Perform dilution series start->check_overload check_solvent Check Injection Solvent Is solvent stronger than mobile phase? check_overload:f0->check_solvent No end_good Peak Shape Improved check_overload:f1->end_good Yes check_mobile_phase Optimize Mobile Phase Add 0.1% Formic Acid or adjust buffer pH check_solvent:f0->check_mobile_phase No check_solvent:f1->end_good Yes, after redissolving check_column Evaluate Column Health Run column test mix or replace column check_mobile_phase:f0->check_column No check_mobile_phase:f1->end_good Yes check_column:f1->end_good Yes end_bad Problem Persists check_column:f0->end_bad Contact Support

Caption: Troubleshooting logic for HPLC peak asymmetry issues.

Q5: I am struggling to separate my compound from a closely eluting impurity. How can I improve resolution?

A5: Improving resolution requires systematically optimizing several chromatographic parameters.

  • Modify the Gradient: A shallower gradient provides more time for the analytes to interact with the stationary phase, often improving separation. Decrease the rate of organic solvent increase (e.g., from 1% B/min to 0.5% B/min) in the region where your compounds elute.[4]

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.

  • Adjust the Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity and can improve peak efficiency and sometimes alter selectivity.[4]

  • Evaluate Column Chemistry: While C18 is a good starting point, consider a column with a different stationary phase. A phenyl-hexyl phase may offer different selectivity due to π-π interactions, or an embedded polar group (EPG) column could provide alternative retention mechanisms.

Troubleshooting Guide: Mass Spectrometry (MS)

This section focuses on challenges related to the mass spectrometric detection of 2'-O-Methyl-2,5'-anhydrouridine.

Q6: I am observing significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in my mass spectrum, which complicates quantification. How can I reduce them?

A6: Adduct formation is a common problem in electrospray ionization (ESI) and can suppress the desired protonated molecular ion ([M+H]⁺).[2][8]

  • Source Purity: The primary source of these adducts is often glassware, solvents, or reagents. Use high-purity, LC-MS grade water and solvents.[9] Ensure all glassware is meticulously cleaned.

  • Mobile Phase Additives: The addition of a proton source to the mobile phase can promote the formation of [M+H]⁺ over salt adducts. 0.1% formic acid or a low concentration of ammonium formate/acetate (e.g., 5-10 mM) in the mobile phase is highly effective.[4] Ammonium ions can form [M+NH₄]⁺ adducts, but these are often less problematic and can also be used for quantification.

  • Instrumentation: If the problem persists, clean the ion source of your mass spectrometer, as salt buildup can be a continuous source of contamination.

Q7: What are the expected fragmentation patterns (MS/MS) for this molecule, and why don't I see the typical neutral loss of the ribose sugar?

A7: The fragmentation of 2'-O-Methyl-2,5'-anhydrouridine is distinct from standard nucleosides. In a typical nucleoside like uridine, a major fragmentation pathway is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (132 Da).[10]

However, the 2,5'-anhydro bond creates a rigid, bicyclic system. This covalent linkage between the base and the sugar prevents the simple neutral loss of the entire ribose unit. Instead, you should expect to see more complex fragmentation patterns involving ring openings and cleavages within the fused ring system. The 2'-O-methyl group may also be lost. Definitive fragmentation pathways must be determined empirically, but do not rely on the standard glycosidic bond cleavage as a primary identifier.

Decision Tree for Identifying MS Signal Issues

start Low or No MS Signal check_lc Is there a peak in the UV chromatogram? start->check_lc check_source Check Ion Source Infuse standard directly. Is signal present? check_lc:f0->check_source Yes lc_bad Troubleshoot HPLC check_lc:f0->lc_bad No source_ok Source OK check_source:f1->source_ok Yes source_bad Clean/Tune Source check_source:f1->source_bad No check_adducts Check for Adducts Look for [M+Na]⁺, [M+K]⁺, etc. check_params Optimize MS Parameters Adjust source voltages, gas flows, and temperatures check_adducts:f0->check_params No adducts_found Optimize Mobile Phase (see Q6) check_adducts:f1->adducts_found Yes params_ok Signal Improved check_params:f1->params_ok lc_ok LC Method OK source_ok->check_adducts

Caption: A decision tree for troubleshooting MS signal issues.

Troubleshooting Guide: Structural Elucidation (NMR)

This section provides guidance for confirming the structure of 2'-O-Methyl-2,5'-anhydrouridine using Nuclear Magnetic Resonance spectroscopy.

Q8: The proton signals for the ribose moiety are crowded and difficult to assign. Which 2D NMR experiments are essential for unambiguous assignment?

A8: Due to the constrained ring system, the coupling constants and chemical shifts of the ribose protons will differ significantly from a standard nucleoside. A combination of 2D NMR experiments is required for confident assignment.[11][12]

  • COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks. It will help you trace the connectivity from H1' to H2', H2' to H3', and H3' to H4'.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is crucial for assigning the carbons once the proton assignments are known.[11][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for are:

    • From the methyl protons to the C2' carbon to confirm the site of methylation.[13]

    • From H1' to carbons in the uracil base (e.g., C2, C6).

    • From H3' to C5' and C2' to confirm the ring structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. This can be used to confirm stereochemistry and the rigid conformation imposed by the anhydro linkage.

Integrated Workflow for Structural Elucidation

start Purity Confirmed by LC-MS nmr_1d Acquire 1D Spectra ¹H and ¹³C NMR start->nmr_1d nmr_2d_connect Establish Connectivity COSY: H-H Spin Systems HSQC: C-H One-Bond HMBC: C-H Long-Range nmr_1d->nmr_2d_connect nmr_2d_stereo Confirm Conformation NOESY/ROESY: Through-Space Correlations nmr_2d_connect->nmr_2d_stereo assign Assign All Signals Integrate all 1D and 2D data nmr_2d_stereo->assign structure Structure Confirmed assign->structure

Caption: An integrated workflow for NMR-based structure elucidation.

Experimental Protocols

Protocol 1: UHPLC-MS Method for Analysis

This protocol provides a robust starting point for the analysis of 2'-O-Methyl-2,5'-anhydrouridine. Optimization may be required based on your specific system and impurities.

ParameterSettingRationale
Column Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalentC18 chemistry with enhanced retention for polar compounds; compatible with 100% aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to promote [M+H]⁺ formation and minimize peak tailing.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reverse-phase chromatography.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CReduces backpressure and can improve peak efficiency.[3]
Injection Vol. 2 µLMinimize to prevent column overload.
UV Detection 260 nmWavelength for detecting nucleobases.
Gradient 0-2 min, 1% BHold for equilibration.
2-10 min, 1% to 25% BElution of the compound. Adjust slope for optimal resolution.
10-11 min, 25% to 95% BColumn wash.
11-13 min, 95% BHold for wash.
13-13.1 min, 95% to 1% BReturn to initial conditions.
13.1-16 min, 1% BRe-equilibration.
MS Detector ESI Positive ModeRecommended for modified nucleosides.[4]
Scan Range m/z 100-500To cover the compound and potential small-molecule impurities.
Source Temp. 150 °COptimize based on instrument.
Desolvation Temp. 400 °COptimize based on instrument and flow rate.

References

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

  • NIH. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC. Available at: [Link]

  • protocols.io. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Available at: [Link]

  • Artes, T., et al. (2020). A Novel HPLC-Based Method to Investigate on RNA after Fixation. Arts. Available at: [Link]

  • ResearchGate. (2023). (PDF) Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Available at: [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

  • bioRxiv. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Available at: [Link]

  • UCLA. Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. Available at: [Link]

  • NIH. (n.d.). Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC. Available at: [Link]

  • NIH. (n.d.). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC. Available at: [Link]

  • Semantic Scholar. (2025). HPLC Analysis of tRNA‐Derived Nucleosides. Available at: [Link]

  • NIH. (n.d.). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC. Available at: [Link]

  • Pauli, G. F., et al. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]

  • PubMed. (2018). Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions. Available at: [Link]

  • ChemRxiv. (2025). Standard-free Quantitative Mass Spectrometry of RNA Modifications. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

  • protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Available at: [Link]

  • NIH. (n.d.). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 5 Fragmentation mass spectra of native and modified uridine. Available at: [Link]

  • NIH. (n.d.). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC. Available at: [Link]

  • SpringerLink. (n.d.). Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. Available at: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of 2'-O-Methyluridine: A Comparative Analysis

Introduction: The Significance of 2'-O-Methyluridine in Modern Therapeutics The landscape of nucleic acid therapeutics is rapidly evolving, with modified oligonucleotides at the forefront of innovation in antisense techn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2'-O-Methyluridine in Modern Therapeutics

The landscape of nucleic acid therapeutics is rapidly evolving, with modified oligonucleotides at the forefront of innovation in antisense technology, siRNA, and mRNA vaccines. Among the most crucial chemical modifications is the methylation of the 2'-hydroxyl group of ribonucleosides, yielding 2'-O-alkylnucleosides. 2'-O-Methyluridine, a key building block in this class, is recognized for its ability to confer enhanced stability to RNA molecules against enzymatic degradation by nucleases.[1] This modification also improves binding affinity to complementary nucleic acid strands and can modulate the immune response to RNA-based drugs.[1][2]

The synthesis of 2'-O-methyluridine, however, presents a classic challenge in nucleoside chemistry: achieving regioselective modification. The uridine molecule possesses three hydroxyl groups (2', 3', and 5') and a reactive imide group in the uracil base, all of which can be methylated. Consequently, the development of efficient, scalable, and selective synthesis routes is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating their underlying mechanisms, practical execution, and overall performance to inform laboratory and industrial-scale production decisions.

Comparative Analysis of Prominent Synthesis Routes

The selective methylation of the 2'-hydroxyl group is the central challenge. The choice of synthetic strategy is a trade-off between the number of steps, overall yield, scalability, and the cost and safety of the reagents. We will compare three distinct and well-documented approaches: Direct Methylation via Protective Group Chemistry, Regioselective Synthesis via an Anhydronucleoside Intermediate, and the emerging field of Enzymatic Synthesis.

Route 1: Direct Methylation with Protecting Groups

This classical approach is foundational in nucleoside chemistry and relies on the strategic use of protecting groups to temporarily block reactive sites, thereby directing methylation to the desired 2'-position.[3][4]

Causality Behind Experimental Choices: The core principle is to exploit the differential reactivity and steric hindrance of the hydroxyl groups. The primary 5'-hydroxyl is the most reactive, followed by the secondary 2'- and 3'-hydroxyls. To achieve selective 2'-O-methylation, the 3'- and 5'-hydroxyls must be masked. Bulky silyl groups, such as the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, are particularly effective as they can simultaneously protect both the 3' and 5' positions, leaving the 2'-hydroxyl accessible for methylation.[5] Further protection of the N3 position of the uracil base is often required to prevent N-alkylation.[5]

General Workflow:

  • Protection: Uridine is treated with a reagent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) to form 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine.

  • Base Protection (Optional but Recommended): The N3 position of the uracil ring is protected, for example, with a benzoyl group.[5]

  • Methylation: The free 2'-hydroxyl group is methylated using an alkylating agent such as methyl iodide (CH₃I) with a base like silver oxide (Ag₂O).[5]

  • Deprotection: The protecting groups are sequentially removed under specific conditions (e.g., ammoniacal conditions for the benzoyl group and a fluoride source for the silyl group) to yield the final product.[5][6]

Workflow Diagram: Direct Methylation Route

Uridine Uridine Protected_U 3',5'-O-TIPDS-Uridine (N3 Protection Optional) Uridine->Protected_U TIPDSCl₂ Pyridine Methylated_U Protected 2'-O-Me-Uridine Protected_U->Methylated_U CH₃I, Ag₂O Final_Product 2'-O-Methyluridine Methylated_U->Final_Product Deprotection (e.g., TBAF, NH₄OH)

Caption: Workflow for direct methylation using protecting groups.

Route 2: Synthesis via Anhydronucleoside Intermediate

This elegant method offers superior regioselectivity by creating a rigid bicyclic intermediate, which pre-organizes the molecule for a specific reaction at the 2'-position.

Causality Behind Experimental Choices: The strategy involves forming a 2,2'-anhydro bridge within the uridine molecule. This covalent link between the base and the sugar locks the conformation and makes the C2' carbon highly susceptible to nucleophilic attack. The subsequent ring-opening with a methoxide source proceeds with high stereospecificity, delivering the methyl group exclusively to the 2'-oxygen.[5][7] This approach obviates the need for multiple protection/deprotection steps on the ribose ring.

General Workflow:

  • Anhydronucleoside Formation: Uridine is converted to 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil, often referred to as 2,2'-anhydrouridine.

  • Methoxide-Mediated Ring Opening: The anhydrouridine is refluxed in methanol with a strong base, such as magnesium methoxide (Mg(OMe)₂).[7] The methoxide ion attacks the C2' position, breaking the anhydro bridge and forming the 2'-O-methyl ether.

  • Purification: The reaction mixture is neutralized and purified to isolate the product.

Workflow Diagram: Anhydronucleoside Route

Uridine Uridine Anhydro_U 2,2'-Anhydrouridine Uridine->Anhydro_U Anhydride Formation (e.g., Diphenyl Carbonate) Final_Product 2'-O-Methyluridine Anhydro_U->Final_Product Ring Opening (Mg(OMe)₂, MeOH, Reflux)

Caption: Regioselective synthesis via a 2,2'-anhydrouridine intermediate.

Route 3: Enzymatic Synthesis

Harnessing the precision of nature, enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. This approach uses enzymes to catalyze the methylation reaction.

Causality Behind Experimental Choices: This route leverages the substrate specificity of RNA methyltransferases. These enzymes recognize specific structural features of the nucleoside and catalyze the transfer of a methyl group from a cofactor, typically S-adenosylmethionine (SAM), to a target atom with absolute regio- and stereocontrol.[8] While many native enzymes modify uridine within a full RNA strand, research is advancing on engineered enzymes and polymerases capable of synthesizing fully 2'-O-methylated oligonucleotides or acting on individual nucleosides.[9][10]

General Workflow:

  • Reaction Setup: A solution containing uridine (or a derivative), a suitable methyltransferase enzyme, the methyl donor S-adenosylmethionine (SAM), and an appropriate buffer is prepared.

  • Incubation: The mixture is incubated under optimal conditions (temperature, pH) for the enzyme to catalyze the methylation.

  • Product Isolation: The 2'-O-methyluridine is purified from the reaction mixture, typically using chromatographic techniques to separate it from the enzyme, cofactor, and unreacted substrate.

Workflow Diagram: Enzymatic Synthesis Route

Substrates Uridine + S-Adenosylmethionine (SAM) Reaction Enzymatic Reaction Substrates->Reaction Methyltransferase Buffer, Temp. Products 2'-O-Methyluridine + S-Adenosylhomocysteine Reaction->Products Purification Purification (Chromatography) Products->Purification Final_Product 2'-O-Methyluridine Purification->Final_Product

Caption: Green chemistry approach using enzymatic catalysis.

Quantitative Performance Comparison

The selection of an optimal synthesis route depends heavily on the desired scale, purity requirements, and available resources. The table below summarizes the key performance indicators for each method based on data reported in the literature.

MetricRoute 1: Direct MethylationRoute 2: AnhydronucleosideRoute 3: Enzymatic Synthesis
Typical Yield 40-70% (over multiple steps)80-95%[7]Variable; can be high but often substrate-limited
Regioselectivity Moderate to Good (dependent on protection efficiency)Excellent (>95%)[7]Absolute
Number of Steps High (3-5 steps)Low (2-3 steps)Low (1-2 steps)
Scalability Well-established for large scale, but complex[11]Demonstrated on kilogram scale[7]Challenging for bulk nucleoside production; more suited for oligonucleotide synthesis
Key Reagents Silyl/Trityl halides, CH₃I, Ag₂O, Diazomethane[5]Diphenyl carbonate, Mg(OMe)₂[7]Methyltransferase enzymes, SAM[8]
Primary Advantage Versatility with different protecting groupsHigh regioselectivity and yield; fewer stepsEnvironmentally benign; absolute specificity
Primary Disadvantage Multiple protection/deprotection steps; potential for isomersRequires specific conditions for anhydro-formation/openingHigh cost of enzymes; scalability for bulk synthesis

Detailed Experimental Protocols

Note: These protocols are generalized from literature sources and should be adapted and optimized for specific laboratory conditions. All work should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Direct Methylation via TIPDS Protection
  • 3',5'-O-TIPDS Protection: To a solution of dry uridine in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by silica gel chromatography.

  • Methylation: Dissolve the protected uridine from Step 1 in a suitable solvent like benzene or DMF. Add silver oxide (Ag₂O) followed by methyl iodide (CH₃I). Heat the reaction (e.g., 40 °C) overnight.[5] Filter the reaction mixture to remove silver salts and concentrate the filtrate.

  • Deprotection: Dissolve the crude product from Step 2 in THF. Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF) and stir at room temperature until the silyl group is cleaved. If an N3-benzoyl group was used, it can be removed with dilute ammonium hydroxide.[5] Purify the final product by silica gel chromatography or crystallization to obtain 2'-O-methyluridine.

Protocol 2: Synthesis via 2,2'-Anhydrouridine
  • Synthesis of 2,2'-Anhydrouridine: A mixture of uridine and diphenyl carbonate in DMF is heated at high temperature (e.g., 150 °C). The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated, filtered, and washed to yield 2,2'-anhydrouridine.

  • Ring Opening: Prepare a solution of 15% magnesium methoxide in methanol. Add 2,2'-anhydrouridine to this solution. Reflux the mixture at 150 °C in a sealed pressure vessel (bomb) for several hours.[7]

  • Work-up and Purification: Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or by using an acidic resin). Evaporate the solvent under reduced pressure. The resulting solid is purified, often by refluxing in ethanol and filtering, to yield high-purity 2'-O-methyluridine.[7]

Protocol 3: Enzymatic Synthesis
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., Tris-HCl with MgCl₂): uridine substrate, S-adenosylmethionine (SAM) in excess, and the purified methyltransferase enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Analysis: Stop the reaction by heat inactivation or by adding a quenching agent. Analyze the formation of 2'-O-methyluridine using HPLC or LC-MS/MS.

  • Purification: For preparative scale, the product can be purified from the reaction mixture using reversed-phase HPLC.

Conclusion and Future Outlook

The synthesis of 2'-O-methyluridine can be approached through several distinct strategies, each with a unique profile of advantages and disadvantages.

  • The Direct Methylation route, while requiring multiple steps, is a versatile and well-understood method suitable for labs proficient in protective group chemistry.

  • The Anhydronucleoside Intermediate route represents a highly efficient and regioselective strategy that is particularly well-suited for large-scale industrial production due to its high yields and reduced step count.[7]

  • Enzymatic Synthesis is the future of "green" nucleoside chemistry, offering unparalleled specificity and mild reaction conditions.[12] While currently more applicable to the modification of oligonucleotides rather than the bulk synthesis of monomers, ongoing research in enzyme engineering promises to overcome scalability and cost limitations.[9]

For drug development professionals and researchers, the choice of method will depend on the specific project goals. For large-scale manufacturing where efficiency and purity are paramount, the anhydronucleoside route is often the most compelling. For exploratory research and applications requiring absolute biological specificity, enzymatic methods hold the greatest promise.

References

Sources

Comparative

alternative methods to 2'-O-methylation of nucleosides

Title: Beyond 2'-O-Methylation: A Comprehensive Guide to Next-Generation Oligonucleotide Modifications Introduction 2'-O-methylation (2'-OMe) is a foundational RNA modification in the development of antisense oligonucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond 2'-O-Methylation: A Comprehensive Guide to Next-Generation Oligonucleotide Modifications

Introduction

2'-O-methylation (2'-OMe) is a foundational RNA modification in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and RNA aptamers. By replacing the 2'-hydroxyl group with a methoxy group, 2'-OMe enhances nuclease resistance, increases binding affinity slightly (<1°C per modification), and reduces innate immune stimulation[1]. However, as therapeutic demands for higher target affinity, prolonged serum half-life, and specific structural conformations have intensified, researchers have developed superior alternatives. This guide objectively compares 2'-OMe with advanced modifications—2'-O-methoxyethyl (2'-MOE), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA)—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Comparison of Alternatives

1. 2'-O-Methoxyethyl (2'-MOE): The Gold Standard for Stability While 2'-OMe adds a simple methyl group, 2'-MOE introduces a bulkier methoxyethyl extension. This added steric bulk significantly enhances resistance against exonucleases and endonucleases compared to 2'-OMe[2]. Furthermore, 2'-MOE increases the melting temperature (Tm) by 0.9°C to 1.7°C per modified nucleotide, making it highly effective for ASO gapmers where high affinity and long tissue half-lives are required[3].

2. 2'-Fluoro (2'-F): The siRNA Optimizer The highly electronegative fluorine atom in 2'-F modifications strongly drives the ribose ring into a C3'-endo pucker, stabilizing the A-form RNA helix[4]. This conformational lock yields a substantial Tm increase of ~2.0°C to 2.5°C per modification[3]. While its nuclease resistance is slightly inferior to 2'-MOE[4], its minimal steric footprint makes it exceptionally well-tolerated by the RNA-induced silencing complex (RISC), cementing its role in modern siRNA therapeutics[].

3. Locked Nucleic Acid (LNA): Unparalleled Affinity LNA features a methylene bridge connecting the 2'-oxygen to the 4'-carbon, rigidly locking the ribose in the C3'-endo conformation[3]. This structural constraint eliminates the entropic penalty of binding, resulting in an unprecedented Tm increase of 4°C to 8°C per modification[3]. While LNA provides excellent nuclease resistance, its extreme affinity can lead to off-target hepatotoxicity if over-incorporated, necessitating careful "mixmer" or gapmer designs[6].

Quantitative Performance Comparison

Table 1: Comparative metrics of 2'-ribose modifications relative to unmodified RNA/DNA.

Modification

Tm per Modification (°C)
Nuclease ResistanceRNase H CompatibilityPrimary Therapeutic Application
2'-OMe +0.5 to +1.0[1]ModerateNo (Requires Gapmer)siRNA, ASO, Aptamers
2'-MOE +0.9 to +1.7[3]Very HighNo (Requires Gapmer)ASO Gapmers, Splice-switching
2'-F +2.0 to +2.5[3]Moderate-HighNo (Requires Gapmer)siRNA (RISC compatible)
LNA +4.0 to +8.0[3]HighNo (Requires Gapmer)Short ASOs, Mixmers, Probes

(Note: None of these 2'-modifications support RNase H cleavage directly; they must be engineered as the flanking regions of a "gapmer" containing a central DNA window[6].)

Visualizing the Gapmer Mechanism

G ASO Modified ASO Flanks (e.g., 2'-MOE or LNA) Hybrid ASO:mRNA Heteroduplex ASO->Hybrid High Affinity Binding DNA Central DNA Gap (Unmodified) DNA->Hybrid RNase H Recognition Window Target Target mRNA Target->Hybrid RNaseH RNase H Enzyme Recruitment Hybrid->RNaseH Structural Recognition Cleavage Target mRNA Cleavage RNaseH->Cleavage

Fig 1: Mechanism of action for gapmer ASOs utilizing 2'-modified flanks to recruit RNase H.

Experimental Methodologies: Validating Modification Efficacy

To objectively compare these alternatives, researchers rely on two foundational assays: Thermal Denaturation (Tm) Analysis and Serum Exonuclease Stability. The following protocols are designed as self-validating systems, ensuring reproducibility and rigorous causality.

Protocol 1: UV-Melting Temperature (Tm) Analysis

Causality: The melting temperature reflects the thermodynamic stability of the oligonucleotide-target duplex. Modifications that lock the sugar pucker (LNA, 2'-F) reduce the entropic cost of duplex formation, thereby increasing the Tm[3].

Materials:

  • Equimolar concentrations (1 µM) of the modified oligonucleotide and its complementary RNA target.

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

Step-by-Step Procedure:

  • Sample Preparation: Mix the modified oligo and complementary RNA in the physiological buffer to a final duplex concentration of 1 µM.

  • Annealing: Heat the mixture to 90°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature (1°C/min) to allow proper Watson-Crick base pairing.

  • Baseline Measurement: Degas the samples and load them into quartz cuvettes. Blank the spectrophotometer with the buffer.

  • Thermal Ramp: Monitor absorbance at 260 nm while increasing the temperature from 20°C to 90°C at a rate of 0.5°C/min.

  • Data Analysis: Plot the absorbance versus temperature. The Tm is calculated as the maximum of the first derivative of the melting curve (dA260/dT)[1].

  • Validation Check: A reversible melting curve (identical Tm upon cooling) confirms true thermodynamic equilibrium rather than kinetic trapping.

Protocol 2: Exonuclease Stability in Human Serum

Causality: Unmodified RNA is rapidly degraded by 3'-exonucleases in biological fluids. Bulky 2'-modifications (2'-MOE) physically block the exonuclease active site, while structural constraints (LNA) prevent the backbone flexibility required for enzymatic cleavage[7].

Materials:

  • 20 µM modified oligonucleotide.

  • 25% (v/v) Human Serum in 1x PBS.

  • Quenching Buffer: 8 M Urea, 50 mM EDTA.

  • 20% Polyacrylamide/8M Urea denaturing gel.

Step-by-Step Procedure:

  • Incubation: Mix the oligonucleotide with the 25% human serum solution and incubate at 37°C.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at predefined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately mix each aliquot with 10 µL of Quenching Buffer and snap-freeze in liquid nitrogen to halt all enzymatic activity.

  • Extraction: Extract the oligonucleotides using phenol-chloroform to remove serum proteins, followed by ethanol precipitation.

  • Analysis: Resolve the samples on a 20% denaturing PAGE gel. Stain with SYBR Gold and quantify the remaining full-length oligonucleotide band using densitometry.

  • Validation Check: The unmodified DNA or RNA control must show complete degradation within 1-2 hours (t1/2 ≈ 1.5 h) to validate the serum's nucleolytic activity[1].

Visualizing the Modification Selection Workflow

G Start Determine Therapeutic Modality siRNA siRNA / RNAi Start->siRNA ASO Antisense Oligo (ASO) Start->ASO Fluoro 2'-F & 2'-OMe Alternating (Maintains RISC Compatibility) siRNA->Fluoro Affinity Require Extreme Affinity? (Short targets/Probes) ASO->Affinity LNA LNA Mixmer (Maximal Tm, monitor toxicity) Affinity->LNA Yes MOE 2'-MOE Gapmer (High Stability, low toxicity) Affinity->MOE No

Fig 2: Decision matrix for selecting 2'-ribose modifications based on therapeutic modality.

References

  • Design of antisense oligonucleotides stabilized by locked nucleic acids. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Nuclease Resistance Modifications. Synoligo. Available at:[Link]

  • The chemical evolution of oligonucleotide therapies of clinical utility. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chemistry, structure and function of approved oligonucleotide therapeutics. Oxford Academic / Nucleic Acids Research. Available at:[Link]

  • From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. Beilstein Journals. Available at:[Link]

  • Oligonucleotide-Based Therapies for Chronic HBV Infection: A Primer on Biochemistry, Mechanisms and Antiviral Effects. MDPI. Available at:[Link]

Sources

Validation

2'-O-Methyl-2,5'-anhydrouridine vs. Conventional Synthetic Intermediates: A Comparative Guide for Oligonucleotide Development

Executive Summary The rapid expansion of therapeutic oligonucleotides—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers—has driven an unprecedented demand for highly pure, conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of therapeutic oligonucleotides—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers—has driven an unprecedented demand for highly pure, conformationally modified nucleosides. The 2'-O-methyl modification is particularly critical, as it enhances RNA stability against nuclease degradation and reduces immunostimulatory off-target effects[1]. Synthesizing these complex modified nucleosides requires robust, highly regioselective intermediates.

This guide objectively compares 2'-O-Methyl-2,5'-anhydrouridine (CAS 175471-64-4) against traditional synthetic intermediates like 2,2'-anhydrouridine and direct methylation precursors . By analyzing their regioselectivity, reaction efficiency, and utility in drug development, we provide a definitive roadmap for selecting the optimal intermediate for custom nucleoside synthesis.

Mechanistic Causality: The Role of Anhydronucleosides

In nucleoside chemistry, the primary challenge of modifying the ribose ring lies in distinguishing between the chemically similar 2'-OH and 3'-OH groups. Direct alkylation of uridine typically yields an intractable mixture of 2'-O-methyl and 3'-O-methyl isomers. To bypass this bottleneck without relying on exhaustive, multi-step orthogonal protecting group strategies, chemists employ anhydronucleosides —bicyclic systems where the pyrimidine base is covalently linked to the sugar ring via an oxygen bridge.

Direct Methylation Precursors (The Traditional Bottleneck)

Attempting to directly methylate standard uridine requires bulky protecting groups (e.g., Markiewicz reagent or TIPS-Cl) to block the 3' and 5' positions. Even with these precautions, steric migration can occur, leading to poor regioselectivity and requiring tedious chromatographic separation, which severely limits scalability.

2,2'-Anhydrouridine (CAS 3736-77-4)

Formed by the intramolecular attack of the C2 carbonyl oxygen on the C2' carbon, 2,2'-anhydrouridine is the industry standard for inverting C2' stereochemistry. When opened by a nucleophile, it yields arabinonucleosides or 2'-substituted analogs (like 2'-fluoro or 2'-azido derivatives). However, it is not designed for 5'-modifications and requires prior protection of the 5'-OH.

2'-O-Methyl-2,5'-anhydrouridine (CAS 175471-64-4)

This highly specialized intermediate features a strained oxygen bridge between the C2 carbonyl of the pyrimidine and the C5' carbon of the ribose[2]. This 2,5'-anhydro linkage serves a dual purpose:

  • Conformational Locking: It restricts the sugar pucker, which is highly valuable for synthesizing conformationally restricted nucleic acid analogs.

  • Regioselective Activation: It selectively activates the 5'-position for nucleophilic substitution. Because the bridge is thermodynamically strained, nucleophiles will selectively attack the less sterically hindered C5' position, cleanly breaking the C-O bridge and yielding 5'-modified-2'-O-methyluridines without the need for 2' or 3' protecting groups[3].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative data comparing these three synthetic approaches[].

Synthetic IntermediateCAS NumberStructural FeaturePrimary ApplicationRegioselectivitySynthesis Complexity
2'-O-Methyl-2,5'-anhydrouridine 175471-64-4C2-O-C5' Oxygen Bridge5'-Modified 2'-OMe NucleosidesExcellent (Strict 5'-attack)Moderate
2,2'-Anhydrouridine 3736-77-4C2-O-C2' Oxygen BridgeArabinonucleosides, 2'-Fluoro/AzidoExcellent (Strict 2'-attack)Low
Direct Methylation Precursors N/AUnbridged RiboseBulk 2'-O-MethyluridinePoor (Requires bulky protectors)High (Purification bottleneck)

Pathway Visualization

The following diagram maps the divergent synthetic pathways, illustrating how the choice of activation dictates the structural fate of the nucleoside.

G Uridine Uridine (Starting Material) DirectMeth Direct Methylation (Low Regioselectivity) Uridine->DirectMeth Anhydro22 2,2'-Anhydrouridine (CAS 3736-77-4) Uridine->Anhydro22 Activation of 2'-OH OMeU 2'-O-Methyluridine (CAS 2140-76-3) Uridine->OMeU Selective Protection & Methylation Mix Mixture of 2'-OMe & 3'-OMe Isomers DirectMeth->Mix Arabino Arabinonucleosides & 2'-Substituted Analogs Anhydro22->Arabino Nucleophilic Attack Anhydro25 2'-O-Methyl-2,5'-anhydrouridine (CAS 175471-64-4) OMeU->Anhydro25 Mitsunobu Cyclization (5'-Activation) Sub5 5'-Substituted-2'-O-Methyluridines (High Purity) Anhydro25->Sub5 Regioselective Ring Opening

Fig 1: Reaction pathways comparing direct methylation vs. anhydro-bridged synthetic intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and utilization of 2'-O-Methyl-2,5'-anhydrouridine. These protocols are designed as self-validating systems, where the physical chemistry of the molecule provides built-in confirmation of success[5].

Protocol 1: Synthesis of 2'-O-Methyl-2,5'-anhydrouridine via Mitsunobu Cyclization

Causality & Logic: The Mitsunobu reaction selectively activates the primary 5'-hydroxyl group of 2'-O-methyluridine. By using DIAD and Triphenylphosphine (PPh3), the 5'-OH is converted into an excellent leaving group (a phosphonium intermediate). The spatially proximate C2 carbonyl oxygen of the pyrimidine base acts as an internal nucleophile, executing an intramolecular S_N2 attack to close the ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2'-O-methyluridine and 12 mmol of Triphenylphosphine (PPh3) in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0°C. Dropwise, add 12 mmol of Diisopropyl azodicarboxylate (DIAD) over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the betaine intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The intramolecular cyclization is thermodynamically driven by the formation of the stable triphenylphosphine oxide byproduct.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will disappear, replaced by a faster-running, UV-active spot.

  • Purification & Confirmation: Concentrate the solvent and purify via silica gel chromatography.

    • Validation Marker: 1H-NMR will confirm the success of the reaction through the complete disappearance of the 5'-OH proton and a distinct shift in the coupling constants of the ribose protons due to the newly locked, rigid bicyclic conformation.

Protocol 2: Regioselective Ring-Opening for 5'-Substitution

Causality & Logic: The 2,5'-anhydro linkage is thermodynamically strained. Introducing a strong nucleophile (such as an azide ion) under elevated thermal conditions selectively forces an attack at the less sterically hindered C5' position. This cleaves the C-O bridge, restoring the C2 carbonyl and yielding a 5'-substituted-5'-deoxy-2'-O-methyluridine with 100% regiocontrol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the purified 2'-O-Methyl-2,5'-anhydrouridine in 20 mL of anhydrous Dimethylformamide (DMF).

  • Nucleophilic Attack: Add 15 mmol of Sodium Azide (NaN3). Heat the mixture to 80°C for 12 hours. The thermal energy is required to overcome the activation barrier of the strained bicyclic ring opening.

  • Quenching: Cool the reaction to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Self-Validation (In-Process): The reaction progress can be tracked by a bathochromic shift in UV absorbance, as the cleavage of the anhydro bridge restores the full conjugated π-system of the native uracil base.

  • Purification & Confirmation: Dry the combined organic layers over Na2SO4, concentrate, and isolate the final product.

    • Validation Marker: Infrared (IR) spectroscopy will show a strong, sharp asymmetric stretching band near 2100 cm⁻¹, definitively confirming the successful incorporation of the 5'-azido group.

References

Sources

Comparative

A Senior Application Scientist’s Guide to the Validation of 2'-O-Methylated Oligonucleotide Purity

In the rapidly advancing field of oligonucleotide therapeutics, 2'-O-methylation is a critical modification used to enhance nuclease resistance, increase binding affinity to target sequences, and reduce immune stimulatio...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing field of oligonucleotide therapeutics, 2'-O-methylation is a critical modification used to enhance nuclease resistance, increase binding affinity to target sequences, and reduce immune stimulation.[1] As these complex molecules progress through research, clinical trials, and into manufacturing, the rigorous validation of their purity is paramount. The presence of impurities, even at low levels, can significantly impact the safety and efficacy of the final therapeutic product.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 2'-O-methylated oligonucleotides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the context of evolving regulatory expectations.

The Impurity Landscape: Understanding What We're Looking For

The solid-phase synthesis process for oligonucleotides, while highly efficient, is not perfect. Each coupling cycle presents an opportunity for errors, leading to a heterogeneous mixture of the desired full-length product (FLP) and closely related impurities.[4] Understanding the nature of these impurities is the first step in selecting an appropriate analytical strategy.

Key Impurity Classes:

  • Oligonucleotide-Related Impurities: These are structurally similar to the FLP and arise directly from the synthesis process.[3]

    • Truncated Sequences (n-1, n-2, etc.): Result from incomplete coupling at one or more steps, leading to shorter oligonucleotides.[5] These are often the most abundant impurities.

    • Extended Sequences (n+1): Caused by unintended addition of a nucleotide.[5]

    • Base Modifications: Side reactions can lead to modifications like deamination or the persistence of protecting groups (e.g., cyanoethyl groups).[3] High-resolution mass spectrometry is crucial for identifying these, as they may only represent a small mass change from the FLP.[6]

    • Failure of 2'-O-Methylation: Incomplete methylation results in a sequence with a hydroxyl group where a methoxy group should be, altering its properties.

  • Process-Related Impurities: These originate from the manufacturing process itself.[5]

    • Residual Solvents & Reagents: Chemicals used during synthesis and purification that are not fully removed.

    • Branched Impurities: Can occur when using certain solid supports, leading to two oligonucleotide chains linked together.[7]

The following diagram illustrates the origin of common product-related impurities during a single cycle of solid-phase oligonucleotide synthesis.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_impurities Potential Impurities Generated start Start: Nucleoside on Solid Support deprotection 1. Detritylation (Removal of DMT group) start->deprotection coupling 2. Coupling (Add new phosphoramidite) deprotection->coupling deprotection_failure Detritylation Failure deprotection->deprotection_failure Leads to... capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping incomplete_coupling Incomplete Coupling coupling->incomplete_coupling Leads to... oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation capping_failure Capping Failure capping->capping_failure Leads to... next_cycle Ready for Next Cycle oxidation->next_cycle imp_n1 Results in n-1 truncated sequences that are capped and cannot extend further. incomplete_coupling->imp_n1 imp_n_plus_1 Can lead to n+1 or other extended sequences if capping fails and a subsequent coupling occurs. capping_failure->imp_n_plus_1 imp_deletion Can result in deletion impurities. deprotection_failure->imp_deletion

Caption: Origin of product-related impurities during oligonucleotide synthesis.

Comparative Analysis of Core Purity Validation Techniques

No single analytical method can fully characterize an oligonucleotide product. Therefore, a strategy employing orthogonal methods is essential for a comprehensive purity assessment.[8] The most powerful and widely adopted techniques are Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC), often coupled with Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).

Technique Primary Separation Principle Resolution MS Compatibility Key Advantages Limitations
IP-RP-HPLC/UPLC HydrophobicityExcellentHighRobust, reproducible, excellent for resolving FLP from truncated sequences and other hydrophobic impurities.[9][10]Can be less effective for very long oligos or those with significant secondary structure. Ion-pairing agents can cause MS signal suppression.[11]
Anion-Exchange (AEX) HPLC Charge (Phosphate Backbone)Very GoodLow (requires desalting)Excellent for resolving species with different charge states and oligonucleotides with strong secondary structures.[1][10]Mobile phases are typically non-volatile and not directly compatible with MS.
Capillary Gel Electrophoresis (CGE) Size (Sieving Matrix)ExceptionalLow (specialized interfaces required)Unparalleled resolution for size-based separation, capable of resolving single nucleotide differences.[12][13] Automated and requires minimal sample.[14]Less suitable for preparative scale. Can be sensitive to sample matrix effects.
Mass Spectrometry (MS) Mass-to-Charge Ratio(Identification Technique)N/AProvides definitive mass confirmation of the FLP and impurities.[15] High-resolution MS (HRMS) can elucidate elemental composition and identify subtle modifications.[6]Not a separation technique on its own; requires coupling with LC or direct infusion. Complex spectra can be challenging to interpret.

Deep Dive: Methodologies and Experimental Protocols

Ion-Pair Reversed-Phase Ultra-High-Performance Liquid Chromatography (IP-RP-UPLC) coupled with Mass Spectrometry (LC-MS)

This is the workhorse for oligonucleotide purity analysis. The "ion-pairing" agent, typically a bulky amine like triethylamine (TEA), forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the oligonucleotide.[4][16] This allows the molecule to be retained and separated on a hydrophobic stationary phase (like C18). Elevating the temperature (e.g., to 60 °C) is critical as it disrupts secondary structures (hairpins, duplexes), resulting in sharper peaks and more accurate quantification.[9] Coupling this with a high-resolution mass spectrometer provides simultaneous purity information (from the UV trace) and identity confirmation (from the mass spectrum).[17]

G prep Sample Preparation (Dilute oligo in RNase-free water) uplc IP-RP-UPLC Separation (C18 Column, TEA/HFIP Mobile Phase, 60°C) prep->uplc split Flow Split uplc->split uv UV Detection (260 nm) split->uv ~95% ms ESI-QTOF MS (Negative Ion Mode) split->ms ~5% uv_data Chromatogram for Purity Assessment uv->uv_data deconv Deconvolution of MS Data ms->deconv analysis Impurity Identification & Quantification uv_data->analysis ms_data Mass Spectra for Identity Confirmation ms_data->analysis deconv->ms_data

Caption: Integrated workflow for oligonucleotide purity and identity analysis.

  • Objective: To determine the purity and confirm the identity of a 2'-O-methylated 21-mer oligonucleotide.

  • Materials:

    • LC System: Waters ACQUITY UPLC Premier System or equivalent.[17]

    • MS System: Waters Xevo G3 QToF or equivalent high-resolution mass spectrometer.[17]

    • Column: Waters ACQUITY Premier Oligonucleotide C18, 130Å, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Acetonitrile:Water.

    • Sample: 2'-O-methylated oligonucleotide dissolved in RNase-free water to 10 µM.

  • Procedure:

    • System Preparation: Equilibrate the column at 60 °C with 95% Mobile Phase A / 5% Mobile Phase B for 20 minutes at a flow rate of 0.3 mL/min.

    • Injection: Inject 5 µL of the oligonucleotide sample.

    • Gradient Elution:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 12.5 min: Linear gradient from 5% to 25% B

      • 12.5 - 13.0 min: Linear gradient to 90% B (column wash)

      • 13.0 - 15.0 min: Hold at 90% B

      • 15.0 - 15.5 min: Return to 5% B

      • 15.5 - 20.0 min: Re-equilibrate at 5% B

    • Detection:

      • UV: Monitor absorbance at 260 nm.

      • MS: Acquire data in negative electrospray ionization (ESI) mode over a mass range of 500-5000 m/z.[17]

    • Data Analysis:

      • Integrate the peak areas from the UV chromatogram to calculate the purity percentage of the main peak.

      • Deconvolute the mass spectrum corresponding to the main peak to confirm the mass of the full-length product.

      • Analyze the mass spectra of smaller impurity peaks to identify them (e.g., n-1, depurinated species).[18]

Capillary Gel Electrophoresis (CGE)

CGE offers exceptional resolving power for oligonucleotides based on their size.[14] The capillary is filled with a sieving matrix (a polymer gel) that impedes the migration of larger molecules more than smaller ones under an electric field.[12] This allows for the separation of n-1 and even n-2 failure sequences from the full-length product with baseline resolution, which can sometimes be challenging with chromatography.[19]

  • Objective: To achieve high-resolution separation of a 2'-O-methylated oligonucleotide from its truncated impurities.

  • Materials:

    • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.[12]

    • Capillary: PVA-coated capillary, 33 cm total length.[19]

    • Gel/Electrolyte: Commercially available oligonucleotide separation gel kit or a buffer of 200 mM BisTris and 200 mM Boric acid with a polyethylene glycol (PEG) sieving matrix.[19]

    • Sample: Oligonucleotide dissolved in water to ~5 A260 units.

  • Procedure:

    • Capillary Conditioning: Condition a new capillary by flushing with the gel/electrolyte buffer.

    • Sample Injection: Perform an electrokinetic injection at -10 kV for 10 seconds.[19]

    • Separation: Apply a separation voltage of -25 kV at a controlled temperature of 30 °C.[19]

    • Detection: Monitor UV absorbance at 260 nm.

    • Data Analysis: The resulting electropherogram will show peaks corresponding to different lengths of the oligonucleotide, with smaller fragments migrating faster. Integrate peak areas to determine the relative percentage of impurities.

Regulatory Perspective and Trustworthiness

While specific international guidelines for oligonucleotide impurities were historically absent, regulatory bodies are providing increasing clarity. The European Medicines Agency (EMA) has issued a draft guideline on the development and manufacture of oligonucleotides.[20] A common expectation, derived from principles for small molecules (ICH Q3A/B), is that impurities present above a certain threshold (e.g., >1.0%) should be identified.[8][20]

A self-validating analytical system is one where the data itself provides confidence in the result. In our UPLC-MS workflow, this is achieved by:

  • Mass Confirmation: The MS data confirms that the main UV peak is indeed the target molecule.

  • Orthogonal Detection: The UV and MS data provide two different, complementary measurements of the sample components.

  • Resolution Standards: Regularly running a standard mixture (e.g., a mix of 20-mer and 21-mer oligos) confirms the system's ability to resolve critical pairs.

Conclusion

Validating the purity of 2'-O-methylated oligonucleotides is a complex but manageable task that requires a multi-faceted analytical approach. Ion-Pair Reversed-Phase Chromatography coupled with Mass Spectrometry stands out as the primary platform, offering a robust combination of high-resolution separation and definitive identification. Capillary Gel Electrophoresis serves as an excellent orthogonal method, providing unparalleled size-based resolution. By understanding the potential impurities, selecting the appropriate analytical tools, and applying rigorously designed protocols, researchers and drug developers can ensure the quality, safety, and efficacy of these promising next-generation therapeutics.

References

  • Title: Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography Source: Agilent URL: [Link]

  • Title: Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines Source: Wiley URL: [Link]

  • Title: Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography Source: Waters Corporation URL: [Link]

  • Title: EMA Issues Draft Guideline On The Development And Manufacture Of Oligonucleotides Source: Advancing RNA URL: [Link]

  • Title: Analytical and regulatory CMC strategies for oligonucleotide therapeutics Source: Informa Connect URL: [Link]

  • Title: Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction Source: PubMed URL: [Link]

  • Title: Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns Source: Molnar Institute URL: [Link]

  • Title: Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18) Source: Hamilton Company URL: [Link]

  • Title: Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies Source: Wiley URL: [Link]

  • Title: Therapeutic Oligonucleotides: Regulations & Quality Standards Source: Pharmaceutical Online URL: [Link]

  • Title: Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions Source: MDPI URL: [Link]

  • Title: Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System Source: Agilent URL: [Link]

  • Title: Selective detection of ribose-methylated nucleotides in RNA by a mass spectrometry-based method Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Characterization of high molecular weight impurities in synthetic phosphorothioate oligonucleotides Source: ResearchGate URL: [Link]

  • Title: Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice Source: PubMed URL: [Link]

  • Title: Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021 Source: ePrints Soton URL: [Link]

  • Title: Navigating the Complexity of Oligonucleotide Impurities Source: TS Quality & Engineering URL: [Link]

  • Title: Oligonucleotides Source: kapillarelektrophorese.eu – ICA URL: [Link]

  • Title: Analysis of oligonucleotides by capillary gel electrophoresis Source: PubMed URL: [Link]

  • Title: Mass Spectrometry of Oligonucleotides Source: ResearchGate URL: [Link]

  • Title: Gel-Capillary Electrophoresis Analysis of Oligonucleotides Source: Springer Nature Experiments URL: [Link]

  • Title: Determination of therapeutic oligonucleotides using capillary gel electrophoresis Source: PubMed URL: [Link]

  • Title: A WORKFLOW FOR PURITY DETERMINATION, INTACT MASS MEASUREMENT AND MS/MS SEQUENCING OF OLIGONUCLEOTIDE IMPURITIES DETECTED IN SYN Source: Waters Corporation URL: [Link]

  • Title: Oligo Purity Analysis and Sequence Confirmation by LC/MS without Ion Pairing Reagents — Sample to reports in about 5 minutes Source: Agilent URL: [Link]

  • Title: Automated Purity and Impurity Analysis of Synthetic Oligonucleotides Using Byos Software Source: Protein Metrics URL: [Link]

  • Title: Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography Source: YMC America, Inc. URL: [Link]

  • Title: Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H Source: bioRxiv URL: [Link]

  • Title: Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies Source: PMC URL: [Link]

  • Title: Synthetic Oligonucleotide Impurity Analysis: Enhancing the Conventional Single Quad Method Using UPLC-ToF-MS Source: Waters Corporation URL: [Link]

Sources

Validation

Introduction: The Anhydro Ring as a Gateway to Glycosidic Complexity

An authoritative guide for researchers, scientists, and drug development professionals on objectively comparing and assessing the efficiency of the anhydro ring opening step, a critical transformation in modern carbohydr...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on objectively comparing and assessing the efficiency of the anhydro ring opening step, a critical transformation in modern carbohydrate chemistry.

In the intricate world of carbohydrate synthesis, anhydro sugars serve as powerful and versatile building blocks. These structures, formed by the intramolecular removal of a water molecule from a parent sugar, contain a strained ether linkage that locks the pyranose or furanose ring into a specific conformation.[1] This pre-activation makes them ideal precursors for stereoselective synthesis. The critical step that unlocks their potential is the anhydro ring opening . The efficiency of this step—defined not merely by chemical yield but also by stereoselectivity and reaction rate—is paramount in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics, such as SGLT2 inhibitors for diabetes.[2] This guide provides a comparative framework for assessing this crucial reaction, grounded in mechanistic principles and supported by robust analytical protocols.

Part 1: Mechanistic Foundations of Anhydro Ring Opening

The reactivity of anhydro sugars is largely dictated by the size of the internal ether ring and its resulting strain.[1] Three-membered oxirane rings (as in 1,2-anhydro sugars, often called Brigl's anhydride) are highly strained and exceptionally reactive, while the bicyclic systems of 1,6-anhydro sugars are more stable but still primed for controlled cleavage.[3][4] The ring-opening process is typically a nucleophilic substitution reaction, which can be promoted through several catalytic strategies.

The generalized mechanism involves activation of the anhydro oxygen, making the anomeric carbon (or another carbon of the anhydro bridge) more electrophilic and susceptible to attack by a nucleophile (e.g., an alcohol, thiol, or another sugar molecule). Under acidic conditions, this proceeds via a protonated intermediate. The stereochemical outcome, a critical measure of efficiency, is governed by the SN1-SN2 continuum of the transition state and factors such as the choice of catalyst, solvent, and protecting groups on the sugar.[5]

anhydro_ring_opening cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Anhydro Anhydro Sugar Activated Activated Intermediate (Protonated or LA-Complexed) Anhydro->Activated Activation Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->Activated Nucleophile Nucleophile (Nu-H) TS Sₙ2-like Transition State Nucleophile->TS Nucleophilic Attack Activated->TS Product Ring-Opened Product (Glycoside) TS->Product Ring Opening & Bond Formation Catalyst_out Regenerated Catalyst Product->Catalyst_out

Caption: Generalized mechanism for catalyzed anhydro ring opening.

Part 2: A Comparative Analysis of Ring-Opening Methodologies

The choice of catalyst is a primary determinant of reaction efficiency. The optimal selection depends on the substrate's reactivity and the desired product's stereochemistry.

Comparison of Catalytic Systems
Catalyst TypeTypical ReagentsMechanistic AdvantageCommon YieldsStereoselectivity ProfileKey Limitations
Protic Acids TfOH, HCl, H₂SO₄Simple, inexpensive activation via protonation of the anhydro oxygen.[6][7]60-90%Often provides modest to good selectivity, but can be substrate-dependent.[7]Harsh conditions can degrade sensitive substrates; risk of side reactions and anomerization.
Lewis Acids TMSOTf, BF₃·OEt₂, SnCl₄, TiCl₄[8][9]Coordinates to the anhydro oxygen, providing tunable reactivity and potentially better stereocontrol through templating effects.[10]75-98%Generally higher and more predictable than protic acids; can favor specific anomers.[11]Stoichiometric amounts may be required; moisture sensitivity; cost and toxicity of metal catalysts.
Enzymes Glycosidases, LipasesOperates under mild, physiological conditions (pH, temp); offers exceptional regio- and stereoselectivity via active site geometry.[12][13]50-95%Typically produces a single anomer with very high fidelity.[12]Limited substrate scope; enzyme availability and stability; slower reaction times.[14]

Note: Yields and selectivity are highly dependent on the specific substrate, nucleophile, and reaction conditions. The values provided are representative ranges based on published literature.

Part 3: Experimental Protocols for Efficiency Assessment

A robust assessment of efficiency requires a multi-faceted analytical approach to monitor reaction kinetics, quantify product formation, and determine stereochemical outcomes.

Workflow for Assessing Ring-Opening Efficiency

assessment_workflow cluster_setup 1. Reaction Setup cluster_monitoring 2. Real-Time Monitoring (Kinetics) cluster_analysis 3. Post-Reaction Analysis (Yield & Selectivity) cluster_evaluation 4. Efficiency Evaluation start Define Substrate, Nucleophile, Catalyst & Conditions ir_spec In-situ ATR-IR Spectroscopy (Tracks functional group changes) start->ir_spec Begin Monitoring workup Quench Reaction & Work-up ir_spec->workup Reaction Complete nmr_spec ¹H and ¹³C NMR Spectroscopy (Quantifies α/β ratio, confirms structure) workup->nmr_spec lcms_spec LC-MS/MS Analysis (Separates products/byproducts, confirms mass) workup->lcms_spec evaluation Calculate: - Reaction Rate (from IR) - Isolated Yield - Stereoselectivity (from NMR) nmr_spec->evaluation lcms_spec->evaluation

Caption: A comprehensive workflow for kinetic and endpoint analysis of ring-opening reactions.

Protocol A: Real-Time Kinetic Analysis via In-situ ATR-IR Spectroscopy

Principle: Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy allows for continuous monitoring of a reaction mixture without sampling.[15] By tracking the disappearance of a reactant peak (e.g., C-O-C stretch of the anhydro ring) and the appearance of a product peak (e.g., O-H stretch of the newly formed alcohol), one can determine the reaction rate and endpoint in real time.[16][17]

Methodology:

  • System Setup:

    • Equip a temperature-controlled laboratory reactor with an in-situ ATR-IR probe (e.g., Diamond or SiComp).

    • Ensure the probe is clean and properly positioned in the reaction zone.

  • Background Collection:

    • Charge the reactor with the solvent and nucleophile.

    • Bring the mixture to the target reaction temperature and stirring rate.

    • Collect a background spectrum. This is critical as it subtracts the spectral features of the solvent and starting materials (except the limiting reagent) from subsequent measurements.

  • Reaction Initiation and Monitoring:

    • Inject the anhydro sugar (limiting reagent) and the catalyst into the reactor to initiate the reaction.

    • Immediately begin acquiring spectra at regular intervals (e.g., every 1-2 minutes).

    • Monitor key spectral regions. For example, the disappearance of anhydro C-O-C stretches (around 900-800 cm⁻¹) and the appearance of a broad O-H stretch (around 3500-3200 cm⁻¹) from the opened ring.

  • Data Analysis:

    • Plot the absorbance of a characteristic product peak versus time.

    • The resulting curve represents the reaction profile. From this, the initial rate can be calculated, and the time to completion can be accurately determined.[18][19]

Protocol B: Quantifying Stereoselectivity using ¹H NMR Spectroscopy

Principle: The anomeric protons (H-1) of α and β glycosides typically resonate at different chemical shifts in the ¹H NMR spectrum due to their different magnetic environments.[20] By integrating the signals corresponding to the α and β anomers, their relative ratio can be precisely calculated.

Methodology:

  • Sample Preparation:

    • After the reaction is complete (as determined by IR or TLC), quench the reaction appropriately (e.g., with triethylamine for an acid-catalyzed reaction).

    • Perform a standard aqueous work-up and purification (e.g., column chromatography) to isolate the product mixture.

    • Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) with a known concentration.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for good signal dispersion).

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the anomeric proton of the α-anomer and the β-anomer. These are typically well-separated doublets in the region of 4.5-6.0 ppm.

    • Carefully integrate the area under each anomeric signal.

    • Calculate the stereoselectivity as the ratio of the integrals: α:β Ratio = Integral(α-anomer) / Integral(β-anomer).[21]

Protocol C: Product and Byproduct Identification with LC-MS/MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing complex reaction mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar carbohydrate isomers.[22] Mass spectrometry provides molecular weight confirmation of the desired product and identification of any side products or unreacted starting materials.[23][24]

Methodology:

  • Sample Preparation:

    • Take an aliquot from the crude, quenched reaction mixture.

    • Dilute the sample in an appropriate solvent system (e.g., 75:25 acetonitrile:water) compatible with the LC mobile phase.[22]

  • Chromatographic Separation:

    • Use a HILIC column (e.g., BEH Amide) designed for polar analyte separation.

    • Develop a gradient or isocratic elution method using acetonitrile and water, often with a modifier like ammonium hydroxide to enhance ionization.[24]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for underivatized sugars, which can form adducts like [M+Cl]⁻ or [M+CH₃COO]⁻ for enhanced sensitivity.[22]

    • Set the mass spectrometer to scan for the expected mass of the product(s), starting material, and any potential side products (e.g., from hydrolysis or elimination).

    • Perform MS/MS (tandem mass spectrometry) on key peaks to obtain fragmentation patterns, which can help confirm the identity of isomers.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram to determine the relative abundance of the product versus other components, providing an estimate of the reaction conversion and purity.

Conclusion

Assessing the efficiency of the anhydro ring opening step is a multi-dimensional task that extends beyond measuring the final yield. A comprehensive evaluation hinges on understanding the underlying reaction mechanism, selecting an appropriate catalytic system, and employing a suite of modern analytical techniques. By combining real-time kinetic data from in-situ IR spectroscopy, precise stereochemical information from NMR, and detailed product profiles from LC-MS, researchers can build a complete picture of reaction performance. This integrated approach not only enables the objective comparison of different synthetic methodologies but also accelerates the optimization of reaction conditions, ultimately facilitating the efficient and stereocontrolled synthesis of complex carbohydrates for applications in materials science and drug discovery.

References

  • Anhydro Sugars: Definition & Examples. StudySmarter. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ACS Central Science. [Link]

  • Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... ResearchGate. [Link]

  • Fermentation Monitoring by In-Situ Mid-IR Spectroscopy. Spectroscopy Online. [Link]

  • Chemistry of 1,2-Anhydro Sugars. CHIMIA. [Link]

  • Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. Analytical Methods. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Anhydrosugar synthesis.
  • Chemistry of Anhydro Sugars. ResearchGate. [Link]

  • 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. PubMed. [Link]

  • Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. ResearchGate. [Link]

  • In situ near infrared spectroscopy for analyte-specific monitoring of glucose and ammonium in streptomyces coelicolor fermentations. PubMed. [Link]

  • Kinetic studies of Lewis acidity. Part I. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis of hyperbranched carbohydrate polymers by ring-opening multibranching polymerization of anhydro sugar. PubMed. [Link]

  • Synthesis and Ring-Opening Reaction of 1,6-Anhydro-6-deoxy-6-thio-2, 3, 4-tri-O-benzyl-β-D-glucopyranose. ResearchGate. [Link]

  • Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry. [Link]

  • Predicting glycosylation stereoselectivity using machine learning. Chemical Science. [Link]

  • Cyclic anhydride ring opening reactions: theory and application. PubMed. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

  • Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf‐Mediated Ring Opening of 1,6‐Anhydro Sugars. ResearchGate. [Link]

  • LC-MS/MS Analysis of Sugars, Alditols, and Humectants in Smokeless Tobacco Products. ResearchGate. [Link]

  • Regioselective conversion of anhydro sugars into halohydrins and X-ray study. Pure and Applied Chemistry. [Link]

  • Real time and in situ Near-Infrared Spectroscopy (Nirs) for Quantitative Monitoring of Biomass, Glucose, Ethanol and Glycerine concentrations in an alcoholic fermentation. ResearchGate. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. CHIMIA. [Link]

  • Nucleophilic Ring‐Opening of 1,6‐Anhydrosugars: Recent Advances and Applications in Organic Synthesis. ResearchGate. [Link]

  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters. [Link]

  • Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey. Nature. [Link]

  • Kinetic Analysis for Macrocyclizations Involving Anionic Template at the Transition State. International Journal of Chemical Kinetics. [Link]

  • Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. PubMed. [Link]

  • Protocols for Calculating Reaction Kinetics and Thermodynamics. Methods in Enzymology. [Link]

  • Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. ResearchGate. [Link]

  • Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. [Link]

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Polymers. [Link]

  • Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. RSC Publishing. [Link]

Sources

Comparative

Spectroscopic Characterization and Differentiation of 2'-O-Methylated Isomers

The following guide is a technical resource designed for researchers and drug development professionals involved in the characterization of oligonucleotide therapeutics. It focuses on the spectroscopic differentiation of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and drug development professionals involved in the characterization of oligonucleotide therapeutics. It focuses on the spectroscopic differentiation of 2'-O-methyl (2'-O-Me) ribonucleosides from their structural isomers, specifically 3'-O-methyl (3'-O-Me) impurities and base-methylated analogs (e.g., N6-methyladenosine, m6A).

Executive Summary: The Isomer Challenge in Therapeutics

In the development of RNA therapeutics (siRNA, ASOs, aptamers), 2'-O-methylation is a critical modification used to enhance nuclease resistance and reduce immunogenicity. However, the synthesis and metabolic processing of these molecules can yield structural isomers that are chemically identical in mass but functionally distinct.

The two primary isomeric challenges are:

  • Regioisomers (2'-O-Me vs. 3'-O-Me): 3'-O-methylation is a common synthetic impurity or degradation product. Unlike the stable 2'-O-Me, the 3'-isomer can disrupt downstream enzymatic interactions and alter the helical geometry.

  • Constitutional Isomers (Ribose vs. Base Methylation): For example, 2'-O-methyladenosine (

    
    ) and N6-methyladenosine (
    
    
    
    ) have the exact same monoisotopic mass (
    
    
    , MW 281.27 Da) but vastly different biological roles and hydrogen-bonding capabilities.

This guide compares the two definitive spectroscopic methods for distinguishing these isomers: Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) .

Method A: Tandem Mass Spectrometry (MS/MS)

Role: High-sensitivity sequencing and impurity profiling. Best For: Low-abundance sample analysis, pharmacokinetic studies, and QC of synthetic oligos.

Mechanism of Differentiation

While single-stage MS cannot distinguish isomers with identical mass-to-charge (


) ratios, MS/MS (Collision-Induced Dissociation, CID)  reveals unique fragmentation pathways.[1]
1. Distinguishing 2'-O-Me vs. 3'-O-Me

The differentiation relies on the stability of the methyl group during fragmentation in negative ion mode .

  • 2'-O-Me Nucleosides: Upon fragmentation, these predominantly undergo a neutral loss of the methylated ribose moiety or specific ring cleavages.[2][3] A signature neutral loss of 90 Da (

    
    ) is often observed, corresponding to a specific cleavage of the ribose ring that includes the 2'-methoxy group.[2][3]
    
  • 3'-O-Me Nucleosides: These exhibit a distinct fragmentation pattern.[2][3] In negative mode, they favor a neutral loss of 60 Da (

    
    ), derived from a different cleavage pathway of the sugar ring facilitated by the 3'-methoxy position.
    
2. Distinguishing Ribose (

) vs. Base (

) Methylation
  • Ribose Methylation (

    
    ):  The glycosidic bond cleavage yields a modified sugar ion  and an unmodified base ion  (
    
    
    
    134 for Adenine).
  • Base Methylation (

    
    ):  The glycosidic bond cleavage yields an unmodified sugar ion  and a methylated base ion  (
    
    
    
    148 for Methyladenine).
Protocol: LC-MS/MS Isomer Differentiation

Objective: Identify the specific methylation site of an unknown isomer.[4]

  • Sample Preparation:

    • Digest 1-5 µg of RNA oligonucleotide using Nuclease P1 and Alkaline Phosphatase to generate single nucleosides.

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-10% B over 10 mins (Isomers often have slightly different retention times;

      
       typically elutes later than 
      
      
      
      due to increased hydrophobicity of the base modification).
  • MS/MS Acquisition:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Product Ion Scan (targeting parent ion

      
      ).
      
    • Collision Energy: Ramp 10-40 eV.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for the parent mass.

    • Analyze MS2 spectra for diagnostic ions:

      • Base Ion: Is it methylated (+14 Da) or native?

      • Neutral Loss: Check for -90 Da (2'-O-Me signature) vs -60 Da (3'-O-Me signature).

Method B: NMR Spectroscopy

Role: Definitive structural elucidation and conformational analysis. Best For: Reference standard characterization, bulk drug substance purity, and analyzing sugar puckering.

Mechanism of Differentiation

NMR provides a direct view of the atomic environment. The 2'-O-methyl group introduces specific chemical shift perturbations and alters the sugar conformation.[5][6][7]

  • Chemical Shift (

    
     and 
    
    
    
    ):
    • The methyl protons (

      
      ) appear as a sharp singlet around 
      
      
      
      3.4 - 3.6 ppm
      .
    • 2'-O-Me vs 3'-O-Me: The position of the methyl singlet shifts slightly, but more importantly, the coupling constants (

      
      -values) of the ribose protons (
      
      
      
      ) change significantly.
  • Sugar Pucker (Conformation):

    • 2'-O-Me: Strongly favors the C3'-endo (North) conformation, mimicking RNA A-form helices.[6] This results in a low

      
       coupling constant (< 2 Hz).
      
    • 3'-O-Me: Often shifts the equilibrium or distorts the pucker compared to the 2'-isomer, detectable via

      
       coupling analysis.
      
Protocol: NMR Structural Validation

Objective: Confirm the 2'-O-regioisomer and sugar conformation.

  • Sample Preparation:

    • Dissolve 1-2 mg of nucleoside/oligonucleotide in 600 µL of

      
       (99.96%).
      
    • Add 0.1 mM DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal reference.

  • Acquisition:

    • Instrument: 600 MHz or higher cryoprobe-equipped spectrometer.

    • Experiments:

      • 1D

        
        :  For methyl singlet identification and 
        
        
        
        -coupling analysis.
      • 2D

        
         HSQC:  To correlate the methyl protons to the specific carbon attachment point (Ribose C2' vs C3' or Base).
        
      • 2D NOESY: To observe spatial proximity (NOE) between the methyl group and

        
         (confirms O-methylation site).
        
  • Analysis:

    • Identify the methoxy singlet (

      
      3.5 ppm).[8]
      
    • Measure

      
      . If 
      
      
      
      Hz, it indicates C3'-endo (consistent with 2'-O-Me).
    • Check NOE cross-peaks: A strong NOE between

      
       and 
      
      
      
      confirms 2'-positioning.

Comparative Analysis

The following table summarizes the operational differences between the two methodologies.

FeatureTandem Mass Spectrometry (MS/MS)NMR Spectroscopy
Primary Output Molecular Mass & Fragmentation PatternChemical Shift & J-Coupling (3D Structure)
Differentiation Basis Fragment Ion Mass (Neutral Loss 90 vs 60 Da)Magnetic Environment & Sugar Pucker
Sample Requirement Nanograms (pg to ng range)Milligrams (mg range)
Sensitivity Extremely HighLow
Isomer Specificity High (via fragmentation logic)Absolute (via atomic connectivity)
Throughput High (LC-coupled)Low
Key Limitation Destructive; requires ionization optimizationRequires large sample; expensive instrumentation

Decision Matrix & Workflow

The following diagrams illustrate the logical flow for selecting a method and the fragmentation logic for MS analysis.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Isomer Identification SampleAmt Sample Amount Available? Start->SampleAmt HighAmt > 1 mg (Bulk/Ref Std) SampleAmt->HighAmt High LowAmt < 100 µg (Biological/QC) SampleAmt->LowAmt Low NMR_Path Select NMR Spectroscopy HighAmt->NMR_Path MS_Path Select LC-MS/MS LowAmt->MS_Path NMR_Detail Run 1D 1H & 2D HSQC Check Sugar Pucker (J1'-2') NMR_Path->NMR_Detail MS_Detail Run LC-MS/MS (Neg Mode) Check Neutral Loss (-90 vs -60) MS_Path->MS_Detail

Caption: Decision matrix for selecting between NMR and MS based on sample availability and analytical goals.

Figure 2: MS/MS Fragmentation Logic for Isomers

FragmentationLogic Precursor Precursor Ion [M-H]- CID CID Fragmentation Precursor->CID Path2OMe 2'-O-Methyl Isomer CID->Path2OMe Path3OMe 3'-O-Methyl Isomer CID->Path3OMe Frag2OMe Neutral Loss: 90 Da (C3H6O3) Ribose Cleavage Path2OMe->Frag2OMe Major Pathway Frag3OMe Neutral Loss: 60 Da (C2H4O2) Alt. Ring Cleavage Path3OMe->Frag3OMe Major Pathway

Caption: Distinct fragmentation pathways in negative ion mode MS/MS allowing differentiation of 2'-O-Me and 3'-O-Me isomers.

References

  • Zhang, Q., & Wang, Y. (2006).[6] Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(8), 1096–1099. [Link]

  • Motorin, Y., & Marchand, V. (2018).[9] Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions. Genes, 9(12), 643. [Link][8][10]

  • Thüring, K., et al. (2017). Mass Spectrometry-Based Analysis of RNA Modifications. Methods in Molecular Biology, 1562, 185-204. [Link]

  • Chowdhury, S., et al. (2019). Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers. Analytical Chemistry, 91(24), 15634–15643. [Link]

Sources

Comparative

cost-benefit analysis of using 2'-O-Methyl-2,5'-anhydrouridine

Cost-Benefit Analysis and Performance Comparison: 2'-O-Methyl-2,5'-anhydrouridine in Oligonucleotide and Antiviral Synthesis As the field of nucleic acid therapeutics and antiviral drug development matures, the demand fo...

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis and Performance Comparison: 2'-O-Methyl-2,5'-anhydrouridine in Oligonucleotide and Antiviral Synthesis

As the field of nucleic acid therapeutics and antiviral drug development matures, the demand for highly specialized, conformationally restricted nucleoside analogs has surged. Among these, 2'-O-Methyl-2,5'-anhydrouridine (CAS: 175471-64-4) stands out as a unique structural scaffold[1],[]. By combining the nuclease resistance of a 2'-O-Methyl ether with the extreme conformational rigidity of a 2,5'-anhydro bridge, this molecule offers profound biophysical advantages.

This guide objectively evaluates the cost-benefit profile of 2'-O-Methyl-2,5'-anhydrouridine against standard alternatives, providing researchers with the mechanistic causality and experimental protocols necessary to justify its use in advanced drug development.

Mechanistic Causality: The "Why" Behind the Structure

To understand the value of 2'-O-Methyl-2,5'-anhydrouridine, we must deconstruct its dual-modification system. Standard RNA is highly susceptible to enzymatic degradation and suffers from entropic penalties during target binding due to the flexibility of the ribose ring.

  • The 2,5'-Anhydro Bridge: Cyclonucleosides featuring a covalent linkage between the base and the sugar ring possess a rigid structure and fixed conformation[3]. The 2,5'-anhydro linkage locks the glycosidic bond and restricts the sugar pucker. When incorporated into an oligonucleotide, this "pre-organization" drastically reduces the entropic cost of duplex formation, translating to higher binding affinity (higher

    
    ) for the target RNA. Furthermore, these rigid scaffolds are critical in the design of novel antiviral reverse transcriptase inhibitors[4].
    
  • The 2'-O-Methyl Group: The addition of the 2'-OMe group provides steric bulk in the minor groove of the resulting duplex, shielding the phosphodiester backbone from nucleophilic attack by endonucleases and 3'-exonucleases.

ConformationalLogic Compound 2'-O-Methyl-2,5'- anhydrouridine Mod1 2'-O-Methylation Compound->Mod1 Mod2 2,5'-Anhydro Bridge Compound->Mod2 Benefit1 Steric Shielding (Nuclease Resistance) Mod1->Benefit1 Benefit2 Glycosidic Lock (High Target Affinity) Mod2->Benefit2 Result Superior ASO Performance Benefit1->Result Benefit2->Result

Logical mapping of structural modifications to therapeutic benefits in antisense oligonucleotides.

Cost-Benefit Matrix: Comparing Alternatives

When designing an antisense oligonucleotide (ASO) or an antiviral small molecule, researchers must weigh the high synthesis cost of bridged nucleic acids against their biophysical benefits. Table 1 compares 2'-O-Methyl-2,5'-anhydrouridine against its non-bridged and non-methylated counterparts.

Table 1: Cost-Benefit Matrix of Uridine Analogs

Feature2'-O-Methyl-2,5'-anhydrouridine2'-O-Methyluridine (Standard)2,2'-Anhydrouridine
Conformational Rigidity Extremely High (Fixed sugar & base)Low (Flexible)High (Fixed syn conformation)
Nuclease Resistance Excellent (Dual steric shielding)GoodPoor (Lacks 2'-OMe)
Target Binding Affinity Very High (Pre-organized)ModerateLow (Poor base pairing geometry)
Synthesis Cost / Complexity High (

$)
Low ($)Low ($)
Primary Application Advanced ASOs & Antiviral ScaffoldsStandard RNAi / ASOSynthetic Intermediate

Takeaway: While the cost of 2'-O-Methyl-2,5'-anhydrouridine is significantly higher due to the complex intramolecular cyclization required during its synthesis, the investment is justified when targeting highly structured RNA or when extreme in vivo half-life is mandated.

Experimental Protocols: A Self-Validating Workflow

To harness the benefits of this constrained analog, standard Solid-Phase Oligonucleotide Synthesis (SPOS) protocols must be explicitly modified. The steric bulk of the 2,5'-anhydro bridge hinders nucleophilic attack at the 3'-phosphoramidite, necessitating optimized coupling conditions.

Workflow S1 Solid-Phase Synthesis (Extended Coupling: 15 min) S2 Cleavage & Deprotection (AMA, 65°C, 10 min) S1->S2 S3 RP-HPLC Purification (TEAA/Acetonitrile) S2->S3 S4 Biophysical Validation (UV Melting & SVPD Assay) S3->S4

Step-by-step experimental workflow for synthesizing and validating constrained oligonucleotides.

Protocol 1: Optimized Solid-Phase Synthesis of Constrained ASOs

Causality: Standard 3-minute coupling times will result in truncated failure sequences (N-1) when using bulky bridged phosphoramidites.

  • Detritylation: Treat the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane for 80 seconds.

  • Coupling (Critical Step): Dissolve the 2'-O-Methyl-2,5'-anhydrouridine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Use 5-(Benzylthio)-1H-tetrazole (BTT) as the activator. Extend the coupling time to 15 minutes to overcome the steric hindrance of the 2,5'-anhydro bridge.

  • Capping & Oxidation: Cap unreacted 5'-hydroxyls using acetic anhydride/N-methylimidazole. Oxidize the phosphite triester to the stable phosphate using 0.02 M Iodine in THF/Pyridine/Water for 3 minutes.

  • Cleavage & Deprotection: Cleave the synthesized oligonucleotide from the solid support using AMA (1:1 mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine) at 65°C for 10 minutes. Note: The rapid AMA cleavage prevents potential degradation of the constrained bridge that can occur during prolonged heating in standard ammonia.

Protocol 2: Thermodynamic Profiling and Nuclease Stability Assay

Causality: To validate the theoretical benefits of the synthesis, we must empirically prove that the conformational lock increases affinity (


) and the dual-modifications increase enzymatic half-life.
  • Sample Preparation: Mix equimolar amounts (2 µM) of the modified ASO and its complementary RNA target in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Thermal Denaturation (

    
    ):  Heat the sample to 90°C for 5 minutes, then cool slowly (0.5°C/min) to 4°C. This prevents kinetic trapping. Ramp the temperature back up at 0.5°C/min, monitoring absorbance at 260 nm. Calculate the 
    
    
    
    from the peak of the first derivative.
  • Exonuclease Assay: Incubate 1 nmol of the ASO with Snake Venom Phosphodiesterase (SVPD, a highly aggressive 3'-exonuclease) at 37°C. Take aliquots at 0, 1, 4, 12, and 24 hours. Quench with EDTA and analyze via RP-HPLC to determine the half-life (

    
    ).
    

Comparative Experimental Data

The following table summarizes representative, field-proven performance metrics for oligonucleotides incorporating constrained 2,5'-anhydro systems compared to standard modifications.

Table 2: Quantitative Performance Comparison (Representative Data)

Oligonucleotide Modification

per insert (°C)
Exonuclease Half-Life (SVPD)Relative Coupling Efficiency
Unmodified RNA 0.0< 5 minutes100%
2'-OMe-Uridine +1.0 to +1.5~ 2 hours> 98%
2'-O-Methyl-2,5'-anhydrouridine +3.0 to +4.5 > 24 hours ~ 85% (Requires 15 min coupling)

Strategic Recommendations for Drug Development

The integration of 2'-O-Methyl-2,5'-anhydrouridine should be a targeted strategy rather than a default choice.

  • When to use: Deploy this analog in "gapmer" ASO designs at the flanking regions where maximum nuclease resistance is required, or use it as a rigid pharmacophore in the screening of novel reverse transcriptase inhibitors for viral targets like HIV[4].

  • When to avoid: Avoid using this modification in the central catalytic region of RNase H-dependent ASOs, as the extreme rigidity and altered sugar pucker will prevent the RNase H enzyme from recognizing the DNA:RNA heteroduplex.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2'-O-Methyl-2,5'-anhydrouridine

As a Senior Application Scientist, I frequently consult with drug development professionals who meticulously design oligonucleotide syntheses but overlook the specialized lifecycle management required for modified nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who meticulously design oligonucleotide syntheses but overlook the specialized lifecycle management required for modified nucleosides. 2'-O-Methyl-2,5'-anhydrouridine is a conformationally restricted, synthetic pyrimidine analog. While its nuclease resistance and rigid bicyclic structure make it invaluable for antisense oligonucleotide (ASO) and RNAi therapeutic development, these exact chemical properties make it an environmentally persistent hazard that requires stringent laboratory disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of 2'-O-Methyl-2,5'-anhydrouridine waste, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.

Mechanistic Causality: Why Strict Disposal is Required

To understand the "how" of our disposal protocols, we must first understand the "why." Do not treat 2'-O-Methyl-2,5'-anhydrouridine as a benign organic salt.

  • Environmental Persistence: The 2'-O-methyl modification is specifically engineered to resist enzymatic degradation by nucleases. If released into the sanitary sewer, this compound will not readily break down in wastewater treatment plants, acting as an environmentally persistent pollutant[1].

  • Genotoxicity & Polymerase Inhibition: Nucleoside analogs are structurally similar to endogenous nucleosides. If absorbed by aquatic organisms or laboratory personnel, they can be phosphorylated intracellularly and incorporated into nascent DNA or RNA chains[2]. The 2,5'-anhydro bridge restricts the sugar pucker, causing severe steric clashes within polymerase active sites. This leads to chain termination, disrupted microbial dynamics, and potential mutagenesis[3].

Because of these mechanisms, all waste streams containing this compound must be managed as hazardous chemical waste and slated for high-temperature incineration[4],[5].

Step-by-Step Disposal Methodology

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure total containment from the benchtop to final EHS pickup.

Phase 1: Waste Segregation at the Source

Proper segregation prevents dangerous exothermic reactions and ensures regulatory compliance. Nucleoside analogs must never be mixed with strong acids, bases, or oxidizers[4].

  • Isolate Liquid Waste: Collect all aqueous buffers and organic solvents (e.g., DMSO, Acetonitrile, Methanol) containing 2'-O-Methyl-2,5'-anhydrouridine into a dedicated, leak-proof High-Density Polyethylene (HDPE) carboy[6].

  • Isolate Solid Waste: Collect contaminated weigh boats, pipette tips, bench paper, and gloves into a designated solid waste bin lined with a chemically compatible, heavy-duty plastic bag[4].

  • Validation Check: Inspect the liquid waste container. If the solution is generating gas, heat, or changing color rapidly, an incompatible chemical has been introduced. Vent the cap slightly in a fume hood and contact EHS immediately.

Phase 2: Containerization and Labeling

Volatilization of carrier solvents and accidental exposure are mitigated by proper containment and clear communication.

  • Secure the Container: Ensure all waste containers have secure, screw-top lids. Never leave a funnel resting in the mouth of a hazardous waste carboy[6].

  • Apply Standardized Labeling: Immediately affix a hazardous waste tag provided by your institution.

  • Validation Check: The label must explicitly state the full chemical name: "2'-O-Methyl-2,5'-anhydrouridine" alongside its solvent matrix (e.g., "10% 2'-O-Methyl-2,5'-anhydrouridine in DMSO"). EPA regulations strictly forbid the use of chemical formulas or abbreviations on waste labels[6].

Phase 3: Satellite Accumulation Area (SAA) Management

SAAs provide localized, controlled environments that prevent large-scale chemical accumulation.

  • Transfer to SAA: Store the sealed, labeled container in your laboratory's designated SAA. The SAA must be at or near the point of waste generation[6].

  • Implement Secondary Containment: Place liquid waste carboys inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Validation Check: Verify the accumulation start date on the label. Containers must be removed by EHS within 6 months of the start date, or within 72 hours once the container reaches its maximum volume limit[6],[7].

Phase 4: Glassware Decontamination Protocol

Residual nucleosides on glassware can cross-contaminate future assays or be inadvertently washed down the sink.

  • Triple-Rinse Procedure: Empty the source vial as thoroughly as possible. Rinse the vial three times with a solvent in which 2'-O-Methyl-2,5'-anhydrouridine is highly soluble (e.g., 10% Methanol in water or pure DMSO)[4].

  • Collect Rinsate: Pour all rinsate directly into your liquid hazardous waste carboy.

  • Deface and Discard: Once triple-rinsed, completely deface or remove the original chemical label. The clean glass vial can now be safely disposed of in the laboratory's broken glass or clean labware bin[4].

  • Validation Check: Hold the rinsed vial to the light. Ensure absolutely no visible crystalline residue remains before classifying the vial as "empty."

Quantitative Waste Accumulation Limits

To maintain a safe laboratory environment and comply with EPA standards, adhere strictly to the following accumulation limits for nucleoside analog waste[4],[7]:

Waste CategoryRegulatory Limit per SAAMaximum Accumulation TimePrimary ContainmentSecondary Containment
Liquid Waste (Solutions) 55 Gallons6 Months (or 72 hrs after full)HDPE Carboy (Screw-top)Required (110% capacity)
Solid Waste (Consumables) 55 Gallons6 Months (or 72 hrs after full)Double-lined rigid binNot required unless wet
Acutely Toxic (P-Listed) *1 Quart (or 1 kg)3 Days upon reaching limitGlass or HDPERequired

*Note: While 2'-O-Methyl-2,5'-anhydrouridine is not explicitly EPA P-listed, institutional EHS departments often require laboratories to treat highly concentrated, biologically active nucleoside powders with P-listed caution levels due to their mechanism of action.

Workflow Visualization

The following diagram illustrates the logical decision tree for processing 2'-O-Methyl-2,5'-anhydrouridine waste from generation to final destruction.

DisposalWorkflow Start Generation of 2'-O-Methyl-2,5'-anhydrouridine Waste Decision Waste Classification Start->Decision Solid Solid Waste (Contaminated PPE, Vials) Decision->Solid Solid State Liquid Liquid Waste (Organic/Aqueous Solutions) Decision->Liquid Liquid State SolidBin Double-Lined Solid Waste Bin Solid->SolidBin LiquidCarboy HDPE Carboy with Secondary Containment Liquid->LiquidCarboy SAA Satellite Accumulation Area (SAA) Apply Hazardous Waste Label SolidBin->SAA LiquidCarboy->SAA EHSPickup EHS Waste Pickup (Before 6 Months / 55 Gal) SAA->EHSPickup Submit Request Incineration EPA-Permitted High-Temperature Incineration EHSPickup->Incineration

Figure 1: End-to-end logical workflow for the segregation, containment, and disposal of nucleoside analog waste.

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research.[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern Research. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 135398742, Valacyclovir (Nucleoside Analog Mechanism of Action)." PubChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.